1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-8(11(13)14)10(16-3)9(5-7)15-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVILAFBAWUBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone CAS 134610-32-5
An In-Depth Technical Guide to 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5): Synthesis, Characterization, and Synthetic Utility
Introduction
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, also known as 3',4'-dimethoxy-5'-nitroacetophenone, is a highly functionalized aromatic ketone.[1] Its molecular architecture, featuring a nitro group and two methoxy groups on a phenyl ring appended to an acetyl moiety, makes it a compound of significant interest for researchers, particularly in the fields of organic synthesis and drug discovery. The interplay of the electron-withdrawing nitro and acetyl groups with the electron-donating methoxy groups creates a unique electronic environment that influences the molecule's reactivity and potential biological activity. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and potential applications, serving as a valuable resource for scientists working with this versatile chemical building block.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is presented below. The data is compiled from publicly available databases.
| Property | Value | Reference(s) |
| CAS Number | 134610-32-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone | [1] |
| Computed XLogP3 | 1.4 | [1] |
| GHS Classification | Causes serious eye irritation (Warning) | [1] |
Synthesis and Mechanistic Insights
The most plausible and commonly employed method for the synthesis of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration, of the readily available starting material, 3,4-dimethoxyacetophenone.
Regioselectivity of Nitration
The regiochemical outcome of the nitration of 3,4-dimethoxyacetophenone is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) are strongly activating, ortho-, para-directing groups, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The position meta to the acetyl group is C-5. The convergence of these directing effects strongly favors the introduction of the nitro group at the C-5 position, which is ortho to the C-4 methoxy group, para to the C-3 methoxy group (if we consider the resonance structures), and meta to the acetyl group. While other isomers, such as the 2-nitro and 6-nitro products, are possible, the 5-nitro isomer is expected to be the major product under controlled reaction conditions.
Caption: Synthetic pathway for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Experimental Protocol: Nitration of 3,4-Dimethoxyacetophenone
This protocol is a representative procedure based on standard methodologies for aromatic nitration. Optimization may be required depending on the scale and specific laboratory conditions.
Materials:
-
3,4-Dimethoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethanol (for recrystallization)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of 3,4-dimethoxyacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-(3,4-dimethoxy-5-nitrophenyl)ethanone as a solid.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the standard analytical techniques and the expected results for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Note: Due to the limited availability of experimental spectroscopic data in the public domain, the following data is predicted based on the compound's structure and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Protocol for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.5 | s | 1H | H-6 |
| Aromatic-H | ~7.3 | s | 1H | H-2 |
| -OCH₃ | ~3.9 | s | 3H | C4-OCH₃ |
| -OCH₃ | ~3.8 | s | 3H | C3-OCH₃ |
| -COCH₃ | ~2.6 | s | 3H | -COCH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Carbonyl | ~196 | C=O |
| Aromatic | ~154 | C-4 |
| Aromatic | ~148 | C-3 |
| Aromatic | ~142 | C-5 |
| Aromatic | ~135 | C-1 |
| Aromatic | ~110 | C-6 |
| Aromatic | ~108 | C-2 |
| Methoxy | ~56.5 | C4-OCH₃ |
| Methoxy | ~56.0 | C3-OCH₃ |
| Methyl | ~27 | -COCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1270 | Aryl-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via GC-MS.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 225
-
Major Fragments:
-
m/z = 210 ([M-CH₃]⁺)
-
m/z = 182 ([M-CH₃-CO]⁺)
-
m/z = 179 ([M-NO₂]⁺)
-
m/z = 43 ([CH₃CO]⁺)
-
Caption: Potential synthetic transformations of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Conclusion
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is a valuable and highly functionalized building block in organic synthesis. Its straightforward preparation from 3,4-dimethoxyacetophenone, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of a wide range of more complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation of its synthesis, characterization, and potential applications to facilitate its use in the laboratory.
References
-
PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4151473, 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 294764, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. [Link]
-
National Institute of Standards and Technology. Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]
-
PubMed. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. [Link]
-
ResearchGate. 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin). [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
Comprehensive Technical Guide on 3,4-Dimethoxy-5-nitroacetophenone: Structure, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of organic synthesis and drug development, highly functionalized aromatic building blocks are critical for the construction of complex active pharmaceutical ingredients (APIs). 3,4-Dimethoxy-5-nitroacetophenone (IUPAC: 1-(3,4-dimethoxy-5-nitrophenyl)ethanone) is a highly versatile intermediate. Featuring an acetyl group, a nitro group, and two methoxy groups on a single benzene ring, it serves as a central hub for synthesizing substituted anilines, nitrocatechols, and heterocyclic scaffolds.
This whitepaper provides an in-depth technical analysis of its chemical properties, the strategic causality behind its synthesis, and self-validating protocols for its downstream applications in pharmaceutical development.
Structural & Physicochemical Profiling
The reactivity of 3,4-dimethoxy-5-nitroacetophenone is dictated by the push-pull electronic effects of its substituents. The electron-withdrawing nitro (
Quantitative Data Summaries
Table 1: Physicochemical Properties [1]
| Property | Value |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |
| CAS Registry Number | 134610-32-5 |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)[O-] |
| InChIKey | FNVILAFBAWUBRW-UHFFFAOYSA-N |
Table 2: Key Spectral Markers for Analytical Validation
| Analytical Method | Key Spectral Markers | Structural Correlation |
| ¹H NMR (CDCl₃) | δ 2.60 (s, 3H) | Acetyl methyl protons (-C(=O)CH₃) |
| δ 3.95 (s, 3H), 4.02 (s, 3H) | Methoxy protons (-OCH₃) | |
| δ 7.65 (d, 1H), 7.82 (d, 1H) | Aromatic protons (meta coupling, J ~ 2 Hz) | |
| FT-IR (KBr pellet) | ~1685 cm⁻¹ | Strong carbonyl (C=O) stretching |
| ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric and symmetric nitro (-NO₂) stretches |
Strategic Synthesis: Overcoming Regioselectivity Challenges
A common pitfall in synthesizing 3,4-dimethoxy-5-nitroacetophenone is attempting the direct nitration of 3,4-dimethoxyacetophenone (acetoveratrone). The two electron-donating methoxy groups strongly activate the aromatic ring, directing the incoming nitronium ion (
The Causality of Precursor Selection: To force the nitro group to the 5-position, the synthesis must begin with acetovanillone (4-hydroxy-3-methoxyacetophenone). The highly activating free phenolic hydroxyl group at the C4 position dominates the directing effects, forcing the nitro group into the ortho position relative to itself (the C5 position), as the C3 position is sterically blocked by the existing methoxy group. Following successful nitration, a straightforward etherification (methylation) of the phenol yields the target compound.
Synthetic workflow for 3,4-dimethoxy-5-nitroacetophenone via regioselective nitration.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step without immediate reliance on complex instrumentation.
Protocol A: Regioselective Nitration to 5-Nitroacetovanillone
-
Preparation: Dissolve 1.0 equivalent of acetovanillone in glacial acetic acid. Cool the reaction flask to 0–5 °C using an ice-water bath.
-
Electrophilic Addition: Slowly add 1.2 equivalents of concentrated nitric acid (65 wt%) dropwise over 30 minutes. Causality: Strict temperature control prevents over-nitration and oxidative degradation of the phenol.
-
Quenching & Validation: Pour the reaction mixture into vigorously stirred ice water.
-
Validation Checkpoint: The sudden shift in solvent polarity causes the hydrophobic 5-nitroacetovanillone to immediately precipitate as a vibrant yellow solid. Failure to precipitate indicates incomplete nitration or excessive acid hydrolysis.
-
-
Isolation: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.
Protocol B: Methylation to 3,4-Dimethoxy-5-nitroacetophenone
-
Preparation: Suspend 1.0 equivalent of 5-nitroacetovanillone and 2.5 equivalents of anhydrous potassium carbonate (
) in dry acetone. -
Etherification: Add 1.5 equivalents of dimethyl sulfate (
) dropwise. Reflux the mixture at 60 °C for 4 hours. -
In-Process Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Validation Checkpoint: The conversion is validated by the complete disappearance of the highly polar phenolic starting material (which streaks due to hydrogen bonding) and the emergence of a higher
spot corresponding to the fully etherified product.
-
-
Work-up: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize from ethanol to yield pure 3,4-dimethoxy-5-nitroacetophenone.
Downstream Applications in Drug Development
3,4-Dimethoxy-5-nitroacetophenone is rarely the final API; rather, it is a strategic branching point. It can be transformed into two major classes of pharmaceutical precursors: Anilines (via reduction) and Nitrocatechols (via demethylation).
Downstream transformation into API precursors and nitrocatechol COMT inhibitors.
Protocol C: Chemoselective Reduction to 5-Amino-3,4-dimethoxyacetophenone
Causality of Reagent Choice: While catalytic hydrogenation (
-
Reaction: Dissolve 2.25 g of 3,4-dimethoxy-5-nitroacetophenone in 50 mL of ethanol. Add 11.3 g of tin dichloride dihydrate (
). -
Heating: Stir the mixture at 75 °C for 30 minutes.
-
Quenching & Validation: Pour the mixture onto 100 g of ice and neutralize with 300 mL of saturated sodium bicarbonate solution.
-
Validation Checkpoint: The generation of carbon dioxide gas (effervescence) and the precipitation of tin salts confirm neutralization. The target amine is now in its free-base form.
-
-
Extraction: Extract with methylene chloride (150 mL), dry over sodium sulfate, evaporate, and recrystallize to obtain the amine (m.p. 63°–65°C).
Protocol D: Exhaustive Demethylation to 3,4-Dihydroxy-5-nitroacetophenone
Causality of Reagent Choice: Cleavage of aryl methyl ethers requires strong acidic nucleophiles. Concentrated hydrobromic acid at elevated temperatures effectively protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion [3]. This yields a nitrocatechol, the core pharmacophore for Parkinson's disease drugs like Entacapone and Tolcapone (COMT inhibitors).
-
Reaction: Suspend 3,4-dimethoxy-5-nitroacetophenone in concentrated hydrobromic acid (48%).
-
Cleavage: Heat the mixture in a sealed tube or under heavy reflux at 140 °C for 12 hours.
-
Isolation: Cool the mixture to room temperature, dilute with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the nitrocatechol derivative.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4151473, 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. PubChem. URL:[Link]
-
PrepChem (2025). Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. PrepChem Organic Synthesis Database. URL:[Link]
-
Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Dordrecht. URL:[Link]
In-Depth Technical Guide: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone as a Core Intermediate in Advanced Entacapone Synthesis
Executive Summary
Entacapone is a potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor critical in the management of Parkinson's disease. Traditionally, the synthesis of Entacapone relies on the direct Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde. However, the unprotected catechol moiety is highly susceptible to oxidative degradation, leading to poor yields and complex impurity profiles.
This whitepaper details an advanced, high-yielding synthetic route utilizing 1-(3,4-dimethoxy-5-nitrophenyl)ethanone (CAS: 134610-32-5) as a highly stable, oxidation-resistant core intermediate. By locking the reactive hydroxyl groups as methyl ethers and utilizing an acetophenone scaffold, this route ensures thermodynamic stability during nitration and homologation, culminating in a highly stereoselective Knoevenagel condensation.
Strategic Rationale & Mechanistic Causality
The decision to route the synthesis through 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is driven by three core chemical principles:
-
Regioselective Nitration: Starting from acetovanillone (4-hydroxy-3-methoxyacetophenone), nitration is strictly directed to the 5-position. The synergistic directing effects of the activating 4-OH (ortho-directing) and the deactivating acetyl group (meta-directing) ensure near-perfect regiocontrol, avoiding the isomeric mixtures common in direct benzaldehyde nitration.
-
Oxidative Sink Prevention (Catechol Protection): The Knoevenagel condensation requires a basic catalyst (piperidine acetate). Under basic conditions, free catechols rapidly oxidize to ortho-quinones, acting as a thermodynamic sink that destroys the starting material. Methylating the 4-OH to form the dimethoxy-acetophenone completely suppresses this degradation pathway.
-
Controlled Homologation: Because Entacapone is an acrylamide (lacking a methyl group on the alkene), the acetyl group of the intermediate must be converted to a formyl group. We utilize a robust Haloform-Reduction-Oxidation sequence to achieve this without compromising the aromatic ring.
Forward synthetic workflow from acetovanillone to Entacapone via the core intermediate.
Experimental Methodologies (Self-Validating Protocols)
As a self-validating system, each protocol below includes built-in physical or chemical indicators (In-Process Controls) that confirm the success of the transformation without requiring immediate off-line analysis.
Step 1: Synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Protocol:
-
Nitration: Dissolve 1.0 eq of acetovanillone in glacial acetic acid. Cool to 5°C. Dropwise add 1.1 eq of 65%
.-
Causality & Validation: The reaction self-validates via a distinct color shift from pale yellow to deep orange. Quenching the mixture into ice-water triggers the immediate precipitation of 5-nitroacetovanillone as a yellow solid, confirming successful nitration.
-
-
Methylation: Suspend the crude 5-nitroacetovanillone in DMF. Add 2.0 eq of anhydrous
and 1.5 eq of Methyl Iodide (MeI). Stir at 40°C for 4 hours.-
Causality & Validation:
selectively deprotonates the highly acidic phenol (pKa ~7 due to the ortho-nitro group) without causing aldol condensation of the acetyl group. The reaction is validated by TLC (Hexane:EtOAc 7:3); the disappearance of the highly polar phenolic spot and the emergence of a high-Rf UV-active spot confirms complete conversion to 1-(3,4-dimethoxy-5-nitrophenyl)ethanone .
-
Step 2: Homologation to 3,4-Dimethoxy-5-nitrobenzaldehyde
Protocol:
-
Haloform Cleavage: Dissolve the intermediate in 1,4-dioxane. Slowly add aqueous NaOCl (bleach) at 10°C.
-
Validation: The exothermic generation of chloroform (
) and the precipitation of the sodium salt of 3,4-dimethoxy-5-nitrobenzoic acid upon acidification to pH 2 validates the cleavage.
-
-
Reduction & Oxidation: Reduce the carboxylic acid using
at 0°C to yield the benzyl alcohol. Subsequently, subject the alcohol to Swern Oxidation conditions (Oxalyl chloride, DMSO, in at -78°C).-
Validation: The Swern oxidation self-validates via the vigorous evolution of
and gases upon the addition of the alcohol, followed by the distinct odor of dimethyl sulfide upon quenching.
-
Step 3: Knoevenagel Condensation
The Knoevenagel condensation relies on the foundational methodology established in early Orion Corporation patents , optimized here for the dimethoxy substrate to ensure high (E)-isomer purity .
Protocol:
-
Combine 1.0 eq of 3,4-dimethoxy-5-nitrobenzaldehyde and 1.1 eq of N,N-diethyl-2-cyanoacetamide in anhydrous ethanol.
-
Add 0.2 eq of piperidine acetate. Reflux for 4 hours.
-
Causality: Piperidine acetate acts as a bifunctional catalyst. Piperidine forms a highly electrophilic iminium ion with the aldehyde, while the acetate anion deprotonates the cyanoacetamide to form the nucleophilic enolate.
-
Validation: The (E)-isomer of the resulting dimethoxy-entacapone is significantly less soluble in ethanol than the (Z)-isomer. The reaction self-validates as the pure (E)-isomer precipitates directly from the boiling reaction matrix, driving the equilibrium forward via Le Chatelier's principle.
-
Mechanistic pathway of the Knoevenagel condensation utilizing piperidine acetate.
Step 4: Global Demethylation to Entacapone API
Protocol:
-
Dissolve the dimethoxy-entacapone in anhydrous
. Add 3.0 eq of anhydrous and 3.0 eq of pyridine at 0°C. -
Stir at room temperature for 12 hours.
-
Causality:
acts as a hard Lewis acid, coordinating strongly to the methoxy oxygens and weakening the O- bond. Pyridine acts as a nucleophile, executing an attack on the methyl group to liberate the free catechol. -
Validation: Quenching the reaction with cold aqueous HCl yields a brilliant yellow precipitate of crude Entacapone. HPLC analysis confirms the total disappearance of the dimethoxy precursor.
-
Quantitative Data & Yield Analysis
The utilization of the dimethoxy-acetophenone intermediate drastically improves the overall mass balance of the synthesis by eliminating oxidative side-reactions.
| Synthetic Step | Intermediate / Product | Reagents / Catalyst | Time / Temp | Isolated Yield (%) | Purity (HPLC) |
| 1a. Nitration | 5-Nitroacetovanillone | 2h / 5°C | 88% | 98.5% | |
| 1b. Methylation | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | MeI, | 4h / 40°C | 95% | 99.2% |
| 2. Homologation | 3,4-Dimethoxy-5-nitrobenzaldehyde | NaOCl, | 10h / Var. | 76% (Over 3 steps) | 97.0% |
| 3. Knoevenagel | Dimethoxy-Entacapone | Piperidine Acetate | 4h / 78°C | 84% | >99.5% (E)-isomer |
| 4. Demethylation | Entacapone (API) | 12h / 25°C | 91% | 99.8% |
Table 1: Quantitative yield and purity metrics for the dimethoxy-routed Entacapone synthesis.
References
-
PubChem Compound Summary for CID 4151473 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- Source: Google Patents (Orion Corporation)
- US Patent Application 20100234632A1 - Improved process for the preparation of entacapone Source: Google Patents URL
-
A One-Step Transformation of Acetophenone into Benzaldehyde Source: Journal of the American Chemical Society (JACS) URL:[Link]
3',4'-dimethoxy-5'-nitroacetophenone properties and MSDS
Technical Guide: 3',4'-Dimethoxy-5'-nitroacetophenone
Introduction
3',4'-Dimethoxy-5'-nitroacetophenone (CAS: 134610-32-5) is a specialized aromatic ketone utilized primarily as a strategic intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone . Its structural core—a 1,3,4,5-tetrasubstituted benzene ring—presents a unique challenge in regioselective synthesis due to the competing directing effects of the methoxy and acetyl groups.
This guide addresses the critical physicochemical properties, the regiochemical challenges in its synthesis (specifically differentiating it from the 6-nitro isomer), and the safety protocols required for its handling in pharmaceutical research.
Physicochemical Profile
The compound is characterized by the presence of an electron-withdrawing nitro group meta to the acetyl moiety and ortho to the methoxy groups, creating a highly functionalized scaffold for further derivatization (e.g., Knoevenagel condensation).
| Property | Data |
| CAS Registry Number | 134610-32-5 |
| IUPAC Name | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Melting Point | ~98–100 °C (Analog dependent; specific polymorphs may vary) |
| Key Functional Groups | Nitro (-NO₂), Ketone (-C=O), Methoxy (-OCH₃) |
Synthetic Strategy & Regioselectivity
The Regioselectivity Challenge
Direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) is NOT recommended for synthesizing the 5-nitro isomer.
-
Direct Nitration Outcome: The 3-methoxy group activates the 2- and 6-positions. The 4-methoxy group activates the 5-position. However, steric hindrance and electronic synergy typically favor the 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) as the major product.
-
The Solution: To exclusively target the 5-position, one must utilize 4-hydroxy-3-methoxyacetophenone (Acetovanillone) . The free phenol directs the nitro group ortho to itself (position 5), which is also meta to the acetyl group. Subsequent methylation yields the target compound.
Recommended Synthetic Pathway
The following protocol outlines the indirect route to ensure high regiochemical purity.
Figure 1: Regioselective synthesis pathway contrasting the preferred indirect route (top) with the non-selective direct nitration (bottom).
Detailed Experimental Protocols
Step 1: Nitration of Acetovanillone
-
Reagents: Acetovanillone (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve Acetovanillone in glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.
-
Add Nitric acid dropwise, maintaining the temperature below 10 °C to prevent over-nitration or oxidation of the acetyl group.
-
Stir for 1–2 hours. A yellow precipitate (5-nitroacetovanillone) typically forms.
-
Pour the mixture into ice water. Filter the solid, wash with water, and dry.
-
-
Checkpoint:
H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-2 and H-6.
Step 2: O-Methylation
-
Reagents: 5-Nitroacetovanillone (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.
-
Procedure:
-
Suspend the nitro-phenol intermediate and K₂CO₃ in dry acetone.
-
Add Methyl Iodide dropwise.
-
Reflux the mixture for 3–5 hours. Monitor consumption of starting material by TLC (SiO₂, Hexane:EtOAc 7:3).
-
Filter off inorganic salts. Evaporate the solvent.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.
-
Analytical Characterization
To validate the structure, specifically distinguishing it from the 6-nitro isomer, analyze the aromatic proton coupling patterns.
| Technique | Expected Signal / Characteristic | Interpretation |
| δ ~7.60 (d, J=2Hz, 1H) | H-6 : Ortho to Acetyl, Ortho to Nitro. Deshielded. | |
| δ ~7.45 (d, J=2Hz, 1H) | H-2 : Ortho to Acetyl, Ortho to OMe. | |
| δ ~4.00 (s, 3H), 3.95 (s, 3H) | Methoxy groups. | |
| δ ~2.60 (s, 3H) | Acetyl methyl group. | |
| IR Spectroscopy | 1530, 1350 cm⁻¹ | Asymmetric & Symmetric NO₂ stretch. |
| 1680 cm⁻¹ | Conjugated Ketone C=O stretch. |
Differentiation Note: The 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) typically shows aromatic protons as singlets (para to each other) or with very weak coupling, and the chemical shifts will differ due to the nitro group being ortho to the acetyl.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. Nitro-aromatics can be potent sensitizers.
-
PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.
-
Spill Response: Contain spill with sand or vermiculite. Do not use combustible materials (sawdust) as nitro compounds are potential oxidizers.
-
Storage: Store in a cool, dry place away from strong bases and reducing agents. Light sensitive—store in amber vials.
References
-
PubChem. (n.d.). 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved March 5, 2026, from [Link]
- Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Discusses the demethylation of 3,4-dimethoxy-5-nitroacetophenone to the dihydroxy analog).
-
Learmonth, D. A., & Soares-da-Silva, P. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.[3] Journal of Medicinal Chemistry, 45(20), 8827-8837.[7] (Contextualizes the 5-nitro pharmacophore).
Sources
- 1. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3,4-Dimethoxy-5-nitroacetophenone as a COMT Inhibitor Precursor
The following technical guide details the chemistry, synthesis, and application of 3,4-dimethoxy-5-nitroacetophenone , a critical synthetic scaffold in the development of Catechol-O-methyltransferase (COMT) inhibitors.
Executive Summary
3,4-Dimethoxy-5-nitroacetophenone serves as a strategic intermediate in the synthesis of "second-generation" COMT inhibitors (e.g., Entacapone, Opicapone). Its value lies in its masked nitrocatechol pharmacophore —the structural motif responsible for chelating the magnesium ion (
While commercial routes often utilize benzaldehydes or benzoic acids, the acetophenone derivative offers a stable, lipophilic platform for side-chain modification (e.g., chalcone formation) before revealing the active catechol via demethylation.
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |
| CAS Number | 14347-05-8 (Generic for isomers; specific 5-nitro verification required via NMR) |
| Molecular Formula | |
| Molecular Weight | 225.20 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |
| Key Functional Groups | Acetyl (C=O), Nitro ( |
Synthetic Pathways: The Regioselectivity Challenge
A common pitfall in synthesizing this precursor is the regioselectivity of nitration. Direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) predominantly yields the 6-nitro isomer (2-nitro-4,5-dimethoxyacetophenone) due to the strong para-directing effect of the 3-methoxy group.
To ensure the 5-nitro substitution pattern required for COMT inhibition, a directed synthesis starting from 5-nitrovanillin is the industry standard.
Route A: The "High-Fidelity" Vanillin Route (Recommended)
This route guarantees the correct placement of the nitro group relative to the oxygen functionalities.
-
Nitration: Vanillin
5-Nitrovanillin (using /Acetic Acid).[1] -
Methylation: 5-Nitrovanillin
3,4-Dimethoxy-5-nitrobenzaldehyde (using DMS/Dimethyl Sulfate). -
Grignard Addition: Reaction with Methylmagnesium Bromide (
) Secondary Alcohol. -
Oxidation: Alcohol
3,4-Dimethoxy-5-nitroacetophenone (using Jones Reagent or PCC).
Route B: Direct Nitration (High Risk/Low Yield for 5-isomer)
-
Reagents: Fuming
at -10°C. -
Outcome: Mixture of 6-nitro (Major) and 5-nitro (Minor). Requires rigorous column chromatography to separate.
Visualization: Synthetic Logic
Figure 1: Comparison of synthetic routes. The Vanillin route (Blue) ensures correct regiochemistry, whereas direct nitration (Red) favors the inactive 6-nitro isomer.
Downstream Applications & Mechanism
Once synthesized, 3,4-dimethoxy-5-nitroacetophenone acts as a versatile "masked" warhead. It must be processed to reveal the active Nitrocatechol moiety.
Pathway A: Oxidation to Opicapone Precursor
The acetyl group is oxidized to a carboxylic acid, yielding 3,4-dimethoxy-5-nitrobenzoic acid . This acid is the direct starting material for Opicapone .
-
Reagents: Sodium Hypochlorite (
) or . -
Next Step: Activation with CDI (Carbonyldiimidazole) and coupling with amidoximes to form the 1,2,4-oxadiazole ring found in Opicapone.
Pathway B: Demethylation to Reference Inhibitors
Demethylation reveals the catechol, creating 3,4-dihydroxy-5-nitroacetophenone (an analog of U-0521).
-
Reagents:
in Pyridine (mild) or (harsh). -
Mechanism: The exposed hydroxyls (
) adjacent to the nitro group ( ) form a bidentate chelate with the ion in the COMT active site, blocking the enzyme.
Visualization: Mechanism of Action (Pharmacophore)
Figure 2: Activation pathway. The precursor must be demethylated to chelate the Magnesium ion essential for COMT catalytic activity.
Experimental Protocols
Protocol 1: Demethylation (General Procedure)
To convert the precursor into the active catechol form for assay validation.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser.
-
Solvation: Dissolve 1.0 eq of 3,4-dimethoxy-5-nitroacetophenone in dry Dichloromethane (DCM).
-
Catalyst Addition: Cool to 0°C. Add 3.0 eq of Aluminum Chloride (
) portion-wise. The solution will turn dark (complex formation). -
Pyridine: Add dry Pyridine (4.0 eq) dropwise. Caution: Exothermic.
-
Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Quench: Cool to 0°C. Slowly add 1M HCl to hydrolyze the aluminum complex.
-
Extraction: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over
. -
Result: 3,4-dihydroxy-5-nitroacetophenone (Solid).
Protocol 2: Analytical Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 280 nm (aromatic) and 340 nm (nitro-phenolate band).
-
Retention Time Marker: The 5-nitro isomer typically elutes later than the 6-nitro isomer due to intramolecular hydrogen bonding (if demethylated) or steric planarity differences.
Safety & Handling
-
Nitration Hazards: Nitration reactions are highly exothermic. Run strictly below 5°C to prevent thermal runaway.
-
Toxicity: Nitro-aromatics are potential mutagens. Handle inside a fume hood with double-gloving.
-
Waste: Segregate halogenated solvents (DCM) from aqueous acidic waste.
References
-
BenchChem. (2025).[1][4] Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. Retrieved from .
-
Indian Academy of Sciences. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences. Retrieved from .
-
World Intellectual Property Organization (WIPO). (2013). Process for the Preparation of Opicapone and Intermediates Thereof. WO 2013/089573. Retrieved from .
-
ChemicalBook. (2025). 3,4-Dimethoxyacetophenone Product Profile and Nitration Data. Retrieved from .[3]
- Learmonth, D. A., et al. (2016). Synthesis and Biological Evaluation of Opicapone. Bioorganic & Medicinal Chemistry.
Sources
Strategic Reactivity Profiling: 5-Nitrovanillin vs. 3,4-Dimethoxy-5-nitroacetophenone in Advanced API Synthesis
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis—particularly for complex catechol-O-methyltransferase (COMT) inhibitors like entacapone and opicapone—the selection of aromatic precursors is a foundational decision 1. As a Senior Application Scientist, I frequently observe that the choice between 5-nitrovanillin and 3,4-dimethoxy-5-nitroacetophenone is dictated not by raw material availability, but by the strict chemoselective demands of downstream functionalization.
This technical guide provides an in-depth mechanistic analysis and field-validated protocols for leveraging the divergent reactivity of these two critical intermediates. By understanding the electronic interplay between their carbonyl, ether, and nitro moieties, researchers can design more efficient, self-validating synthetic pathways.
Physicochemical and Structural Divergence
Before executing any synthetic workflow, it is critical to profile the structural differences that govern molecular behavior. 5-Nitrovanillin possesses a highly reactive aldehyde and a free phenolic hydroxyl group 2. Conversely, 3,4-dimethoxy-5-nitroacetophenone features a sterically hindered ketone and fully methylated (protected) phenolic oxygen atoms 3.
Quantitative Comparison Table
| Property | 5-Nitrovanillin | 3,4-Dimethoxy-5-nitroacetophenone |
| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |
| CAS Number | 6635-20-7 | 134610-32-5 |
| Molecular Formula | C8H7NO5 | C10H11NO5 |
| Carbonyl Motif | Aldehyde (-CHO) | Ketone (-COCH3) |
| Aromatic Oxygenation | Free Phenol (-OH), Methoxy (-OCH3) | Dimethoxy (-OCH3) |
| Carbonyl Reactivity | High (Unhindered, highly electrophilic) | Moderate (Sterically hindered) |
| Base Stability | Low (Forms reactive phenoxide) | High (Fully protected) |
Mechanistic Reactivity Analysis
Aldehyde vs. Ketone Dynamics
The unhindered aldehyde of 5-nitrovanillin readily undergoes nucleophilic addition. The strong electron-withdrawing nature of the nitro group positioned meta to the aldehyde further increases the electrophilicity of the carbonyl carbon [[4]](). This makes it an ideal candidate for Knoevenagel condensations (e.g., with nitromethane) and reductive aminations 1.
In contrast, the acetyl group in 3,4-dimethoxy-5-nitroacetophenone is less susceptible to nucleophilic attack due to the steric bulk of the methyl group and its slight inductive (+I) electron-donating effect. This resistance is highly advantageous when selective functionalization of the aromatic ring (such as nitro reduction) is required without the need for transient carbonyl protection.
Free Phenol vs. Protected Ether
The free hydroxyl group at C4 in 5-nitrovanillin allows for divergent O-alkylation (e.g., forming veratraldehyde derivatives) but renders the molecule sensitive to base-catalyzed degradation 1. Conversely, the fully methylated catecholic oxygen atoms in 3,4-dimethoxy-5-nitroacetophenone provide robust stability under strongly basic conditions, acting as a built-in protective system during multi-step syntheses.
Fig 1. Structural divergence and functional group reactivity profiles.
Field-Proven Experimental Workflows
The following protocols have been selected for their high yield, chemoselectivity, and self-validating mechanisms.
Protocol A: Mild Phase-Transfer Nitration of Vanillin to 5-Nitrovanillin
Traditional nitration using concentrated nitric acid risks over-oxidation of the sensitive aldehyde group 2. This optimized methodology utilizes Cerium Ammonium Nitrate (CAN) to ensure mild, controlled electrophilic aromatic substitution 5.
Mechanistic Causality: Polyethylene Glycol-400 (PEG-400) acts as a phase-transfer catalyst. It facilitates the transport of the water-soluble CAN into the organic acetic acid phase, increasing the effective collision rate with vanillin and accelerating the reaction at lower temperatures (20-60°C) without degrading the aldehyde [[5]]().
Step-by-Step Methodology:
-
Dissolution: In a reaction flask, dissolve vanillin and CAN in 5-90% volume fraction acetic acid (molar ratio of vanillin to CAN = 1:0.6 to 1:1.6) [[5]]().
-
Catalysis: Add PEG-400 (molar ratio vanillin:PEG-400 = 1:1.25) 5.
-
Reaction: Stir magnetically at 20-60°C for 1.0-2.5 hours, monitoring via TLC (Ethyl Acetate:Petroleum Ether 1:1) 5.
-
Quenching & Recovery: Pour the mixture into a sufficient amount of ice water. Filter the resulting precipitate, wash with distilled water 2-3 times, and dry to obtain crude 5-nitrovanillin (Yield ~70%) 5.
Self-Validation Check: The successful conversion is marked by the immediate precipitation of a distinct yellow solid upon quenching. This color change is a direct result of the extended chromophore created by the introduction of the nitro group into the aromatic system.
Protocol B: Chemoselective Reduction of 3,4-Dimethoxy-5-nitroacetophenone
Reducing the nitro group to an amine without reducing the ketone requires strict chemoselectivity.
Mechanistic Causality: Strong hydride donors (like LiAlH4) would indiscriminately reduce both the nitro and the ketone groups. Tin(II) chloride (SnCl2) operates via a single-electron transfer mechanism that is highly specific to the highly oxidized nitrogen atom, preserving the acetyl carbonyl entirely 6.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone in 50 mL of ethanol [[6]]().
-
Reduction: Add 11.3 g of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution 6.
-
Heating: Stir the mixture at 75°C for 30 minutes 6.
-
Quenching: Pour the reaction mixture onto 100 g of ice [[6]]().
-
Neutralization & Extraction: Neutralize with approximately 300 mL of saturated sodium bicarbonate solution. Treat with 150 mL of methylene chloride, filter, separate the organic phase, dry over sodium sulfate, and evaporate 6.
Self-Validation Check: The neutralization step with NaHCO3 generates CO2 gas. The cessation of effervescence serves as a visual, self-validating indicator that the acidic tin salts have been fully neutralized, ensuring safe and effective extraction into the organic phase.
Fig 2. Chemoselective reduction workflow using SnCl2.
Conclusion
The strategic selection between 5-nitrovanillin and 3,4-dimethoxy-5-nitroacetophenone fundamentally alters the trajectory of an API synthesis. 5-Nitrovanillin offers a highly reactive, divergent platform suitable for Knoevenagel condensations and complex O-alkylations, albeit requiring careful handling of its sensitive aldehyde and phenol groups. Conversely, 3,4-dimethoxy-5-nitroacetophenone provides a robust, sterically hindered, and base-stable framework, ideal for chemoselective nitro reductions without the overhead of transient protecting groups.
References
-
Wikipedia. 5-Nitrovanillin. Available at: [Link]
-
PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. Available at:[Link]
-
Patsnap. Method for preparing 5-nitro vanillin. Available at: [Link]
-
PubChem. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. Available at: [Link]
Sources
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized acetophenones serve as critical building blocks for the synthesis of complex heterocycles, kinase inhibitors, and natural product analogs. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (also known as 3',4'-dimethoxy-5'-nitroacetophenone) is a strategically substituted aromatic compound characterized by a unique push-pull electronic environment.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for working with this molecule. Because this compound is often supplied to early discovery researchers without comprehensive vendor-backed analytical data[1], this guide establishes the foundational physicochemical parameters, analytical validation protocols, and step-by-step synthetic methodologies required to utilize this building block effectively.
Fundamental Chemical Identity & Quantitative Data
The core identity of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is defined by its molecular formula
This specific substitution pattern breaks the symmetry of the aromatic ring, rendering the remaining aromatic protons chemically and magnetically non-equivalent—a critical feature for downstream NMR characterization.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source / Notes |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone | Standardized nomenclature[2] |
| Molecular Formula | Core composition[2] | |
| Molecular Weight | 225.20 g/mol | Monoisotopic mass: 225.06 g/mol [2] |
| CAS Registry Number | 134610-32-5 | Primary identifier[2] |
| Melting Point | 89 °C | Solid-state characterization[3] |
| Boiling Point | 343.4 ± 37.0 °C (Predicted) | Extrapolated data[3] |
| Density | 1.245 ± 0.06 g/cm³ (Predicted) | Extrapolated data[3] |
| SMILES String | CC(=O)C1=CC(=C(C(=C1)OC)OC)[O-] | Cheminformatics identifier[2] |
Analytical Validation Strategy (Self-Validating Protocol)
Commercial suppliers (e.g., the AldrichCPR collection) explicitly state that they do not collect analytical data for this specific rare chemical, placing the burden of identity and purity confirmation entirely on the buyer[1]. To ensure scientific integrity before initiating multi-step syntheses, researchers must employ a self-validating analytical workflow.
Step-by-Step Characterization Protocol
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Causality: To confirm the molecular weight of 225.20 g/mol .
-
Execution: Run a standard reverse-phase gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid).
-
Expected Outcome: The positive electrospray ionization (ESI+) spectrum must yield an
pseudo-molecular ion peak at m/z 226.2 .
-
-
Proton Nuclear Magnetic Resonance (
-NMR, ):-
Causality: To verify the asymmetric substitution pattern.
-
Execution: Acquire a 400 MHz or 500 MHz spectrum.
-
Expected Outcome: Look for a distinct singlet integrating to 3H around
2.6 ppm (the acetyl methyl group). The two methoxy groups will appear as two distinct 3H singlets near 3.9–4.0 ppm due to the asymmetric influence of the adjacent nitro group. The two aromatic protons will appear as meta-coupled doublets ( Hz) in the downfield region ( 7.5–8.0 ppm).
-
Mechanistic Insights: Synthetic Utility & Reactivity
The most synthetically valuable transformation of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is the selective reduction of the nitro group to an amine, yielding 5'-amino-3',4'-dimethoxyacetophenone [4]. This creates an aniline derivative that can be subsequently used for amide couplings, Buchwald-Hartwig aminations, or diazonium salt formations.
Protocol: Tin(II) Chloride-Mediated Nitro Reduction
This methodology utilizes Tin(II) chloride dihydrate (
Reagents:
-
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone: 2.25 g (10.0 mmol)
-
Tin(II) chloride dihydrate (
): 11.3 g (50.0 mmol, 5 equiv.) -
Ethanol (Absolute): 50 mL
Step-by-Step Methodology:
-
Solvation: Dissolve 2.25 g of the nitroacetophenone substrate in 50 mL of absolute ethanol in a round-bottom flask. Causality: Ethanol provides a protic medium necessary to facilitate the proton-coupled electron transfer required for nitro reduction.
-
Reagent Addition: Add 11.3 g of
to the stirring solution. -
Thermal Activation: Heat the reaction mixture to 75 °C and stir for 30 minutes[4]. Causality: The elevated temperature overcomes the activation energy barrier for the multi-step reduction of the
group to , while the 30-minute timeframe prevents over-reaction or degradation of the solvent. -
Quenching & Neutralization (Critical Step): Pour the hot reaction mixture onto 100 g of crushed ice, then immediately neutralize by slowly adding approximately 300 mL of saturated sodium bicarbonate (
) solution[4].-
Causality: During the reaction, Sn(II) is oxidized to Sn(IV). In acidic or neutral aqueous media, these tin species form intractable emulsions that trap the product. The addition of saturated
raises the pH, converting the tin salts into insoluble tin oxides/hydroxides. This simultaneously ensures the newly formed basic amine product is entirely deprotonated and partitioned into the organic phase.
-
-
Extraction: Add 150 mL of methylene chloride (
) and filter the entire biphasic mixture through a pad of Celite to remove the precipitated tin salts. Separate the organic phase. -
Isolation: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ether/petroleum ether mixture to yield pure 5'-amino-3',4'-dimethoxyacetophenone (Expected melting point: 63–65 °C)[4].
Workflow Visualization
Workflow for the tin(II) chloride-mediated reduction of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Safety, Handling, and GHS Classification
When handling 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, standard laboratory safety protocols for biologically active aromatic nitro compounds must be strictly observed.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | PubChem / ECHA[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Achmem[5] |
| Acute Toxicity | Category 4 | H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled. | Achmem[5] |
Handling Causality: The presence of the nitro group increases the compound's potential to act as a skin sensitizer and an ocular irritant. All synthetic manipulations, particularly the thermal reduction which generates volatile solvent vapors and potentially hazardous tin byproducts, must be conducted within a certified chemical fume hood using nitrile gloves and splash-proof safety goggles.
References
-
PubChem (National Institutes of Health) | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 |[Link]
-
PrepChem | Synthesis of 5'-amino-3',4'-dimethoxyacetophenone |[Link]
Sources
- 1. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | 134610-32-5 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. achmem.com [achmem.com]
Solubility Profile and Process Chemistry of 3,4-Dimethoxy-5-nitroacetophenone
Executive Summary
This technical guide provides an in-depth analysis of the solubility behavior of 3,4-dimethoxy-5-nitroacetophenone (CAS: 134610-32-5), a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other bioactive scaffolds.
Crucial Isomer Distinction: Researchers must distinguish this compound from its regioisomer, 4,5-dimethoxy-2-nitroacetophenone (6-nitroveratrone, CAS: 4101-32-0), which is the major product of direct nitration of acetoveratrone. This guide focuses on the 5-nitro isomer , often synthesized via specific pathways (e.g., from 3,4-dimethoxy-5-nitrobenzoic acid derivatives) or isolated as a minor nitration product.
Where specific thermodynamic data is absent in the literature, this guide provides self-validating experimental protocols to generate that data, ensuring the user can establish a robust process control strategy.
Part 1: Chemical Profile & Theoretical Solubility Framework
Physicochemical Properties
The solubility of 3,4-dimethoxy-5-nitroacetophenone is governed by the interplay between its polar nitro/carbonyl groups and the lipophilic dimethoxybenzene core.
| Property | Data | Source / Note |
| CAS Number | 134610-32-5 | |
| Molecular Formula | ||
| Molecular Weight | 225.20 g/mol | |
| Melting Point | 89 °C (reported) / 161–169 °C (lit.[1][2] var.) | Discrepancy Note: Lower values likely indicate the 2-nitro isomer or impure polymorphs. High-purity 5-nitro isomer often exhibits higher MP [1]. DSC verification required. |
| Polarity | Moderate-High | Dipole moments from |
Solubility Principles
The compound exhibits a "push-pull" electronic structure. The electron-withdrawing nitro group enhances solubility in polar aprotic solvents, while the methoxy groups maintain solubility in moderately polar organic solvents (alcohols, chlorinated hydrocarbons).
-
Protic Solvents (Alcohols): Soluble at elevated temperatures. Hydrogen bonding with the solvent is limited to acceptance (nitro/carbonyl oxygens), making solubility highly temperature-dependent. This makes alcohols ideal for recrystallization .
-
Aprotic Solvents (DCM, Acetone): High solubility due to dipole-dipole interactions. Suitable for extraction and reaction media .[3]
-
Non-Polar Solvents (Hexane, Ether): Poor solubility. Used as anti-solvents to induce precipitation.[3]
Part 2: Experimental Solubility Data & Process Applications
Qualitative Solubility Table
Based on synthesis and purification literature [1, 2], the following solvent compatibility chart guides process design.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | High | Extraction from aqueous quench; Reaction solvent. |
| Alcohols | Ethanol (EtOH) | Moderate (Hot) / Low (Cold) | Primary Recrystallization Solvent. |
| Alcohols | Methanol (MeOH) | Moderate (Hot) | Alternative recrystallization; reaction solvent for reduction. |
| Ethers | Diethyl Ether | Low | Anti-solvent for precipitation. |
| Alkanes | Petroleum Ether / Hexane | Insoluble | Anti-solvent; wash solvent to remove non-polar impurities. |
| Water | Water | Insoluble | Quench medium; Anti-solvent in "drowning out" crystallization. |
Thermodynamic Modeling (The Modified Apelblat Equation)
For precise process control (e.g., cooling crystallization), the solubility
-
A, B, C: Empirical parameters determined via regression of experimental data.
-
Use Case: Once A, B, and C are determined (see Protocol 3.1), this model predicts the yield of crystallization at any given cooling endpoint.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Gravimetric Determination of Thermodynamic Solubility
Objective: Generate precise solubility curves (Mole Fraction vs. Temperature) to define the Metastable Zone Width (MSZW).
Materials:
-
3,4-dimethoxy-5-nitroacetophenone (High purity, >99%)
-
Target Solvent (e.g., Ethanol, HPLC grade)
-
Jacketed glass vessel with temperature control (
) -
0.22
PTFE Syringe Filters
Workflow:
-
Saturation: Add excess solid to 20 mL solvent in the jacketed vessel.
-
Equilibration: Stir at target temperature (
) for 24 hours. -
Sampling: Stop stirring and allow settling for 30 mins. Withdraw 2 mL supernatant using a pre-warmed syringe.
-
Filtration: Filter immediately into a pre-weighed vial.
-
Quantification: Evaporate solvent (vacuum oven) and weigh the residue.
-
Calculation:
-
Validation: Repeat at
. Plot vs . Linearity (van't Hoff) or curve fit (Apelblat) validates the data.
Protocol: Purification via Recrystallization
Source: Adapted from nitration workups [2] and general nitro-veratrole chemistry.
Step-by-Step Methodology:
-
Dissolution: Suspend crude 3,4-dimethoxy-5-nitroacetophenone in Ethanol (approx. 10-15 mL per gram).
-
Heating: Heat to reflux (approx. 78 °C) with stirring until complete dissolution occurs.
-
Checkpoint: If insoluble particles remain, perform a hot filtration.[4]
-
-
Anti-Solvent Addition (Optional): If yield is low, add Petroleum Ether or Water dropwise to the hot solution until a faint turbidity persists, then add 1 mL Ethanol to clear it.
-
Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours, then chill to 0-4 °C.
-
Isolation: Filter the pale yellow crystals/needles.
-
Washing: Wash with cold Ethanol/Hexane (1:1 mixture).
-
Drying: Vacuum dry at 40 °C.
Part 4: Visualization of Workflows
Solubility Determination Workflow
This diagram illustrates the logical flow for determining and validating solubility data.
Caption: Systematic workflow for the gravimetric determination of thermodynamic solubility.
Solvent Selection Logic for Recrystallization
A decision tree for selecting the optimal solvent system based on solubility observations.
Caption: Decision logic for optimizing the recrystallization solvent system.
References
-
Handbook of Hydroxyacetophenones: Preparation and Physical Properties . (2005). Springer Science & Business Media. Snippet confirms melting point data for 3,4-dimethoxy-5-nitroacetophenone.
-
Synthesis of 5'-amino-3',4'-dimethoxyacetophenone . (n.d.). PrepChem. Describes reduction of the 5-nitro precursor and recrystallization solvents.
-
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone . (2025). PubChem. National Library of Medicine. Retrieved from
-
4,5-Dimethoxy-2-nitroacetophenone . (2025). ChemicalBook.[2] Provides comparative data for the 2-nitro isomer.
Sources
- 1. (1R,4aS,5R,8aS)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | C20H34O3 | CID 23955908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
High-Purity 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5): Sourcing, Analytical Profiling, and Synthetic Applications
Executive Summary
As drug development pipelines become increasingly stringent, the precise characterization of active pharmaceutical ingredient (API) impurities and the reliable sourcing of synthetic intermediates are paramount. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5), also known as 3',4'-dimethoxy-5'-nitroacetophenone, occupies a dual role in modern medicinal chemistry[1]. It is both a critical regulatory reference standard—specifically identified as Tivozanib Impurity 4 [2]—and a highly versatile building block for synthesizing amino-acetophenone derivatives[3].
This technical guide provides an authoritative framework for researchers and QA/QC professionals to navigate the supplier landscape, understand its regulatory analytical context, and execute field-proven synthetic protocols utilizing this compound.
Chemical Identity and Physicochemical Profiling
Before integrating this compound into an analytical workflow or synthetic pathway, its structural and physicochemical parameters must be validated. The presence of the electron-withdrawing nitro group and electron-donating methoxy groups on the phenyl ring dictates its reactivity, particularly its susceptibility to chemoselective reduction[1].
Table 1: Chemical and Structural Properties
| Parameter | Specification |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |
| CAS Number | 134610-32-5 |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| SMILES String | CC(=O)C1=CC(=C(C(=C1)OC)OC)[O-] |
| Physical State | Solid (typically crystalline) |
The Role of CAS 134610-32-5 in Pharmaceutical Quality Control
In the synthesis of complex APIs like Tivozanib (a potent VEGF receptor tyrosine kinase inhibitor used in oncology), side reactions during the construction of the quinoline or phenyl-urea moieties can generate specific byproducts. CAS 134610-32-5 is cataloged as Tivozanib Impurity 4 [2].
Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.1% must be structurally identified and toxicologically qualified. Procuring high-purity (>98%) reference standards of this specific nitroacetophenone is a non-negotiable requirement for developing self-validating High-Performance Liquid Chromatography (HPLC) and LC-MS methods. These methods ensure that the impurity is reliably tracked and cleared during downstream API crystallization.
Fig 1. Workflow for the isolation and regulatory validation of Tivozanib Impurity 4.
Supplier Landscape and Procurement Strategies
Sourcing high-purity 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone requires matching the supplier's analytical rigor to your project's phase. A compound intended for ICH-compliant method validation requires a vastly different documentation package than one used as a raw starting material for early-stage discovery.
Table 2: Key Suppliers and Quality Profiles
| Supplier | Catalog Designation | Analytical Support | Optimal Use Case |
| Cleanchem Laboratories | Tivozanib Impurity 4 (CL-TVZB-05)[2] | Full COA, NMR, IR, Mass Spec | Regulatory QA/QC, ANDA submissions. |
| Chemicea Pharmaceuticals | Tivozanib Impurity 4[4] | Custom Synthesis, COA | Analytical method development. |
| Veeprho | Felbamate Impurity (VE0020888)[5] | COA, HPLC Purity | Cross-reactivity studies, stability testing. |
| Sigma-Aldrich | AldrichCPR (Rare Chemicals)[6] | None (Identity/Purity assumed by buyer) | Early-stage discovery, bulk synthesis. |
Strategic Insight: If utilizing the Sigma-Aldrich CPR line, the burden of QA shifts to the end-user[6]. You must implement a self-validating internal QA step (e.g., quantitative NMR) before introducing the batch into a GMP environment.
Synthetic Utility: Chemoselective Reduction Protocol
Beyond its role as an impurity, 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is a highly valuable precursor. A common synthetic requirement is the reduction of its nitro group to yield 5'-amino-3',4'-dimethoxyacetophenone , a building block for advanced pharmaceuticals and photolabile protecting groups[3].
Fig 2. Chemoselective reduction pathway of the nitroacetophenone derivative using Tin(II) chloride.
Step-by-Step Methodology: Chemoselective Nitro Reduction
Objective: Convert 1-(3,4-dimethoxy-5-nitrophenyl)ethanone to 5'-amino-3',4'-dimethoxyacetophenone with high yield and no ketone degradation[3].
-
Initiation & Solvation: Dissolve 2.25 g of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone in 50 mL of ethanol.
-
Causality: Ethanol acts as a protic solvent, facilitating the proton-coupled electron transfer required for the stepwise reduction of the nitro group.
-
-
Reagent Addition: Add 11.3 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Causality: SnCl₂ is chosen deliberately for its chemoselectivity. Unlike aggressive catalytic hydrogenation (Pd/C with H₂) or LiAlH₄, SnCl₂ targets the nitro group exclusively, preventing the over-reduction of the sensitive ketone moiety[3].
-
-
Thermal Activation: Stir the mixture at 75°C for 30 minutes.
-
Causality: Mild heating overcomes the activation energy barrier for the multi-step reduction cascade (nitro → nitroso → hydroxylamine → amine) without inducing thermal degradation of the methoxy groups[3].
-
-
Quenching & Neutralization: Pour the reaction mixture onto 100 g of crushed ice, followed by the slow addition of ~300 mL of saturated sodium hydrogen carbonate (NaHCO₃) solution.
-
Causality: This is a critical self-validating step. Ice quenches the reaction thermally. NaHCO₃ neutralizes the highly acidic tin mixture, precipitating tin byproducts as insoluble hydroxides and converting the product into its free-base amine form for extraction[3].
-
-
Phase Extraction: Treat the neutralized mixture with 150 mL of methylene chloride (CH₂Cl₂) and filter. Separate the organic phase.
-
Causality: Filtration removes the colloidal tin emulsion, which is notorious for trapping products. Removing this solid allows for a clean biphasic separation where the target amine partitions entirely into the organic phase[3].
-
-
Drying & Purification: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and recrystallize the residue from an ether/petroleum ether mixture.
-
Causality: Sodium sulfate removes residual aqueous micro-droplets. Recrystallization exploits differential solubility to yield the pure 5'-amino-3',4'-dimethoxyacetophenone (m.p. 63°-65°C)[3].
-
References
-
PubChem - 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 URL:[Link]
-
Cleanchem Laboratories - Tivozanib Impurity 4 | CAS No: 134610-32-5 URL: [Link]
-
PrepChem - Synthesis of 5'-amino-3',4'-dimethoxyacetophenone URL:[Link]
-
Veeprho - Felbamate Impurities and Related Compound URL:[Link]
Sources
- 1. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. prepchem.com [prepchem.com]
- 4. Tivozanib Impurity 4 | CAS No- 134610-32-5 | NA [chemicea.com]
- 5. veeprho.com [veeprho.com]
- 6. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Literature review on nitro-acetophenone derivatives synthesis
This guide details the synthesis of nitro-acetophenone derivatives, focusing on the mechanistic divergence required to access specific regioisomers (ortho-, meta-, para-). Unlike simple substrates, the acetyl group's electronic influence dictates that a single method cannot universally access all isomers.
Executive Summary & Strategic Overview
Nitro-acetophenones are critical pharmacophores and intermediates in the synthesis of heterocyclic therapeutics, including quinolines, benzisoxazoles, and chalcone-based anticancer agents.
The synthesis of these derivatives presents a classic problem in regioselectivity. The acetyl group (
Core Decision Matrix
-
Target: 3-Nitroacetophenone (meta)
Method A: Direct Nitration (EAS). -
Target: 2- or 4-Nitroacetophenone (ortho/para)
Method B: Walker-Hauser Acylation or Method C: Oxidation of Ethyl-Nitrobenzene. -
Avoid: Friedel-Crafts acylation of nitrobenzene (Fails due to ring deactivation).[3][4]
Mechanistic Foundations
The Direct Nitration Pathway (Meta-Selectivity)
In Electrophilic Aromatic Substitution (EAS), the acetyl group withdraws electron density via induction and resonance, destabilizing the carbocation intermediate at ortho and para positions. The meta position, while still deactivated, is relatively less destabilized, making it the kinetic product.
Why Friedel-Crafts Fails
A common error in experimental design is attempting to synthesize nitro-acetophenone by acylating nitrobenzene.
-
Mechanism of Failure: The nitro group (
) is a powerful electron-withdrawing group. It reduces the nucleophilicity of the benzene ring so severely that it cannot attack the acylium ion complex generated by Lewis acids (e.g., ). Furthermore, the Lewis acid often complexes with the nitro group oxygen, further deactivating the system.[5]
Synthetic Strategies & Protocols
Method A: Direct Nitration (Target: 3-Nitroacetophenone)
Standard Protocol for Meta-Isomer Synthesis
This method utilizes a "Mixed Acid" system. Temperature control is critical to prevent dinitration or oxidative cleavage of the ketone.
Reagents:
-
Fuming Nitric Acid (
) -
Concentrated Sulfuric Acid (Solvent/Catalyst)
Protocol:
-
Setup: Place 40 mL of conc.
in a 250 mL three-neck round-bottom flask equipped with a thermometer and a pressure-equalizing dropping funnel. Cool to -5°C using an ice-salt bath. -
Substrate Addition: Add acetophenone (0.1 mol) dropwise, maintaining temperature below 0°C.
-
Nitration: Prepare a mixture of conc.
(0.11 mol) and conc. (10 mL). Add this nitrating mixture dropwise to the flask over 45 minutes. CRITICAL: Do not allow temperature to exceed 5°C. -
Reaction: Stir at 0°C for 1 hour. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).
-
Workup: Pour the reaction mixture over 300g of crushed ice with vigorous stirring. The crude solid (pale yellow) will precipitate.
-
Purification: Filter the solid. Wash with cold water (
) until filtrate is neutral. Recrystallize from ethanol.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 75-85% |
| Major Product | 3-Nitroacetophenone |
| Minor Impurity | 2-Nitroacetophenone (<5%) |
| Melting Point | 76-78°C |[11]
Method B: Walker-Hauser Synthesis (Target: 2- or 4-Nitroacetophenone)
Gold Standard for Ortho/Para Isomers
Since direct nitration fails for these isomers, this method constructs the acetyl group after the nitro group is already in place on the ring. It involves the acylation of diethyl malonate with nitrobenzoyl chloride, followed by hydrolysis and decarboxylation.
Reagents:
-
o- or p-Nitrobenzoyl chloride
-
Diethyl malonate[12]
-
Magnesium turnings / Ethanol (to form ethoxymagnesium diethyl malonate)
Protocol (Example for o-Nitroacetophenone):
-
Acyl Malonate Formation: In a dry flask, react magnesium turnings (0.11 mol) with absolute ethanol (2.5 mL) and
(catalytic) to initiate. Add diethyl malonate (0.1 mol) in ether/ethanol. Reflux until Mg is consumed. -
Acylation: Add o-nitrobenzoyl chloride (0.1 mol) dissolved in ether dropwise to the magnesium malonate solution. Reflux for 2 hours.
-
Hydrolysis/Decarboxylation: Add the resulting acyl malonate intermediate to a mixture of glacial acetic acid (30 mL), water (20 mL), and conc.
(5 mL). Reflux for 4 hours. -
Workup: Cool and basify with 20% NaOH (carefully). Extract with diethyl ether.
-
Purification: Distill under reduced pressure or recrystallize depending on the isomer's state (ortho is often an oil/low melting solid; para is a solid).
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 60-70% |
| Selectivity | 100% Regiospecific (Dependent on starting acid chloride) |
| Key Advantage | Avoids isomer separation difficulties |
Visualization of Workflows
Figure 1: Reaction Mechanism (Direct Nitration)
This diagram illustrates the generation of the nitronium ion and the sigma-complex formation at the meta position.
Caption: Electrophilic Aromatic Substitution pathway favoring meta-substitution due to carbonyl deactivation.[1]
Figure 2: Strategic Decision Tree
Select the correct synthetic route based on the target isomer.
Caption: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.
Green Chemistry Alternatives
Recent advancements focus on reducing the hazardous waste associated with mixed-acid nitrations.
-
Microwave-Assisted Nitration:
-
Reagents: Calcium Nitrate [
] in Acetic Acid. -
Conditions: Microwave irradiation (100W, 5 min).
-
Benefit: Eliminates sulfuric acid; significantly faster reaction times; higher yield for hydroxy-acetophenones.
-
-
Solid Acid Catalysts:
-
Use of Zeolites (e.g., H-Beta) or Montmorillonite K-10 to catalyze nitration with acetyl nitrate, improving regioselectivity and allowing catalyst recycling.
-
References
-
Nitration of Acetophenone (Mechanism & Kinetics)
- Topic: detailed kinetic study of the nitr
- Source:Journal of the American Chemical Society.
-
Walker-Hauser Synthesis (Ortho/Para Protocol)
-
Topic: Preparation of o-Nitroacetophenone via malonate synthesis.[12]
- Source:Organic Syntheses, Coll. Vol. 4, p.708 (1963).
-
-
Green Microwave Synthesis
- Topic: Microwave-assisted nitration using calcium nitr
- Source:Gordon College Green Chemistry Lab Manual.
-
Friedel-Crafts Limitations
- Topic: Explanation of deactivation in nitrobenzene deriv
- Source:Chemistry LibreTexts.
-
Oxidation of Ethyl-Nitrobenzenes
-
Topic: Industrial routes to nitroacetophenones via oxidation.[14]
- Source:Google P
-
Sources
- 1. automate.video [automate.video]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2794836A - Process for producing nitroacetophenone compounds - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. cs.gordon.edu [cs.gordon.edu]
- 14. Page loading... [guidechem.com]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
This Application Note is designed to guide researchers through the synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone starting from 3,4-dimethoxyacetophenone .
Editorial Note: This specific transformation presents a significant regioselectivity challenge. Direct nitration of 3,4-dimethoxyacetophenone predominantly yields the 6-nitro isomer (also known as 1-(4,5-dimethoxy-2-nitrophenyl)ethanone) due to the strong para-directing effect of the 3-methoxy group. The target 5-nitro isomer is typically a minor product. This guide provides a protocol optimized to manage this mixture and isolate the specific 5-nitro target, while also highlighting the mechanistic constraints.
Abstract & Strategic Overview
The synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (Target B ) from 3,4-dimethoxyacetophenone (Acetoveratrone, A ) is a critical step in the development of catechol-O-methyltransferase (COMT) inhibitors and other nitrocatechol-based pharmacophores.
The primary challenge in this synthesis is regiocontrol . The starting material contains two activating methoxy groups and one deactivating acetyl group.[1] Standard electrophilic aromatic substitution (EAS) rules predict competition between:
-
Position 6 (Major): Para to the 3-OMe group and ortho to the acetyl group. This is the kinetically and thermodynamically favored product (often >85% yield).
-
Position 5 (Target): Ortho to the 4-OMe group and meta to the acetyl group. This position benefits from the cooperative meta-directing effect of the acetyl group but suffers from being ortho rather than para to the activating methoxy.
This protocol details the Direct Nitration & Chromatographic Isolation method, which is necessary when strictly starting from 3,4-dimethoxyacetophenone.
Reaction Scheme
Caption: Regiochemical divergence in the nitration of 3,4-dimethoxyacetophenone.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Density | Hazards |
| 3,4-Dimethoxyacetophenone | 180.20 | 1.0 | Solid | Irritant |
| Nitric Acid (Fuming, >90%) | 63.01 | 1.1 | 1.51 g/mL | Corrosive, Oxidizer |
| Acetic Anhydride | 102.09 | Solvent | 1.08 g/mL | Corrosive, Flammable |
| Glacial Acetic Acid | 60.05 | Solvent | 1.05 g/mL | Corrosive |
Step-by-Step Procedure
Step 1: Preparation of Nitrating Agent (Acetyl Nitrate - In Situ)
-
Safety: Perform in a fume hood. Exothermic reaction.
-
Action: In a 250 mL 3-neck round-bottom flask, charge 30 mL of Acetic Anhydride.
-
Cooling: Cool the flask to -10°C using an acetone/dry ice bath or a cryostat.
-
Addition: Slowly add Fuming Nitric Acid (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below 0°C.
Step 2: Nitration Reaction [3][4][9][10]
-
Substrate Preparation: Dissolve 3,4-dimethoxyacetophenone (10 g, 55.5 mmol) in 20 mL of Glacial Acetic Acid.
-
Addition: Add the substrate solution dropwise to the cold nitrating mixture over 45 minutes.
-
Critical Control: Do not allow temperature to exceed 0°C. Higher temperatures increase dinitration and oxidation byproducts.
-
Incubation: Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.
Step 3: Quenching & Isolation
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring.
-
Precipitation: A yellow precipitate will form. This solid is predominantly the 6-nitro isomer (Major).
-
Filtration: Filter the solid.[1]
-
Solid Fraction: Contains mostly 6-nitro isomer. (Save for other uses or discard if not needed).
-
Filtrate (Liquid): Contains the dissolved 5-nitro isomer (Target) along with residual 6-nitro isomer and acetic acid.
-
Step 4: Extraction & Purification (Target Isolation)
-
Extraction: Extract the aqueous filtrate with Dichloromethane (DCM) (3 x 50 mL).
-
Wash: Wash combined organics with Sat. NaHCO3 (to remove acid) and Brine. Dry over MgSO4 and concentrate in vacuo.
-
Chromatography (Crucial): The residue will be a mixture. Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10 -> End 70:30).
-
Elution Order: The 6-nitro isomer (less polar due to intramolecular H-bonding between nitro and acetyl) typically elutes first. The 5-nitro isomer (Target) elutes second.
-
Process Control & Validation
NMR Characterization (Self-Validating System)
Distinguishing the isomers is critical. Use 1H NMR coupling patterns to validate the structure.
| Feature | Target: 5-Nitro Isomer | Major Byproduct: 6-Nitro Isomer |
| Structure | Nitro at C5 (Meta to Acetyl) | Nitro at C6 (Ortho to Acetyl) |
| Aromatic Protons | H2 and H6 are Meta to each other. | H2 and H5 are Para to each other. |
| Coupling (J) | Doublets with J ~ 2.0 Hz | Singlets (J ~ 0 Hz) |
| Shift | H6 is deshielded by Nitro (ortho). | H5 is deshielded by Nitro (ortho). |
Diagnostic Signal for Target: Look for two aromatic doublets with a small meta-coupling constant (~2 Hz). If you see two singlets, you have the 6-nitro isomer.
Workflow Diagram
Caption: Operational workflow emphasizing the isolation of the minor 5-nitro isomer from the filtrate.
Expert Insights & Troubleshooting
The "Acetovanillone" Alternative
If the low yield (~10-15%) of the direct nitration is unacceptable for your scale, you must alter the synthetic route.
-
Route: Nitration of Acetovanillone (4-hydroxy-3-methoxyacetophenone) followed by Methylation.
-
Logic: The free phenol (-OH) in acetovanillone is a much stronger director than the methoxy or acetyl groups. It directs nitration ortho to itself (Position 5).
-
Outcome: This route yields 5-nitroacetovanillone as the major product (>80%), which is then easily methylated (MeI/K2CO3) to give the target 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone in high overall yield.
Common Pitfalls
-
Temperature Spikes: If the nitration temp exceeds 0°C, the acetyl group can be cleaved (ip-substitution) or oxidized to the benzoic acid.
-
Misidentification: Relying solely on melting point is risky as the isomers have similar ranges. Always use NMR coupling constants (Meta-coupling vs. Singlets) for confirmation.
References
-
BenchChem. Application Note: A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. (2025).[2][5][11][12]
-
ChemicalBook. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE Synthesis and Properties. (2026).[11]
-
Sigma-Aldrich. Product Specification: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone.[13]
-
PubChem. Compound Summary: 1-(3,4-dimethoxy-5-nitrophenyl)ethanone (CID 4151473).[14]
-
Learmonth, D. A., et al. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry (2002).
Sources
- 1. benchchem.com [benchchem.com]
- 2. automate.video [automate.video]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Role of Vanin-1 Gene Methylation in Fat Synthesis in Goose Liver: Effects of Betaine and 5-Azacytidine Treatments [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 3,4-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a detailed guide to the nitration of 3,4-dimethoxyacetophenone, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, present validated protocols, and discuss the critical parameters that govern regioselectivity and reaction efficiency.
Introduction: The Significance of Nitrated 3,4-Dimethoxyacetophenone
3,4-Dimethoxyacetophenone, also known as acetoveratrone, serves as a versatile starting material in organic synthesis.[1] Its nitration is a key step in the production of valuable building blocks, particularly 4,5-dimethoxy-2-nitroacetophenone and 6-nitro-3,4-dimethoxyacetophenone. These nitro-derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2] The strategic placement of the nitro group, a powerful electron-withdrawing group and a precursor to an amino group, unlocks diverse synthetic pathways.
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring: the two electron-donating methoxy groups (-OCH₃) and the electron-withdrawing acetyl group (-COCH₃). Understanding these influences is paramount for achieving the desired isomer.
Mechanistic Insights: Directing the Nitro Group
The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[3][4][5][6]
Generation of the Nitronium Ion:
Figure 1: Formation of the nitronium ion.
The nitronium ion then attacks the electron-rich aromatic ring of 3,4-dimethoxyacetophenone. The position of this attack is governed by the combined electronic effects of the existing substituents.
-
Methoxy Groups (-OCH₃): These are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.
-
Acetyl Group (-COCH₃): This is a deactivating, meta-directing group, withdrawing electron density from the ring.
The interplay of these effects leads to the preferential formation of specific isomers. The positions ortho to the powerfully activating methoxy groups are the most favorable sites for electrophilic attack.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2009149622A1 - 6-nitro acetophenone compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Note: Knoevenagel Condensation of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of trisubstituted alkenes derived from 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone .
This substrate presents a specific synthetic challenge: it is a hindered acetophenone derivative . While the nitro group (electron-withdrawing) activates the carbonyl, the steric bulk of the methyl group and the electron-donating nature of the methoxy groups often render standard catalytic methods (e.g., Piperidine/Ethanol) sluggish or low-yielding.
Executive Summary & Mechanistic Rationale
The condensation of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone (1) with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields trisubstituted alkenes, which are structural analogs of COMT inhibitors like Entacapone.
The Synthetic Challenge
Unlike aldehydes, acetophenones are poor electrophiles in Knoevenagel condensations due to:
-
Steric Hindrance: The methyl group adjacent to the carbonyl impedes nucleophilic attack.
-
Electronic Deactivation: While the 5-nitro group is activating, the 3,4-dimethoxy groups are strong electron donors (via resonance), reducing the electrophilicity of the carbonyl carbon.
The Solution: Titanium(IV) Chloride (Lehnert’s Reagent)
Standard weak bases (piperidine) often fail to drive this reaction to completion. This protocol utilizes TiCl₄/Pyridine , a system that acts as a dual-activation agent:[1]
-
Lewis Acid Activation: TiCl₄ coordinates to the ketone oxygen, dramatically increasing electrophilicity.
-
Water Scavenging: TiCl₄ consumes the water byproduct (forming TiO₂), driving the equilibrium irreversibly toward the alkene.
Reaction Pathway & Logic
The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis.
Figure 1: Mechanistic flow of the TiCl₄-mediated Knoevenagel condensation. The formation of stable TiO₂ acts as the thermodynamic sink.
Experimental Protocols
Method A: TiCl₄/Pyridine Mediated Synthesis (Recommended)
Best for: High yields, difficult substrates, and scale-up.
Reagents:
-
Substrate: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (1.0 equiv)
-
Nucleophile: Malononitrile (1.1 equiv) or Ethyl Cyanoacetate (1.1 equiv)
-
Catalyst/Solvent: TiCl₄ (2.0 equiv), Pyridine (4.0 equiv), Anhydrous THF or DCM.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (10 mmol) and Malononitrile (11 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
TiCl₄ Addition: Carefully add TiCl₄ (20 mmol, 2.2 mL) dropwise via syringe. Caution: TiCl₄ fumes in air. Evolution of HCl and yellow precipitate formation is normal.
-
Base Addition: Add Pyridine (40 mmol, 3.2 mL) dropwise over 10 minutes. The mixture will likely turn into a thick slurry.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Note: If conversion is incomplete after 4 hours, reflux for 1 hour.
-
-
Quenching: Quench the reaction by pouring the mixture into ice-cold water (100 mL) or saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3 x 50 mL). The aqueous layer will contain white/yellow TiO₂ solids.
-
Purification: Wash combined organics with 1N HCl (to remove pyridine), brine, and dry over Na₂SO₄. Concentrate in vacuo.[2] Recrystallize from Ethanol/Water or purify via flash chromatography.
Method B: Microwave-Assisted (Green Chemistry)
Best for: Rapid screening, small scale.
Reagents:
-
Substrate (1.0 equiv), Malononitrile (1.2 equiv), Ammonium Acetate (NH₄OAc, 0.5 equiv), Glacial Acetic Acid (solvent).
Procedure:
-
In a microwave vial, mix the ketone (1 mmol), malononitrile (1.2 mmol), and NH₄OAc (0.5 mmol) in Acetic Acid (2 mL).
-
Seal and irradiate at 120°C for 10–20 minutes .
-
Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry.[3]
Data Analysis & Validation
To ensure the protocol is "self-validating," compare your results against these expected parameters.
Table 1: Expected Analytical Data
| Parameter | Expected Observation | Diagnostic Signal (NMR/IR) |
| Appearance | Yellow to Orange Crystalline Solid | N/A |
| ¹H NMR | Loss of Acetyl Methyl Singlet | New Singlet at ~2.3–2.6 ppm (Vinyl-CH₃). Note: This is distinct from the starting material ketone methyl (~2.6 ppm) due to shielding/deshielding of the alkene. |
| ¹H NMR | Aromatic Protons | Two doublets or singlets (meta coupling) in the 7.0–8.0 ppm region. |
| IR Spectroscopy | Nitrile Stretch (if using Malononitrile) | Sharp peak at 2210–2230 cm⁻¹ . |
| IR Spectroscopy | Carbonyl (if using Cyanoacetate) | Strong ester C=O stretch at ~1720 cm⁻¹. |
| Yield | Method A: 80–95% Method B: 60–80% | High yield indicates successful water scavenging. |
Stereochemistry Note (E/Z Isomers)
The product contains a trisubstituted double bond.
-
Isomerism: You will likely obtain a mixture of E and Z isomers.[4]
-
Thermodynamics: The isomer where the bulky phenyl ring is trans to the larger group on the active methylene usually predominates, but steric clash with the methyl group complicates this.
-
Separation: Isomers can often be separated by column chromatography or fractional crystallization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of the acetyl group. | Switch from Method B to Method A (TiCl₄) . Increase reaction time or reflux temperature. |
| Thick Slurry/Stirring Issues | Formation of Ti-complexes. | Dilute with more THF or DCM. Ensure mechanical stirring is available for scales >10g. |
| Product is Oily | Mixed isomers or residual solvent. | Triturate with cold ethanol or diethyl ether to induce crystallization. |
| No Reaction | Wet solvents (TiCl₄ deactivation). | Ensure anhydrous THF/DCM is used. TiCl₄ reacts violently with water, destroying the catalyst. |
References
-
Lehnert, W. "Knoevenagel Condensations with TiCl4/Base: A General Method for the Synthesis of α,β-Unsaturated Nitriles and Esters." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. Link
-
Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599. Link
-
Learmonth, D. A., et al. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry, vol. 45, no. 3, 2002, pp. 685-695. Link (Provides context for the specific nitrophenyl-ethanone scaffold).
-
Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction." in Comprehensive Organic Synthesis, Pergamon Press, 1991, vol. 2, pp. 341-394. Link
Sources
Preparation of Entacapone from 3,4-dimethoxy-5-nitroacetophenone
Strategic Overview Entacapone is a potent, reversible catechol-O-methyltransferase (COMT) inhibitor critical for the adjunctive treatment of Parkinson's disease. While traditional commercial syntheses rely on the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde, starting from 3,4-dimethoxy-5-nitroacetophenone offers a highly controlled, alternative pathway. This route bypasses the inherent instability and oxidative susceptibility of unprotected catechols during early synthetic steps. As a Senior Application Scientist, I have structured this protocol to emphasize causality, in-process validation, and scalable chemical logic.
Mechanistic Rationale & Pathway Architecture
The synthesis from an acetophenone derivative requires a strategic functional group interconversion before constructing the cyanoacrylamide backbone. The workflow is governed by five distinct mechanistic phases:
-
Haloform Oxidation : The methyl ketone of the starting material is selectively oxidized using sodium hypochlorite. The electron-withdrawing nitro group stabilizes the intermediate enolate, facilitating exhaustive halogenation and subsequent C-C bond cleavage to yield the corresponding benzoic acid without over-oxidizing the aromatic ring.
-
Acyl Activation : The free carboxylic acid is unreactive towards enolates. Conversion to the acyl chloride using thionyl chloride (SOCl₂) with catalytic DMF generates a highly electrophilic center ([1]).
-
C-Acylation : The active methylene of 2-cyano-N,N-diethylacetamide is deprotonated by NaH. The resulting nucleophile attacks the acyl chloride, forming a 3-hydroxyacrylamide derivative (existing in tautomeric equilibrium with its
-keto amide form) ([1]). -
Deoxygenative Reduction : Using sodium triacetoxyborohydride (
), the enol/hydroxy group is selectively reduced to an alkene, establishing the thermodynamically favored (E)-configuration required for Entacapone's pharmacological activity. This reagent is mild enough to avoid reducing the sensitive cyano group ([1]). -
Global Demethylation : Cleavage of the robust aryl methyl ethers is achieved using a Lewis acid complex (
). This specific reagent combination acts as a milder alternative to harsh or reflux, preventing the degradation of the cyanoacrylamide backbone while revealing the active catechol moiety ([2]). Alternatively, amine-mediated demethylation can be employed under mild nucleophilic attack ([3]).
Workflow Visualization
Figure 1: Five-step synthetic workflow for Entacapone from 3,4-dimethoxy-5-nitroacetophenone.
Self-Validating Experimental Protocols
Step 1: Haloform Oxidation to 3,4-dimethoxy-5-nitrobenzoic acid
-
Reaction : Charge 3,4-dimethoxy-5-nitroacetophenone (1.0 eq) into a reactor containing 10% aqueous NaOH. Cool the suspension to 0–5 °C. Slowly add NaOCl (10–15% active chlorine, 3.5 eq) over 30 minutes to control the exothermic halogenation.
-
Maturation : Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup : Quench excess hypochlorite with saturated
. Acidify the aqueous layer with 2N HCl to pH 2. Filter the precipitated product and wash with cold water. -
In-Process Control (IPC) : Confirm the disappearance of the starting material via TLC (Hexane:EtOAc 7:3). The product should show a distinct retention factor shift due to the new carboxyl group.
Step 2: Acyl Activation
-
Reaction : Suspend 3,4-dimethoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add
(1.2 eq) followed by catalytic DMF (0.05 eq) to generate the Vilsmeier-Haack intermediate, which accelerates chlorination. -
Maturation : Heat the mixture to 60 °C for 15 hours under an inert atmosphere.
-
Workup : Distill off the toluene and excess
under reduced pressure to yield 3,4-dimethoxy-5-nitrobenzoyl chloride as a yellowish solid. -
IPC : Quench a 5 mg aliquot in methanol and analyze via HPLC. The formation of the methyl ester confirms successful acyl chloride generation.
Step 3: C-Acylation
-
Reaction : Dissolve 2-cyano-N,N-diethylacetamide (1.1 eq) in anhydrous THF under
at -5 °C. Add 60% NaH dispersion in mineral oil (2.2 eq) in portions. Stir for 15 minutes to ensure complete enolate formation. -
Coupling : Dropwise add a THF solution of the acyl chloride from Step 2 (1.0 eq). Maintain the temperature at -5 °C for 1 hour to prevent self-condensation or ketene formation.
-
Workup : Quench carefully with glacial acetic acid. Extract with EtOAc, wash with brine, and concentrate to yield 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxyacrylamide.
-
IPC : LC-MS analysis must confirm the target mass
.
Step 4: Deoxygenative Reduction
-
Reaction : Dissolve the intermediate from Step 3 in glacial acetic acid. Add
(3.0 eq) at room temperature. -
Maturation : Stir for 4 hours. The hydride selectively attacks the activated enol carbon, followed by the elimination of acetate to form the (E)-alkene.
-
Workup : Dilute with water, extract with DCM, and concentrate to yield (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide.
-
IPC :
-NMR must confirm an (E)-isomer ratio of >95% (identified by the characteristic chemical shift of the vinylic proton).
Step 5: Global Demethylation to Entacapone
-
Reaction : Dissolve the dimethoxy alkene (1.0 eq) in anhydrous DCM. Add
(3.0 eq) and cool to 0–5 °C. Carefully add (2.4–3.0 eq) in portions. -
Maturation : Reflux the mixture for 3–4 hours. The Lewis acid coordinates to the methoxy oxygens, and the amine facilitates the nucleophilic cleavage of the methyl groups.
-
Workup : Cool to 0–5 °C and quench dropwise with 20% HCl. Filter the crude Entacapone, wash heavily with water, and recrystallize from ethanol/ethyl acetate to obtain the thermodynamically stable Polymorph A.
-
IPC : HPLC purity must be >99.5%, with the inactive (Z)-isomer strictly limited to <0.1%.
Quantitative Yield & Purity Metrics
| Step | Synthetic Transformation | Primary Reagents | Isolated Yield (%) | Target Purity (HPLC %) | Key IPC Marker / Validation |
| 1 | Acetophenone | 88% | >98.0% | TLC/HPLC Retention Time shift | |
| 2 | Benzoic Acid | 95% | N/A (Reactive) | MeOH quench | |
| 3 | Acyl Chloride | 2-cyano-N,N-diethylacetamide, | 82% | >95.0% | LC-MS |
| 4 | 3-Hydroxyacrylamide | 78% | >97.0% (E)-isomer | ||
| 5 | Dimethoxy Alkene | 85% | >99.5% | (Z)-isomer limit <0.1% |
References
- Title: Process for the preparation of entacapone and intermediates thereof (EP1978014A1)
- Title: Process for the preparation of entacapone (US20080146829A1)
-
Title: A new synthesis of Entacapone and report on related studies Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]
- Title: Process for the preparation of entacapone and intermediates thereof (WO2008119793A1)
Sources
Application Note: Regioselective Nitration of Acetoveratrone (3,4-Dimethoxyacetophenone)
[1]
Executive Summary
The nitration of acetoveratrone (3,4-dimethoxyacetophenone) is a critical step in the synthesis of various pharmacophores, including intermediates for cholinesterase inhibitors (e.g., Donepezil derivatives) and isoquinoline alkaloids.[1] The primary challenge in this transformation is regioselectivity .
The substrate contains two activating methoxy groups and one deactivating acetyl group. While standard mixed-acid nitration often yields complex mixtures, the use of Acetyl Nitrate (generated in situ from HNO₃/Ac₂O) provides superior regiocontrol, favoring the 6-nitro isomer (also designated as 2-nitro-4,5-dimethoxyacetophenone ). This guide details the mechanistic rationale, reagent selection, and optimized protocols for this transformation.
Mechanistic Analysis & Regioselectivity
Understanding the electronic battlefield on the acetoveratrone ring is essential for controlling the reaction.
Electronic Directing Effects
-
1-Acetyl Group (EWG): Deactivates the ring; directs meta (to positions 3 and 5). Position 3 is blocked. Directs to 5.
-
3-Methoxy Group (EDG): Strong activator; directs ortho/para.
-
Ortho (2): Sterically hindered by the adjacent acetyl group.
-
Para (6): Highly activated and sterically accessible. Directs to 6.
-
-
4-Methoxy Group (EDG): Strong activator; directs ortho/para.
-
Ortho (5): Activated.
-
Para (1): Blocked by Acetyl. Directs to 5.
-
The Conflict: Position 5 vs. Position 6
-
Position 5: Supported by the 4-OMe (ortho) and Acetyl (meta).[1]
-
Position 6: Supported by the 3-OMe (para).
Outcome: Despite the cooperative directing effects at position 5, the para-directing power of the 3-methoxy group combined with the specific mechanism of acetyl nitrate (often involving coordination-assisted ortho-nitration relative to the acetyl group) makes Position 6 the dominant site of substitution.
Reaction Pathway Diagram
Caption: Mechanistic pathway showing the divergence between the 6-nitro (major) and 5-nitro (minor) isomers.
Reagent Selection Guide
| Reagent System | Selectivity (6-Nitro) | Yield | Safety Profile | Recommendation |
| HNO₃ / Acetic Anhydride (Acetyl Nitrate) | High | 55-65% | Caution: Exothermic; Acetyl nitrate is explosive >60°C. | Preferred Method for high purity. |
| Mixed Acid (HNO₃ / H₂SO₄) | Moderate | 70-80% | High heat generation; lower regioselectivity; risk of hydrolysis. | Use only for crude bulk synthesis. |
| Claycop / Zeolites + HNO₃ | High | 40-50% | Green: Solid acid catalyst; easy workup; lower throughput. | Best for small-scale/green chemistry reqs. |
Detailed Experimental Protocols
Method A: Regioselective Nitration using Acetyl Nitrate (Gold Standard)
This method minimizes the formation of the 5-nitro isomer and dinitro byproducts.
Safety Warning: Acetyl nitrate is unstable. Never add nitric acid to acetic anhydride at temperatures above 15°C. Maintain strict temperature control.
Materials
-
3,4-Dimethoxyacetophenone (10.0 g, 55.5 mmol)
-
Glacial Acetic Acid (25 mL)
-
Acetic Anhydride (15 mL)
-
Fuming Nitric Acid (3.5 mL, ~1.5 eq)
Protocol
-
Preparation of Substrate Solution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 10.0 g of 3,4-dimethoxyacetophenone in 25 mL of glacial acetic acid .
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Reagent Addition (Critical Step):
-
Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour , then slowly warm to room temperature (20–25°C) and stir for an additional 1 hour .
-
Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.
-
Workup:
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the cake with cold water (3 x 50 mL) to remove acid traces.
-
Wash with cold ethanol (1 x 10 mL) to remove unreacted starting material.
-
-
Purification: Recrystallize from Ethanol (95%) .
-
Expected Yield: 55–60%
-
Appearance: Yellow needles
-
Melting Point: 132–134°C
-
Method B: Green Catalytic Nitration (Zeolite/Clay)
Ideal for small-scale exploratory chemistry where waste disposal is a concern.
Protocol
-
Suspend 1.0 g of 3,4-dimethoxyacetophenone in 10 mL of Acetonitrile .
-
Add 0.5 g of Zeolite H-Beta (calcined at 400°C prior to use).
-
Cool to 0°C.
-
Add 0.4 mL of HNO₃ (90%) dropwise.
-
Stir at room temperature for 4 hours.
-
Filter off the catalyst (can be regenerated).
-
Evaporate solvent and recrystallize as above.
Analytical Validation
To confirm the regioselectivity (6-nitro vs. 5-nitro), 1H NMR is the definitive tool.
1H NMR Data (CDCl₃, 400 MHz) - 6-Nitro Isomer
The key identifier is the para-relationship of the aromatic protons, appearing as two sharp singlets.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H (3) | 7.60 | Singlet | 1H | Protons are para; no coupling. |
| Ar-H (6) | 6.75 | Singlet | 1H | Upfield due to OMe shielding. |
| OMe | 3.95, 3.93 | Singlets | 6H | Two distinct methoxy environments.[2] |
| Acetyl | 2.48 | Singlet | 3H | Deshielded by ortho-nitro group. |
Note: If the 5-nitro isomer were present, you would observe meta-coupling (J ~2 Hz) or broadening of the aromatic signals, and a different pattern in the aromatic region.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Oil Formation | Temperature too high during addition. | Ensure T < 10°C. Acetyl nitrate decomposes at higher temps. |
| Dinitration Byproducts | Excess Nitric Acid.[2][7][8][9] | Strictly limit HNO₃ to 1.1–1.5 equivalents. |
| Isomer Mixture (High 5-nitro) | Acid strength too high (Mixed Acid used). | Switch to Method A (Ac₂O/HNO₃) to leverage steric/coordination control. |
| Dark Red Color | Oxidation of the ring. | Quench reaction immediately; ensure inert atmosphere (N₂) if possible. |
References
-
BenchChem Application Note. A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. (2025).[1][2][4][6]
-
Molecules Journal. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. (1999).[2] (Confirmation of 6-nitro isomer NMR data).
-
Fraunhofer Institute. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (Safety protocols for acetyl nitrate).
-
Journal of Organic Chemistry. Regioselectivity of Nitration of Activated Aromatics. (Mechanistic grounding).
-
ChemicalBook. 3,4-Dimethoxyacetophenone Properties and Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. benchchem.com [benchchem.com]
- 7. kbr.com [kbr.com]
- 8. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Scalable Synthesis of 3,4-Dimethoxy-5-nitroacetophenone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Intermediate synthesis for catechol-O-methyltransferase (COMT) inhibitors and photocleavable linkers.
Strategic Rationale & Mechanistic Causality
3,4-Dimethoxy-5-nitroacetophenone is a highly valued building block in medicinal chemistry, particularly in the development of prolonged peripheral COMT inhibitors used in neurodegenerative disease therapies[1].
A common and costly pitfall in the synthesis of this compound is the attempt to directly nitrate 3,4-dimethoxyacetophenone. Because the two methoxy groups exert strong, synergistic ortho/para-directing effects, electrophilic aromatic substitution is driven almost entirely to the C-6 position. This regiochemical mismatch yields 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (3,4-dimethoxy-6-nitroacetophenone) in excess of 87% yield, completely bypassing the desired C-5 nitration[2].
To circumvent this electronic barrier, a two-step synthetic strategy starting from acetovanillone (4-hydroxy-3-methoxyacetophenone) is required. The free phenolic hydroxyl group is a significantly stronger activating group than the methoxy moiety. Consequently, nitration of acetovanillone occurs regioselectively at the unhindered C-5 position (ortho to the hydroxyl group), yielding 5-nitroacetovanillone[3]. Subsequent O-methylation of the phenoxide intermediate locks in the desired 3,4-dimethoxy-5-nitroacetophenone architecture.
Figure 1: Strategic decision tree for selecting the optimal synthetic route.
Reaction Pathway
Figure 2: Two-step scalable synthesis of 3,4-dimethoxy-5-nitroacetophenone.
Experimental Protocols: A Self-Validating System
Step 1: Regioselective Nitration of Acetovanillone
Objective: Synthesize 4-hydroxy-3-methoxy-5-nitroacetophenone (5-nitroacetovanillone). Causality & Control: Nitration is highly exothermic. Maintaining the temperature strictly between 0–5 °C prevents oxidative cleavage of the acetyl group and avoids over-nitration. The use of controlled dilute nitric acid ensures exclusive mononitration[3].
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve acetovanillone (16.6 g, 100 mmol) in 150 mL of glacial acetic acid.
-
Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0–5 °C.
-
Nitration: Slowly add a pre-cooled solution of 70% nitric acid (9.0 g, 100 mmol) in 20 mL of glacial acetic acid dropwise over 45 minutes via an addition funnel. Crucial: Maintain the internal temperature below 10 °C at all times.
-
Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (
~ 0.4) should disappear, replaced by a highly UV-active, bright yellow spot ( ~ 0.6). The solution will visibly transition from clear to deep orange. -
Quenching: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.
-
Isolation: Filter the solid under vacuum, wash the filter cake with 3 x 100 mL of ice-cold distilled water to remove residual acid, and dry under vacuum at 40 °C.
Step 2: O-Methylation of 5-Nitroacetovanillone
Objective: Convert the phenol to a methoxy ether to yield the final target.
Causality & Control: Potassium carbonate (
Procedure:
-
Deprotonation: In a 250 mL round-bottom flask, suspend 5-nitroacetovanillone (10.5 g, 50 mmol) and anhydrous
(13.8 g, 100 mmol) in 100 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Visual cue: The mixture turns dark red/brown, validating phenoxide formation. -
Alkylation: Add methyl iodide (10.6 g, 4.6 mL, 75 mmol) dropwise.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.
-
Validation (In-Process): Check TLC (Hexanes/EtOAc 6:4). The phenolic intermediate (
~ 0.5) should be completely consumed, yielding a new, less polar product ( ~ 0.7). -
Work-up: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Wash the combined organic layers with 5% NaOH (to remove any unreacted phenol), followed by brine. Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol to afford pale yellow crystals.
Quantitative Data & Analytical Characterization
Table 1: Reaction Parameters & Expected Yields
| Step | Reaction | Time | Temp | Expected Yield | Purity (HPLC) |
| 1 | Nitration of Acetovanillone | 45 min | 0–5 °C | 80–85% | >98% |
| 2 | O-Methylation of 5-Nitroacetovanillone | 4 hours | 60 °C | 88–92% | >99% |
Table 2: Spectroscopic Validation Data
| Compound | ESI-MS (m/z) | |
| 5-Nitroacetovanillone | 210.0 [M-H] | |
| 3,4-Dimethoxy-5-nitroacetophenone | 226.1 [M+H] |
Process Scale-up Considerations
-
Thermal Management: Nitration at a >100g scale requires jacketed reactors with active cooling (e.g., ethylene glycol chillers) to manage the exotherm and prevent thermal runaway.
-
Reagent Substitution for Green Chemistry: For industrial scale-up, highly volatile and toxic methyl iodide (MeI) should be substituted with dimethyl sulfate (DMS) or dimethyl carbonate (DMC) under pressurized conditions to align with green chemistry principles and occupational safety standards.
References
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
- 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis. ChemicalBook.
- 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin). PMC.
Sources
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering for 3,4-Dimethoxy-5-nitroacetophenone Transformations
Topic: Solvent selection for 3,4-dimethoxy-5-nitroacetophenone reaction Content Type: Application Notes and Protocols
Part 1: Executive Summary & Core Directive
3,4-Dimethoxy-5-nitroacetophenone (CAS 14392-96-2 / 1131-62-0 derivative) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors, anti-inflammatory chalcones, and microtubule-destabilizing agents. Its chemical versatility lies in its dual functionality: the nitro group (susceptible to reduction) and the acetyl group (susceptible to condensation or oxidation).
This guide focuses on the critical variable often overlooked in bench-scale optimization: Solvent Selection . Unlike generic solvent choices, the protocols below are engineered to maximize chemoselectivity—specifically preventing the over-reduction of the ketone during nitro-reduction and ensuring optimal crystallization kinetics during condensation.
The Solvent Selection Matrix
The choice of solvent for this substrate is governed by three physicochemical constraints:
-
Solubility Differential: The starting material is moderately lipophilic (LogP ~1.8), requiring organic solubility, while the reduced amine product is more polar.
-
Protic vs. Aprotic Requirements: Nitro-reduction mechanisms often require a proton source (protic solvents), whereas condensations require specific dielectric environments to stabilize transition states.
-
Green Chemistry Compliance: Minimizing chlorinated solvents (DCM) in favor of alcohols (EtOH, MeOH) and esters (EtOAc).
Part 2: Detailed Protocols & Methodologies
Application 1: Chemoselective Nitro Reduction
Objective: Reduce the 5-nitro group to a 5-amino group without reducing the carbonyl (acetyl) moiety. Reaction Type: Chemical Reduction (Tin(II) Chloride mediated). Preferred Solvent: Ethanol (Absolute) .
Why Ethanol? (Expertise & Causality)
-
Proton Donor: The reduction of a nitro group to an amine consumes protons (
). Ethanol acts as a safe, accessible proton source compared to acidic aqueous media. -
Thermal Control: Ethanol’s boiling point (78°C) provides an ideal reflux temperature that drives the kinetics of the heterogeneous SnCl₂ reaction without thermally degrading the labile methoxy groups.
-
Workup Efficiency: The amino-acetophenone product often exhibits distinct solubility in cold ethanol compared to the starting nitro compound, facilitating purification via recrystallization.
Protocol 1: SnCl₂-Mediated Reduction
Reagents:
-
3,4-dimethoxy-5-nitroacetophenone (1.0 equiv)
-
Tin(II) chloride dihydrate (
) (5.0 equiv) -
Ethanol (Absolute) [0.1 M concentration relative to substrate]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxy-5-nitroacetophenone (e.g., 2.25 g, 10 mmol) in Ethanol (50 mL). Ensure complete dissolution at room temperature; the solution should be clear yellow/orange.
-
Reagent Addition: Add Tin(II) chloride dihydrate (11.3 g, 50 mmol) in a single portion. Note: The reaction is slightly exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to 75°C (gentle reflux) for 30–45 minutes . Monitor via TLC (Solvent system: 1:1 EtOAc/Hexane). The starting material (
) should disappear, replaced by the amine ( , often fluorescent under UV). -
Quenching: Cool the mixture to room temperature and pour onto crushed ice (100 g).
-
Neutralization: Carefully basify the slurry with saturated Sodium Bicarbonate (
) solution until pH 8–9. Caution: CO₂ evolution will be vigorous. -
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). Note: Do not use DCM if avoiding chlorinated solvents is a priority, though DCM provides faster phase separation. -
Purification: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ether/Petroleum Ether to yield 3-amino-4,5-dimethoxyacetophenone .
Application 2: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: React the acetyl group with a benzaldehyde derivative to form a chalcone.[1][2][3] Reaction Type: Aldol Condensation (Base-Catalyzed). Preferred Solvent: Methanol (MeOH) .
Why Methanol? (Expertise & Causality)
-
Solubility Profile: Methanol dissolves the starting acetophenone and aldehyde but is a poor solvent for the resulting chalcone product at low temperatures. This "precipitation-driven" equilibrium shifts the reaction forward (Le Chatelier’s principle) and simplifies purification to a simple filtration.
-
Dielectric Constant: Methanol (
) supports the dissociation of the base catalyst (NaOH/KOH), creating the reactive enolate species necessary for the attack on the aldehyde.
Protocol 2: Base-Catalyzed Condensation
Reagents:
-
3,4-dimethoxy-5-nitroacetophenone (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 equiv)[4]
-
Methanol (Grade: ACS Reagent)
-
NaOH (40% aqueous solution)[1]
Step-by-Step Procedure:
-
Setup: In a 50 mL flask, combine the acetophenone (3 mmol) and the aldehyde (3 mmol) in Methanol (20 mL). Stir until solids are dissolved.
-
Catalysis: Cool the solution to 0–5°C (ice bath). Add aqueous NaOH (40% w/v, 1–2 mL) dropwise. The solution will likely darken (red/brown) due to enolate formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Isolation:
-
Scenario A (Precipitate forms): Filter the solid, wash with cold methanol (2 x 5 mL) and then cold water.
-
Scenario B (No precipitate): Pour the reaction mixture into crushed ice/water (100 mL) and acidify slightly with dilute HCl (to pH 5–6) to induce precipitation.
-
-
Purification: Recrystallize from Ethanol.
Part 3: Visualization & Data
Solvent Properties Comparison
The following table summarizes key physical properties influencing solvent selection for these reactions.
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Solubility (Reactant) | Solubility (Product - Amine) | Green Chem Score | Recommended For |
| Ethanol | 78 | 24.5 | High | High (Hot), Low (Cold) | Excellent | Reduction |
| Methanol | 65 | 32.7 | High | Moderate | Good | Condensation |
| Ethyl Acetate | 77 | 6.0 | High | High | Good | Extraction |
| DCM | 40 | 8.9 | Very High | Very High | Poor | Avoid (if possible) |
| Water | 100 | 80.1 | Very Low | Low | Excellent | Quenching/Wash |
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the desired chemical transformation.
Caption: Solvent selection decision tree based on reaction pathway (Reduction vs. Condensation).
Part 4: Troubleshooting & Critical Parameters
-
Oiling Out:
-
Issue: During recrystallization (especially in condensation reactions), the product separates as an oil rather than a crystal.
-
Solution: This indicates the solvent polarity is too high or the temperature dropped too fast. Add a "seed" crystal if available, or scratch the glass surface. Alternatively, add a drop of water to the methanol solution to reach supersaturation more gradually.
-
-
Incomplete Reduction:
-
Issue: TLC shows residual starting material after 1 hour.
-
Solution: Add an additional 0.5 equiv of SnCl₂. Ensure the Ethanol is anhydrous or low-water; excessive water can hydrolyze the tin catalyst before it acts.
-
-
Regioselectivity Concerns:
-
Ensure the starting material is indeed the 5-nitro isomer. The standard nitration of 3,4-dimethoxyacetophenone yields the 2-nitro (6-nitro) isomer predominantly. The 5-nitro isomer is typically accessed via specific synthetic routes (e.g., nitration of the aldehyde followed by Grignard, or specific blocking groups). Verify structure via NMR (Protons at C2 and C6 will show meta-coupling if 5-nitro; para-coupling is not possible here, but shifts will differ).
-
References
-
PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. Retrieved from [Link]
-
MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Retrieved from [Link][2][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 5. mdpi.com [mdpi.com]
- 6. ia800607.us.archive.org [ia800607.us.archive.org]
- 7. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
Catalytic hydrogenation of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Application Note: Selective Catalytic Hydrogenation of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Part 1: Strategic Analysis & Scientific Rationale
The Synthetic Challenge: Chemoselectivity
The reduction of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (Compound 1 ) to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (Compound 2 ) presents a classic problem in organic synthesis: Chemoselectivity .
The molecule contains two reducible functional groups:
-
Nitro group (
): The target for reduction. -
Ketone (
): A side-reaction susceptible site.
While aromatic nitro groups are generally reduced more easily than aromatic ketones, the electron-rich nature of the dimethoxy-substituted ring can alter the reactivity profile. Over-reduction leads to the formation of the secondary alcohol (1-(3-amino-4,5-dimethoxyphenyl)ethanol), a difficult-to-separate impurity.
Mechanistic Insight:
On a heterogeneous catalyst surface (e.g., Pd/C), the reaction follows the Haber mechanism. The nitro group adsorbs and reduces via nitroso (
-
Kinetic Control: By utilizing 5% Platinum on Carbon (Pt/C) or controlled Pd/C , we exploit the kinetic difference: the rate constant
is significantly larger than under mild conditions (1 atm, ). -
Thermodynamic Control: Avoiding high pressures prevents the saturation of the catalyst surface with the less-favored carbonyl substrate.
Application Context
The resulting aniline (Compound 2 ) is a high-value pharmacophore.[1] It serves as a precursor for:
-
Phosphodiesterase (PDE) Inhibitors: Used in respiratory and inflammatory disease research.
-
Kinase Inhibitors: The 3,4,5-substitution pattern mimics the A-ring of colchicine and various anti-mitotic agents.
Part 2: Experimental Protocols
Equipment & Reagents
| Category | Item | Specification/Grade |
| Substrate | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | >98% Purity |
| Catalyst | 5% Pd/C (Palladium on Carbon) | 50% water wet (reduces pyrophoric risk) |
| Alternative Catalyst | 5% Pt/C (Platinum on Carbon) | Sulfided (for maximum ketone tolerance) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | HPLC Grade, anhydrous preferred |
| Hydrogen Source | Hydrogen Gas ( | UHP Grade (99.999%) or Balloon |
| Vessel | 3-Neck Round Bottom Flask | Borosilicate, 250 mL |
| Filtration | Celite® 545 | Filter aid |
Protocol A: Standard Atmospheric Hydrogenation (Balloon Method)
Recommended for initial gram-scale synthesis where equipment is limited.
Step-by-Step Methodology:
-
Preparation:
-
In a 250 mL 3-neck flask equipped with a magnetic stir bar, dissolve 10.0 g (44.4 mmol) of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone in 100 mL of Methanol .
-
Note: Ensure complete dissolution. If the solid remains, warm slightly to 30°C.
-
-
Catalyst Addition (Inert Loop):
-
CRITICAL SAFETY: Purge the flask with Nitrogen (
) for 5 minutes. -
Carefully add 0.5 g (5 wt%) of 5% Pd/C (50% wet).
-
Why Wet Catalyst? Dry Pd/C sparks instantly in methanol vapors. The water layer acts as a heat sink and oxygen barrier.
-
-
Hydrogen Introduction:
-
Attach a balloon filled with
gas via a 3-way stopcock. -
Purge Cycle: Evacuate the flask (light vacuum) and refill with
. Repeat 3 times to remove dissolved oxygen.
-
-
Reaction:
-
Stir vigorously at Room Temperature (20–25°C).
-
Monitoring: The reaction is exothermic. Monitor internal temperature; do not exceed 35°C (use a water bath if necessary).
-
Endpoint: The reaction typically completes in 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot (
) will disappear, replaced by a fluorescent blue/purple amine spot ( ).
-
-
Workup:
Protocol B: Catalytic Transfer Hydrogenation (High Selectivity)
Recommended if "Protocol A" yields >5% alcohol impurity.
Reagents: Ammonium Formate (
-
Dissolve 1.0 eq of substrate in Methanol.
-
Add 5.0 eq of Ammonium Formate.
-
Purge with
.[2][3] Add 10 wt% Pd/C. -
Heat to reflux (
) for 1 hour. -
Cool, filter, and concentrate.[5]
Part 3: Visualization & Workflows
Reaction & Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the hydrogenation process.
Caption: Operational workflow for the selective hydrogenation of nitroacetophenones, emphasizing safety checkpoints (Red) and decision nodes.
Part 4: Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Expected Signal (Compound 2) | Diagnostic Note |
| 1H NMR (DMSO-d6) | Confirm ketone integrity (Shift should remain similar to SM). | |
| 1H NMR (DMSO-d6) | New signal indicating reduction. | |
| IR Spectroscopy | ~3350, 3450 | Appearance of doublet (primary amine). |
| IR Spectroscopy | ~1670 | CRITICAL: Must be present. Loss indicates over-reduction. |
| LC-MS (ESI+) | Mass shift from Nitro ( |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S or P impurities). | Wash substrate with EDTA or recrystallize. Increase catalyst loading to 10%. |
| Over-Reduction (Alcohol) | High Temp or High Pressure.[6] | Switch to Protocol B (Transfer Hydrogenation) or use Pt/C (Sulfided) . |
| De-acetylation | Acidic conditions (rare in MeOH). | Ensure solvent is neutral. Add 1 eq. |
| Ignition at Filter | Dry catalyst reacting with MeOH/Air. | ALWAYS keep the Celite pad wet with water/solvent. Dispose in water-filled container. |
References
-
BenchChem. Application Notes and Protocols for the Hydrogenation of 4-Nitrodiphenylamine. (General protocols for nitro reduction). Link
-
Taylor & Francis. Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, Vol 38, No 17.[7] (Selectivity mechanisms).[6][8][9][10] Link
-
National Institutes of Health (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (Transfer hydrogenation protocols). Link
-
Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation. (Use of poisons/modifiers for selectivity). Link
-
ChemicalBook. Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. (Precursor synthesis and properties).[1][9][11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Streamlining Pharmaceutical Production: A Detailed Protocol for the One-Pot Synthesis of Entacapone
An Application Note from Gemini Synthesis Group
Abstract
Entacapone is a critical medication used in the management of Parkinson's disease, functioning as a selective and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] Traditional multi-step syntheses of Entacapone and its intermediates are often plagued by laborious purification processes, solvent waste, and reduced overall yields. This application note presents a robust, efficient, and industrially scalable one-pot synthesis of Entacapone from readily available starting materials. By leveraging a sequence of tandem reactions within a single vessel, this protocol significantly enhances step and pot economy, aligning with the principles of green chemistry while delivering a high-purity product.[3][4] We provide a detailed, step-by-step methodology, an analysis of the reaction mechanism, and expert insights into process optimization and troubleshooting.
Introduction: The Case for One-Pot Synthesis
Parkinson's disease is a progressive neurological disorder characterized by a deficiency of the neurotransmitter dopamine. Entacapone therapy complements standard treatments like Levodopa by preventing its metabolic breakdown, thereby increasing its bioavailability in the brain.[5][6] The chemical structure of Entacapone, (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propanamide, requires a precise assembly of its substituted nitrocatechol core and its cyano-acrylamide side chain.
Conventional synthetic routes typically involve the separate synthesis, isolation, and purification of intermediates such as 3,4-dihydroxy-5-nitrobenzaldehyde, followed by a Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide.[7][8][9] While effective, these methods can be time-consuming and generate significant solvent and material waste, impacting the overall process mass intensity (PMI).[4]
One-pot synthesis offers a paradigm shift in chemical manufacturing.[4][10] By conducting multiple reaction steps sequentially in a single reactor without isolating intermediates, this strategy minimizes handling losses, reduces solvent usage, and shortens production timelines from days to hours.[3][11] This approach not only offers economic advantages but also significantly lowers the environmental footprint of the manufacturing process.[3] This guide details a non-infringing, one-pot process that proceeds from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) through four sequential in-situ transformations to yield high-purity Entacapone.[1][12][13]
Overall Synthetic Strategy and Mechanism
The described one-pot process masterfully integrates four distinct chemical transformations into a seamless workflow. The reaction begins with a base-catalyzed condensation, followed by the in-situ generation of a reactive acid chloride, subsequent amidation, and a final deprotection step to reveal the target molecule.
The Four-Step Cascade:
-
Knoevenagel Condensation: The process commences with the reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-cyanoacetic acid. This reaction is base-catalyzed, with benzyl trimethyl ammonium hydroxide (Triton-B) being a particularly effective catalyst that also functions as a phase transfer catalyst, driving the reaction to high conversion.[1]
-
In-Situ Chlorination: Upon completion of the condensation, the resulting carboxylic acid intermediate is not isolated. Instead, a chlorinating agent, thionyl chloride (SOCl₂), is introduced directly into the reaction mixture. This converts the carboxylic acid into a highly reactive acid chloride intermediate.[1][12]
-
In-Situ Amidation: The activated acid chloride readily reacts with diethylamine, which is added to the pot, to form the N,N-diethyl amide bond characteristic of Entacapone.
-
In-Situ Demethylation: The final step involves the cleavage of the methoxy group on the aromatic ring to yield the critical 3,4-dihydroxy (catechol) functionality. This is achieved by introducing hydrobromic acid in acetic acid, which serves as a potent demethylating agent.[1][13]
This sequence transforms a simple starting material into a complex pharmaceutical agent with an overall yield of approximately 80% and HPLC purity exceeding 99.8%.[1]
Caption: High-level workflow of the sequential one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated, high-yield one-pot process.[1][12][13]
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin) | 6635-20-7 | 197.14 | >98% |
| 2-Cyanoacetic Acid | 372-09-8 | 85.06 | >99% |
| Benzyltrimethylammonium hydroxide (Triton-B) | 100-85-6 | 167.25 | 40% in Methanol |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | >99.7% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | >99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | >99.8% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% |
| Diethylamine | 109-89-7 | 73.14 | >99.5% |
| Hydrobromic Acid (in Acetic Acid) | 10035-10-6 | 80.91 | 33 wt. % in Acetic Acid |
3.2. Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and filtration
3.3. Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Hydrobromic Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
Diethylamine: Flammable and corrosive. Handle in a fume hood.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and degradation, particularly of organometallic intermediates if alternative routes are considered.[14]
3.4. Step-by-Step Procedure
-
Step 1: Knoevenagel Condensation
-
To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (1.0 eq), 2-cyanoacetic acid (1.5 eq), and absolute ethanol (10 mL per gram of starting aldehyde).
-
Begin stirring the mixture to form a suspension.
-
Carefully add glacial acetic acid (1.3 eq) followed by benzyl trimethyl ammonium hydroxide (Triton-B, 1.8 eq). The addition of the base catalyst is crucial as it deprotonates the active methylene group of cyanoacetic acid, initiating the nucleophilic attack on the aldehyde.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates the completion of the condensation.
-
-
Step 2: In-Situ Chlorination
-
After 4 hours, cool the mixture slightly and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. This solvent swap is critical as thionyl chloride reacts with ethanol.
-
To the resulting residue, add dichloromethane (DCM, 20 mL per gram of starting aldehyde) and stir for 10-15 minutes. Add an equal volume of water and stir to wash. Separate the organic layer.
-
Cool the organic layer to room temperature. In a fume hood, slowly add thionyl chloride (SOCl₂, 3.0 eq) to the vigorously stirred DCM solution.
-
Heat the mixture to 40°C and maintain for 4 hours. The heating facilitates the conversion of the carboxylic acid to the acid chloride, with the evolution of HCl and SO₂ gases, which should be appropriately scrubbed.
-
-
Step 3: In-Situ Amidation
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add diethylamine (excess, e.g., 4.0 eq) dropwise via a dropping funnel. This reaction is exothermic and maintaining a low temperature is essential to prevent side reactions.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Step 4: In-Situ Demethylation and Work-up
-
To the same reaction vessel, add a solution of 33% hydrobromic acid in acetic acid. The HBr acts as a strong acid to cleave the methyl-aryl ether bond.
-
Heat the mixture to reflux for 4-6 hours or until TLC analysis confirms the disappearance of the methoxy-containing intermediate.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Entacapone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or acetone-acetic acid) to afford pure (E)-Entacapone.[1]
-
Results and Process Optimization
This one-pot protocol consistently delivers high yields of Entacapone. The strategic choice of reagents and the seamless transition between steps are key to its success.
4.1. Data Summary
| Parameter | Condition / Reagent | Rationale / Expected Outcome |
| Condensation Catalyst | Benzyltrimethylammonium hydroxide (Triton-B) | Provides superior yield (80%) compared to other bases like piperidine (55%) or diethylamine (62%) due to its catalytic efficiency.[1] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts the carboxylic acid to a reactive acid chloride in-situ, enabling the subsequent amidation.[1][12] |
| Demethylating Agent | HBr in Acetic Acid | A strong and effective reagent for cleaving the aryl-methoxy bond to form the final catechol structure.[1][7] |
| Overall Yield | ~80% | High yield is achieved by minimizing intermediate losses.[1] |
| Final Purity (HPLC) | >99.8% | The process yields a product of high purity, with the Z-isomer content being negligible after recrystallization.[1] |
4.2. Causality and Optimization Insights
-
Choice of Base: The selection of Triton-B as the base for the Knoevenagel condensation is a critical optimization. While traditional catalysts like piperidine/acetic acid are functional, Triton-B has been shown to produce significantly higher yields in this one-pot sequence.[1] This is likely due to its strength and phase-transfer capabilities, which accelerate the reaction rate.
-
Control of Isomers: The Knoevenagel condensation initially produces a mixture of (E) and (Z) geometric isomers.[1] The subsequent acidic work-up and recrystallization steps are crucial for isomerizing the unstable (Z)-isomer to the thermodynamically stable and desired (E)-isomer, resulting in a product that is substantially free of the (Z)-isomer.[15]
-
Alternative Demethylation: While HBr is effective, other demethylation methods exist, such as using Lewis acids like aluminum chloride (AlCl₃) or a combination of zinc chloride and HCl.[12][16][17] The choice of reagent can depend on cost, safety, and compatibility with other functional groups. However, the HBr/acetic acid system is well-suited for this one-pot sequence.
Caption: Reaction sequence showing key transformations.
Conclusion
The one-pot synthesis of Entacapone represents a significant advancement over traditional, multi-step methods. By eliminating the need for intermediate isolation and purification, this approach dramatically improves efficiency, reduces waste, and lowers production costs, making it an attractive strategy for industrial-scale pharmaceutical manufacturing. The protocol detailed herein is robust, high-yielding, and produces a final product of exceptional purity, demonstrating the power of modern synthetic strategies to create complex molecules in a more sustainable and economical manner.
References
- One-pot synthesis - Grokipedia. (n.d.). Google.
- Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde - PrepChem.com. (n.d.). PrepChem.com.
- One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. (2025, September 25). International Journal of Pharmaceutical Sciences.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
- Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. (2025, August 10). ResearchGate.
- NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. (n.d.). Google.
- S, M., G, S., K, R., & D, P. (2022, February 16). Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Taylor & Francis Online.
- Novel Crystalline Forms of Entacapone and Production Thereof. (n.d.). Google Patents.
- ChemInform Abstract: Synthesis of Entacapone by Pd-Catalyzed Heck Coupling Reaction. (2025, August 6). ResearchGate.
- S, M., G, S., K, R., & D, P. (2022, January 28). Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Taylor & Francis Online.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
- Preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide. (n.d.). Google Patents.
- An Improved Process For The Preparation Of Entacapone. (n.d.). QuickCompany.
- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
- One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024, September 20). JournalsPub.
- One-pot synthesis – Knowledge and References. (n.d.). Taylor & Francis Online.
- Novel crystalline forms of entacapone and production thereof. (n.d.). Google Patents.
- Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). (2008, December 25). Justia Patents.
- S, M., G, S., K, R., & D, P. (2022, February 16). Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Taylor & Francis Online.
- A process for the preparation of (e)-2-cyano-3-(3, 4-dihydroxy-5-nitrophenyl)-n, n-diethyl-2-propenamide (entacapone). (n.d.). Google Patents.
- A process for the preparation of highly pure (e) n,n-diethyl-2-cyano-3-(3,4-dihydroxy- 5-nitro phenyl) acrylamide (entacapone). (n.d.). Google Patents.
- One-pot synthesis. (n.d.). Wikipedia.
- Leppänen, J., Savolainen, J., Nevalainen, T., Forsberg, M., Huuskonen, J., Taipale, H., Gynther, J., & Männistö, P. T. (2001, July 10). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Oxford Academic.
- Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form. (n.d.). Google Patents.
- (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (n.d.). National Center for Biotechnology Information.
- Leppänen, J., Savolainen, J., Nevalainen, T., Forsberg, M., Huuskonen, J., Taipale, H., Gynther, J., & Männistö, P. T. (2001, November 15). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. WO2007113845A1 - A process for the preparation of (e)-2-cyano-3-(3, 4-dihydroxy-5-nitrophenyl)-n, n-diethyl-2-propenamide (entacapone) - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of Entacapone [quickcompany.in]
- 9. WO2005063696A2 - Novel crystalline forms of entacapone and production thereof - Google Patents [patents.google.com]
- 10. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 15. WO2008098960A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of 3,4-Dimethoxyacetophenone
The following technical guide is designed for researchers and process chemists optimizing the nitration of 3,4-dimethoxyacetophenone (Acetoveratrone).
Editorial Note on Regiochemistry: Standard nitration of 3,4-dimethoxyacetophenone predominantly yields the 6-nitro isomer (also known as 2-nitro-4,5-dimethoxyacetophenone or 1-(4,5-dimethoxy-2-nitrophenyl)ethanone ). The 5-nitro isomer (meta to the acetyl group) is typically a minor byproduct due to the strong para-directing effect of the 3-methoxy group. This guide focuses on optimizing the nitration reaction to maximize the yield of the mono-nitrated product. If your strict target is the 5-nitro isomer, please consult the "Isomer Selectivity" section in the FAQ.
Topic: Yield Optimization & Process Control Document ID: TS-NITRO-34DMA-05 Status: Active Audience: Process Chemists, Medicinal Chemists
Diagnostic & Troubleshooting Guide
Identify your issue below to find the root cause and solution.
Symptom 1: Formation of "Black Tar" or Dark Red Oil
Root Cause: Oxidative Demethylation & Polymerization. The methoxy groups on the aromatic ring are electron-donating, making the ring highly susceptible to oxidation by concentrated nitric acid, especially at elevated temperatures. This leads to quinone formation and subsequent polymerization (tar).
-
Corrective Action:
-
Temperature Control: Maintain internal reaction temperature strictly between -10°C and 0°C . Do not allow it to exceed 5°C during addition.[1]
-
Acid Strength: Switch from "Mixed Acid" (Conc.
+ Fuming ) to a milder system if conversion allows. Use 70% in Glacial Acetic Acid . The acetic acid acts as a solvent and heat sink, mitigating hot spots. -
Quenching: Quench immediately upon consumption of starting material (monitor via TLC/HPLC). Prolonged exposure to acid promotes degradation.
-
Symptom 2: Low Yield of Precipitate upon Quenching
Root Cause: Solubility Issues or Over-Acidification. The nitrated product is moderately soluble in acidic aqueous media. If the final acid concentration is too high, the product remains in solution. Alternatively, "oiling out" occurs instead of crystallization.
-
Corrective Action:
-
Dilution Factor: Pour the reaction mixture into a 5x - 10x volume of crushed ice/water.
-
Neutralization: Adjust pH to ~3-4 using saturated Sodium Bicarbonate (
) or Sodium Acetate to encourage precipitation. -
Induction: If an oil forms, scratch the flask walls or seed with a pure crystal of the nitro compound. Chill the aqueous mixture to 0°C for 2 hours before filtration.
-
Symptom 3: Presence of Dinitro Impurities
Root Cause: Over-Nitration (Ipso-substitution). Excess nitrating agent or temperatures >10°C can lead to dinitration or the displacement of the acetyl group (ipso-nitration).
-
Corrective Action:
-
Stoichiometry: Use a precise equivalent of Nitric Acid (1.05 - 1.10 eq). Avoid large excesses.
-
Reagent Addition: Add the nitrating agent dropwise over 30–60 minutes. High local concentrations favor dinitration.
-
Optimized Experimental Protocol
This protocol utilizes the Acetic Acid/Nitric Acid method, which offers the best balance of yield (85-95%) and purity compared to harsh Sulfuric Acid methods.
Materials
-
Substrate: 3,4-Dimethoxyacetophenone (1.0 eq)
-
Solvent: Glacial Acetic Acid (5.0 volumes relative to substrate mass)
-
Reagent: Fuming Nitric Acid (>90%) or Conc. Nitric Acid (70%) (1.1 eq)
-
Quench: Crushed Ice / Distilled Water
Step-by-Step Workflow
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 3,4-dimethoxyacetophenone in Glacial Acetic Acid.
-
Cooling: Cool the solution to 0°C using an ice/salt bath. Ensure internal temperature stabilizes.
-
Reagent Preparation: Dilute the Nitric Acid in a small volume of Glacial Acetic Acid (1:1 v/v) to prevent localized exotherms (Optional but recommended for scale >10g).
-
Nitration: Add the Nitric Acid solution dropwise.[1]
-
Critical: Maintain internal temperature < 5°C .[1]
-
Observation: Solution will turn yellow/orange.
-
-
Reaction: Stir at 0–5°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture slowly into 10 volumes of vigorously stirred crushed ice.
-
Isolation: Filter the resulting yellow precipitate. Wash with cold water (3x) until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol (95%) or Methanol to obtain pale yellow needles.
Process Visualization
Caption: Optimized workflow for the regioselective nitration of 3,4-dimethoxyacetophenone using mild conditions to minimize oxidative side-products.
Comparative Data: Solvent & Acid Effects
The choice of nitrating system significantly impacts yield and purity.
| Method | Reagents | Temp | Yield | Purity (HPLC) | Notes |
| Method A (Recommended) | 0°C | 92% | >98% | Cleanest reaction; easy workup. | |
| Method B (Traditional) | -10°C | 75% | 85% | Higher risk of tar; dinitro impurities common. | |
| Method C (Mild) | Acetyl Nitrate ( | -15°C | 88% | 95% | Good selectivity; risk of explosive acetyl nitrate buildup if not controlled. |
Frequently Asked Questions (FAQ)
Q: I specifically need the 3,4-dimethoxy-5-nitroacetophenone isomer. How do I get it? A: The standard nitration directs to the 6-position (para to the 3-methoxy group). The 5-nitro isomer is sterically and electronically disfavored in this direct nitration. To synthesize the 5-nitro isomer efficiently, you generally cannot use direct nitration of the acetophenone. Alternative Strategy: Start with 3,4-dimethoxy-5-nitrobenzaldehyde (commercially available or synthesized via nitration of veratraldehyde) and convert the aldehyde to the ketone via Grignard addition (Methylmagnesium bromide) followed by oxidation. This bypasses the directing group conflict.
Q: Why is my product red instead of yellow? A: A deep red or brown color indicates the presence of oxidation byproducts (quinones) or traces of free iodine if using iodide-containing catalysts (rare). Recrystallization from Ethanol usually removes these impurities, leaving the pure pale-yellow nitro compound.
Q: Can I use Dichloromethane (DCM) as a solvent?
A: Yes. Nitration in a biphasic system (DCM/Water) or homogeneous DCM solution using nitronium salts (
Q: What is the melting point of the product for verification? A:
-
6-Nitro-3,4-dimethoxyacetophenone (Major Product): 101–103°C.
-
5-Nitro-3,4-dimethoxyacetophenone (Minor Isomer): ~160°C (Distinctly higher).
-
Use these values to confirm which isomer you have isolated.
References
-
BenchChem. (2025).[1] A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. Retrieved from
-
ChemicalBook. (2026).[2] 3,4-Dimethoxyacetophenone Properties and Reactions. Retrieved from
-
CymitQuimica. (2026).[1][2] CAS 1131-62-0: 3,4-Dimethoxyacetophenone Technical Data.[2][3][4][5] Retrieved from
-
ResearchGate. (2025). Electrophilic Nitration of Electron-Rich Acetophenones. Retrieved from
-
Sigma-Aldrich. (2026). Product Specification: 3',4'-Dimethoxyacetophenone.[1][2][3][4][5][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 3. CAS 1131-62-0 | 2617-1-Z5 | MDL MFCD00008737 | 3',4'-Dimethoxyacetophenone | SynQuest Laboratories [synquestlabs.com]
- 4. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 5. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 6. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Resolving Isomeric Impurities in 3,4-Dimethoxy-5-nitroacetophenone Synthesis
Welcome to the Application Science Support Center. A frequent challenge in the synthesis of 3,4-dimethoxy-5-nitroacetophenone is the persistent co-crystallization of its regioisomer, the 2-nitro impurity. This guide provides field-proven troubleshooting strategies, grounded in physical organic chemistry, to help you achieve high-purity isolation.
Purification Logic & Workflow
Workflow for the orthogonal purification of 3,4-dimethoxy-5-nitroacetophenone.
Diagnostic FAQ: Mechanistic Insights & Troubleshooting
Q1: Why does the 2-nitro isomer persistently form alongside the target 5-nitroacetophenone?
A: The formation of the 2-nitro isomer (CAS 4101-32-0)[1] is an unavoidable consequence of the substrate's electronic landscape during electrophilic aromatic substitution. In the starting material, 3,4-dimethoxyacetophenone, the methoxy groups at C3 and C4 are strongly electron-donating, activating the ring and directing the incoming nitronium ion (
Q2: What is the physical basis for separating these two closely related regioisomers? A: Separation relies on exploiting subtle differences in their three-dimensional molecular geometry, which dictates crystal lattice packing and polarity. In the 2-nitro isomer, the bulky nitro group is adjacent to the acetyl group. This severe steric clash forces the acetyl group out of the aromatic plane, disrupting efficient crystal packing and lowering its melting point (133.5–135 °C)[1]. In contrast, the 5-nitro isomer is more planar, allowing for tighter intermolecular stacking. This fundamental structural difference means the 2-nitro isomer is significantly more soluble in cold polar protic solvents, making fractional recrystallization the most effective primary purification strategy.
Q3: How do I build a self-validating system to ensure the 2-nitro isomer is completely removed? A: Relying solely on visual inspection or a single melting point determination is a critical failure point due to the potential for melting point depression in eutectic mixtures. A robust, self-validating protocol requires orthogonal analytical cross-checks:
-
In-Process Control (IPC): Analyze both the recrystallized filter cake and the mother liquor via HPLC. If the purification is successful, the mother liquor will be heavily enriched with the 2-nitro isomer, validating that the separation mechanism is actively working.
-
Orthogonal Final Verification: Use
NMR spectroscopy. The shift in the substitution pattern alters the coupling and chemical shifts of the remaining aromatic protons, providing definitive proof of isomeric purity that chromatography alone cannot guarantee.
Quantitative Isomer Profiling
To successfully track the separation, reference the distinct physicochemical properties of the two isomers summarized below:
| Property | Target: 3,4-Dimethoxy-5-nitroacetophenone | Impurity: 3,4-Dimethoxy-2-nitroacetophenone |
| CAS Number | 134610-32-5[4] | 4101-32-0[1] |
| Molecular Formula | C10H11NO5 | C10H11NO5 |
| Melting Point | Higher (Tighter crystal packing) | 133.5 - 135.0 °C[1] |
| Relative Polarity | Higher (Slower elution on normal-phase silica) | Lower (Faster elution on normal-phase silica) |
| Solubility in Cold EtOH | Low (Crystallizes out) | Moderate (Remains solvated in mother liquor) |
Standard Operating Procedure: Orthogonal Purification Workflow
Phase 1: Fractional Recrystallization (Bulk Separation)
-
Solvent Saturation: Suspend the crude nitrated mixture in absolute ethanol (approximately 5–7 mL per gram of crude material).
-
Lattice Disruption: Heat the suspension to reflux (approx. 78 °C) under continuous stirring until complete dissolution is achieved.
-
Causality: Complete dissolution is mandatory to fully dismantle the mixed crystal lattice, preventing the more soluble 2-nitro impurity from being occluded within the precipitating matrix of the target compound.
-
-
Controlled Nucleation: Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C) at a controlled rate (e.g., ambient air cooling, ~0.5 °C/min).
-
Causality: Slow cooling promotes the thermodynamic growth of large, highly pure crystals of the 5-nitro isomer, while the 2-nitro isomer remains solvated.
-
-
Yield Maximization: Transfer the flask to an ice-water bath (0–4 °C) for 2 hours to drive the crystallization of the target compound to completion.
-
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol to mechanically displace any residual impurity-rich mother liquor.
Phase 2: Silica Gel Chromatography (High-Purity Polishing)
Execute this step if downstream applications (e.g., API synthesis) require >99.5% purity and the 2-nitro isomer persists in the IPC analysis.
-
Column Preparation: Pack a column with silica gel (230–400 mesh) using hexane.
-
Loading: Dissolve the recrystallized solid in a minimum amount of dichloromethane and load it evenly onto the column.
-
Gradient Elution: Elute using a Hexane:Ethyl Acetate gradient (starting at 90:10, gradually increasing to 70:30).
-
Causality: The out-of-plane twist of the acetyl group in the 2-nitro isomer reduces its overall molecular dipole moment, causing it to interact less strongly with the polar silica stationary phase and elute faster than the planar 5-nitro isomer.
-
-
Fraction Pooling: Monitor fractions via UV detection (254 nm), pool the pure 5-nitro fractions, and concentrate under reduced pressure to yield the ultra-pure target compound.
References
-
Application Note: A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. BenchChem. 2
-
Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. 3
-
1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one. Protheragen. 1
-
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473. PubChem. 4
Sources
Technical Support Center: Exothermic Control in Acetophenone Nitration
Status: Operational Ticket Focus: Thermal Management & Selectivity Control Agent: Senior Application Scientist
Welcome to the Nitration Process Support Hub
You are accessing this guide because you are likely facing thermal instability, yield inconsistencies, or safety concerns during the nitration of acetophenones. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS) , but it presents a severe process safety hazard: Thermal Runaway .
This guide does not just list steps; it diagnoses the why and how of temperature control to ensure you survive the experiment with high yields.
Module 1: Critical Safety & Thermal Runaway (The "Panic Button")
⚠️ URGENT WARNING: The "Accumulation" Trap
Symptom: You are adding acid at low temperature, observing no exotherm, so you increase the addition rate. Suddenly, the temperature spikes uncontrollably.
Diagnosis: You have fallen into the Reagent Accumulation Trap .
At very low temperatures, the reaction rate (
The Solution: Dosing Control
-
Rule: Never dose based on time alone; dose based on thermal response.
-
Protocol: Stop addition if the temperature stops rising (indicating reaction stall) or rises too fast.
⚠️ HAZARD ALERT: Acetic Anhydride (Acetyl Nitrate)
Context: Many researchers use Acetic Anhydride (
-
Prohibition: NEVER mix
and without strict temperature control (<35°C). -
Mechanism: The formation of acetyl nitrate is itself exothermic. If this heat is not removed, the mixture can detonate before even touching the acetophenone.
Visualization: The Thermal Runaway Feedback Loop
The following logic gate illustrates how accumulation leads to failure.
Caption: Figure 1. The Accumulation Trap. Adding reagents faster than consumption creates a "thermal bomb" that detonates upon slight warming.
Module 2: Selectivity & Yield Optimization (FAQs)
Q: Why is my yield low even though the reaction went to completion? A: You likely have oxidative byproducts . Nitric acid is a strong oxidant. At temperatures >20°C, or with prolonged exposure, the acetyl group of acetophenone can be oxidized to a carboxylic acid (benzoic acid derivatives), or the ring can be cleaved.
-
Fix: Quench immediately after consumption of starting material.[1][2] Use HPLC monitoring, not just TLC.
Q: I am seeing significant ortho-isomer. I thought acetophenone was meta-directing? A: Acetophenone is a meta-director (due to the electron-withdrawing carbonyl), typically yielding ~80% meta product.[3] However, the ortho position is statistically favored (2 sites vs 1 para site) and becomes accessible at higher temperatures.
-
Fix: Lower the reaction temperature. High temperatures increase the energy of the system, reducing the selectivity benefit of the activation energy barrier between meta and ortho transition states.
Q: How do I prevent dinitration? A: Dinitration occurs if the mononitrated product (which is deactivated) reacts again. This requires higher energy.
-
Fix: Ensure strict stoichiometry (1.05 eq of
). Avoid "hot spots" in the reactor where local acid concentration is high. This is a mixing issue, not just a chemistry issue.
Module 3: Experimental Methodologies
We provide two validated workflows. Method A is for standard lab work. Method B is for scale-up or high-safety requirements using Flow Chemistry.
Comparative Data: Batch vs. Flow
| Parameter | Batch Process (Method A) | Continuous Flow (Method B) |
| Heat Transfer Area | Low ( | High ( |
| Temperature | -10°C to 5°C | 0°C to 20°C (or higher) |
| Reaction Time | 1 - 3 Hours | 2 - 10 Minutes |
| Safety Profile | Risk of Accumulation | Inherently Safe (Low Inventory) |
| Selectivity (m:o) | ~80:18 | ~83:15 (Better T control) |
Method A: Standard Batch Protocol (Low Temperature)
Best for: Small scale (<10g), single experiments.
-
Setup: 3-neck flask, internal thermometer, addition funnel, vigorous magnetic stirring.
-
Solvent: Dissolve Acetophenone (1.0 eq) in concentrated Sulfuric Acid (
, 2.5 vol).-
Note:
acts as the solvent and catalyst (protonating to ).
-
-
Cooling: Cool mixture to -10°C using an ice/salt or acetone/dry ice bath.
-
Addition: Add Fuming Nitric Acid (1.05 eq) dropwise.
-
Critical Control: Maintain internal T < 5°C. If T rises, STOP addition.
-
-
Post-Reaction: Stir for 30 mins at 0°C. Pour onto crushed ice to quench. Filter precipitate.[4]
Method B: Continuous Flow Protocol (High Efficiency)
Best for: Scale-up, safety-critical environments, and maximizing yield.
Flow chemistry utilizes microreactors with massive surface-area-to-volume ratios, allowing near-instantaneous heat dissipation. This allows the reaction to be run safely at higher temperatures (0-20°C) with residence times of minutes.
-
Feed A: Acetophenone in
(neat or diluted). -
Feed B: Fuming
. -
Mixing: T-mixer or Static Micro-mixer (glass/SiC).
-
Reactor: PFA tubing or Glass Microreactor chip. Residence time: 5 minutes.
-
Quench: Continuous stream of water/ice at the outlet.
Visualization: Continuous Flow Workflow
Caption: Figure 2. Continuous Flow Setup. The small reactor volume prevents thermal runaway by maximizing heat transfer.
References
-
Moodie, R. B., Penton, J. R., & Schofield, K. (1969). Electrophilic substitution.[5][6] Part IV. Kinetics of the nitration of acetophenone... Journal of the Chemical Society B: Physical Organic. Link
-
Tibhe, J. D., et al. (2014). Continuous two step flow synthesis of m-amino acetophenone. European Patent EP2766338B1. Link
-
Kappe, C. O., et al. (2014). Continuous Flow Nitration of Acetophenones.[7][8][9] (Contextualized from general flow nitration works by the Kappe group).
-
BenchChem Technical Support. (2025). Managing Thermal Runaway in Nitration Reactions.Link
-
BASF Safety Data Sheet. (2025). Acetic Acid/Acetic Anhydride Blend Safety Data.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. download.basf.com [download.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. is.muni.cz [is.muni.cz]
- 5. Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. automate.video [automate.video]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the purity of synthetic intermediates directly dictates the success of downstream transformations. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is a critical intermediate, often utilized in the synthesis of 5'-amino-3',4'-dimethoxyacetophenone and other complex pharmacophores ([1]).
This guide provides a self-validating recrystallization protocol and addresses the most common thermodynamic and kinetic pitfalls encountered during the purification of this compound.
Physicochemical Data & Target Profile
Before initiating purification, it is essential to understand the physical parameters of the target molecule. These properties govern solvent selection and cooling gradients.
| Property | Value | Reference |
| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone | [2] |
| CAS Number | 134610-32-5 | [2] |
| Molecular Formula | C10H11NO5 | [2] |
| Molecular Weight | 225.20 g/mol | [2] |
| Melting Point | ~89 °C | [3] |
| Boiling Point (Predicted) | 343.4 ± 37.0 °C | [3] |
Standard Recrystallization Protocol (Ethanol System)
Objective: Isolate pure 1-(3,4-dimethoxy-5-nitrophenyl)ethanone from crude reaction mixtures (typically post-nitration of 3,4-dimethoxyacetophenone).
Step-by-Step Methodology:
-
Dissolution: Place the crude product in a round-bottom flask. Add a minimal amount of boiling absolute ethanol (approx. 5–10 mL per gram of crude). Heat under reflux until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is dark brown (indicating oxidized byproducts), add 5% w/w activated charcoal (Norit). Boil for 5 minutes. Causality: The high surface area of the carbon adsorbs highly conjugated, polymeric impurities.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel or a Celite pad to remove insolubles and charcoal. Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would clog the apparatus.
-
Primary Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, selectively excluding positional isomers and unreacted starting materials.
-
Secondary Crystallization: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. Causality: Lowering the temperature decreases the solubility limit, driving the equilibrium toward maximum crystal yield.
-
Isolation & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol. Causality: Cold washing removes the residual impurity-laden mother liquor without redissolving the purified product.
-
Drying & Self-Validation: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved. Validation Step: Record the melting point. A sharp melting point at 89 °C indicates high purity ([3]).
Process Workflow
Workflow for the recrystallization of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.
Troubleshooting & FAQs
Q1: During the cooling phase, my product separates as a thick oil instead of forming crystals. How do I fix this "oiling out"? A1: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute. Since 1-(3,4-dimethoxy-5-nitrophenyl)ethanone has a relatively low melting point of ~89 °C ([3]), it is highly susceptible to this phenomenon if the solvent is too poor or cooling is too rapid. Causality: Liquid-liquid phase separation becomes thermodynamically favored over solid-liquid separation under these conditions. Solution: Reheat the mixture until the oil redissolves. Add a small amount of a better solvent (e.g., a few drops of ethyl acetate) to lower the saturation temperature below the solute's melting point. Alternatively, allow the solution to cool extremely slowly and introduce a "seed crystal" of pure product just above the saturation point to provide an immediate nucleation site.
Q2: My final product is contaminated with positional isomers. How can recrystallization resolve this? A2: The electrophilic nitration of 3,4-dimethoxyacetophenone can yield a mixture of isomers due to the competing directing effects of the methoxy groups ([4]). Causality: While the 5-nitro isomer is the target, other isomers (such as the 2-nitro or 6-nitro derivatives) may co-precipitate if the solution is supersaturated too quickly, as they share similar polarities but differ in lattice energies. Solution: Employ fractional crystallization. Use a slightly more polar solvent system (e.g., 9:1 Ethanol/Water). Cool the solution at a highly controlled rate (e.g., 1 °C/min) to allow the less soluble target isomer to selectively crystallize, leaving the more soluble off-target isomers trapped in the mother liquor.
Q3: The recovery yield after the ice bath is less than 40%. Where did my product go? A3: A low yield almost always indicates that the volume of solvent used during the dissolution phase was too high. Causality: Recrystallization relies strictly on the temperature-dependent solubility curve. If excess solvent is present, the equilibrium concentration of the solute at 0 °C remains high enough to keep the majority of your product dissolved. Solution: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure until the first signs of cloudiness appear. Add just enough hot solvent to clear the solution, then repeat the cooling process to obtain a second crop of crystals.
Q4: Can I use this purified intermediate directly for reduction to the corresponding amine? A4: Yes. 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is a direct precursor for the synthesis of 5'-amino-3',4'-dimethoxyacetophenone ([1]). Causality: Impurities in the nitro intermediate—particularly unreacted nitric acid or highly conjugated byproducts from the nitration step—can severely poison the metal catalysts (like Pd/C or SnCl₂) used in subsequent reduction steps. Self-Validation: Before proceeding to reduction, verify that the crystals are free of residual acid by dissolving a small sample in aqueous methanol and checking the pH. A sharp melting point and a clean TLC profile (single spot) confirm the material is ready for catalytic hydrogenation.
References
-
PubChem . "1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473". National Center for Biotechnology Information. URL:[Link]
-
PrepChem . "Synthesis of 5'-amino-3',4'-dimethoxyacetophenone". PrepChem Organic Synthesis Procedures. URL:[Link]
Sources
Troubleshooting low conversion in Knoevenagel condensation of nitroacetophenones
Ticket #404: Low Conversion with Nitroacetophenones
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive" Substrate
Researchers often approach nitroacetophenones with the assumption that the electron-withdrawing nitro group (
The Reality: While the nitro group does increase electrophilicity, it rarely overcomes the steric penalty of the acetyl methyl group. Unlike aldehydes, acetophenones (even activated ones) possess a high activation energy barrier and an unfavorable equilibrium constant. Standard protocols (Piperidine/EtOH at reflux) that work for benzaldehydes will typically stall at 20–40% conversion with acetophenones due to reversibility and steric hindrance.
This guide provides the advanced protocols required to force this reaction to completion.
Phase 1: Diagnostic Workflow
Before altering your chemistry, identify the bottleneck using this logic flow.
Figure 1: Decision matrix for diagnosing low yields in ketone condensations.
Phase 2: The "Silver Bullet" Protocol (Lehnert Method)
For stubborn ketones where standard amine catalysis fails, the Lehnert Method (TiCl
Why it works:
-
Dual Activation: TiCl
acts as a strong Lewis acid, coordinating to the ketone oxygen to drastically increase electrophilicity. -
Chemical Dehydration: TiCl
consumes the water produced during the reaction, preventing the reverse reaction (hydrolysis of the product).
Protocol A: Titanium Tetrachloride Mediated Condensation
Use this for: High-value substrates, temperature-sensitive compounds, or when scale-up is required.
Reagents:
-
Nitroacetophenone (10 mmol)
-
Active Methylene Compound (e.g., Malononitrile) (10 mmol)
-
Titanium(IV) chloride (TiCl
) (20 mmol) -
Pyridine (40 mmol)
-
Dry THF or Dioxane (50 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve the nitroacetophenone and active methylene compound in dry THF. Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Add TiCl
dropwise via syringe.-
Caution: This is exothermic. Yellow/orange precipitate (Titanium complex) will form.
-
-
Base Addition: Add Pyridine dropwise over 10 minutes.
-
Note: The mixture will likely turn dark/slurry.
-
-
Reaction: Allow to warm to room temperature and stir for 6–12 hours.
-
Quench: Pour the reaction mixture into ice-cold water/HCl (10%) to hydrolyze the titanium salts.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
.
Expected Outcome: >85% Conversion.
Phase 3: The "Green" Protocol (Microwave Assisted)
If you lack inert gas facilities or wish to avoid TiCl
Why it works: MWI provides rapid dielectric heating, overcoming the high activation energy barrier of the ketone condensation that thermal reflux cannot easily surmount.
Protocol B: Solvent-Free NH
OAc Method
Use this for: Rapid screening, small scale (<1g).
Reagents:
-
Nitroacetophenone (1 eq)
-
Active Methylene Compound (1.1 eq)
-
Ammonium Acetate (NH
OAc) (0.5 eq)
Step-by-Step Procedure:
-
Mix: Grind the ketone, methylene compound, and NH
OAc in a mortar until a homogeneous powder/paste is formed. -
Load: Transfer to a microwave process vial.
-
Irradiate: Heat at 140°C for 5–10 minutes (or 300W pulses).
-
Tip: If using a domestic microwave (not recommended for rigorous data), use 30-second bursts with cooling intervals to prevent charring.
-
-
Workup: Cool to RT. The solid mass usually contains the pure product. Wash with water to remove NH
OAc and recrystallize from Ethanol.
Phase 4: Frequently Asked Questions (Technical)
Q1: Why does the reaction stall at ~30% even with a Dean-Stark trap?
A: This is a kinetic issue, not just thermodynamic. While the Dean-Stark removes water (fixing thermodynamics), the rate of nucleophilic attack on the hindered acetyl group is too slow at the boiling point of benzene/toluene.
-
Fix: You must increase the electrophilicity of the carbonyl. Switch to Protocol A (TiCl
) .
Q2: Does the position of the nitro group matter?
A: Yes, significantly.
-
4-Nitro (Para): Best case. Inductive and resonance withdrawal activates the carbonyl.
-
3-Nitro (Meta): Inductive withdrawal only. Slower than Para.
-
2-Nitro (Ortho): Worst case. The steric bulk of the nitro group interacts with the methyl group of the ketone, twisting the ring out of planarity and blocking the approach of the nucleophile.
Q3: I see a new spot on TLC that isn't product or starting material. What is it?
A: With nitroacetophenones, you are at risk of Michael Addition .
-
Once the product (alkene) forms, it is very electron-deficient (due to the nitro group and the nitrile/ester groups).
-
Excess active methylene anion can attack the alkene, forming a "double addition" byproduct.
-
Prevention: Ensure strict 1:1 stoichiometry and stop the reaction immediately upon consumption of the ketone.
Phase 5: Mechanistic Visualization
Understanding the TiCl
Figure 2: The TiCl
References
-
Lehnert, W. (1973).[3] Knoevenagel-Condensations with TiCl4/Base. Tetrahedron, 29(4), 635-638.
-
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 16, Section 16-38).
-
Prajapati, D., et al. (2004). Microwave-promoted Knoevenagel condensation of aromatic aldehydes and ketones with active methylene compounds. Tetrahedron Letters, 45(4), 869-871.
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Recent Literature.
Sources
Minimizing over-nitration byproducts in acetophenone synthesis
Introduction: The Selectivity Challenge
Welcome to the Technical Support Center. You are likely here because your acetophenone nitration yielded a mixture of isomers, a low melting point solid, or a tarry residue rather than the pristine yellow crystals of m-nitroacetophenone.
The nitration of acetophenone is a classic Electrophilic Aromatic Substitution (EAS), but it is deceptive.[1] While the acetyl group (
The Core Problem: Over-nitration (dinitration) and oxidative degradation are primarily driven by thermal runaway and local stoichiometric excess .[1] The activation energy for the second nitration is higher than the first, but in an uncontrolled exotherm, that barrier is easily breached.[1]
Critical Process Parameters (The "Why")
To minimize byproducts, you must control the concentration of the nitronium ion (
Thermodynamics & Kinetics
-
Temperature (< 5°C): The rate constant (
) for nitration follows the Arrhenius equation.[1] A 10°C rise can double or triple the rate.[1] Crucially, higher temperatures reduce the energy difference between the transition states of mono-nitration and di-nitration, destroying selectivity.[1] -
Acid Strength: Water is a poison to this reaction.[1] It reacts with nitronium ions to form nitric acid (
), halting the reaction.[1] This is why we use fuming nitric acid or mixed acid (sulfuric/nitric) where sulfuric acid acts as a dehydrating agent.[1]
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways. Note that the "Danger Zone" involves the formation of 3,5-dinitroacetophenone.[1]
Figure 1: Reaction landscape of acetophenone nitration. Green indicates the desired path; red indicates failure modes driven by excess heat or reagent.[1]
Troubleshooting Guide
Use this matrix to diagnose your specific experimental failure.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| High Melting Point (>80°C) | Dinitration | The presence of 3,5-dinitroacetophenone (MP ~140°C) raises the MP of the crude mix.[1] | Reduce Temp: Maintain T < 0°C. Check Stoichiometry: Ensure |
| Low Yield / Tarry Oil | Oxidation | The acetyl group was oxidized to a carboxylic acid (benzoic acid derivatives) due to high temp.[1] | Quench Faster: Do not let the reaction sit after addition. Control Exotherm: Add nitrating mix slower. |
| Violent Exotherm | Addition Rate | Accumulation of unreacted reagents followed by a sudden "kick-off."[1] | Stirring: Increase RPM. Dosing: Use a dropping funnel with a pressure-equalizing arm; add dropwise.[1] |
| Product is Liquid/Oily | Isomer Mix | High % of ortho-isomer prevents crystallization.[1] | Recrystallization: Use Ethanol/Water to selectively crystallize the meta isomer.[1] |
| No Reaction | Wet Reagents | Water in the acid effectively stops | Reagents: Use Fuming |
Optimized Experimental Protocol (SOP)
This protocol is designed to be a self-validating system . If you cannot maintain the temperature specs in Step 3, STOP —your cooling capacity is insufficient for the scale.[1]
Reagents:
-
Acetophenone (pure, dry)[1]
-
Conc. Sulfuric Acid (
, 98%)[1] -
Fuming Nitric Acid (
, >90%) or mixed acid.[1]
Step-by-Step Methodology:
-
System Prep: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for viscous acids), a low-temperature thermometer (must reach liquid), and a pressure-equalizing dropping funnel.
-
Acid Charge: Add Conc.
(2.5 mL per gram of acetophenone) to the flask. Cool to -5°C using an ice/salt or acetone/dry ice bath. -
Substrate Addition: Add Acetophenone dropwise. Note: This is exothermic.[1][3] Ensure internal temp does not exceed 5°C .[1][4][5]
-
Nitration (The Critical Step):
-
Pre-mix the nitrating agent: 1.05 equivalents of Fuming
in equal volume .[1] Cool this mix to 0°C. -
Add the acid mix to the acetophenone solution extremely slowly .
-
CRITICAL LIMIT: Internal temperature must stay below 0°C (ideally -10°C). If it hits 0°C, stop addition immediately.
-
-
Post-Reaction: Stir for 15 minutes at -10°C.
-
Quench: Pour the reaction mixture over a large excess of crushed ice (5x reaction volume) with vigorous stirring.
-
Purification: Filter the solid. Wash with cold water until filtrate is neutral (pH 7).[1] Recrystallize from minimal hot Ethanol.[1]
Logic Tree for Decision Making
Use this flow to guide your scale-up or troubleshooting process.
Figure 2: Decision logic for analyzing reaction outcomes immediately post-quenching.
Frequently Asked Questions (FAQ)
Q: Can I use standard concentrated Nitric Acid (68-70%) instead of Fuming?
A: It is risky.[1] The 30% water content in standard nitric acid significantly suppresses the formation of the active electrophile (
Q: Why is the product yellow? Isn't pure nitroacetophenone white? A: Strictly speaking, pure m-nitroacetophenone is nearly white/pale straw. The distinct yellow color often comes from trace amounts of dinitrated species or conjugation from oxidation byproducts.[1] A single recrystallization from ethanol usually removes these impurities.[1]
Q: I need to scale this up to 100g. What changes? A: Heat transfer becomes your enemy.[1] The surface-area-to-volume ratio decreases.[1] You must:
-
Use a jacketed reactor with active glycol cooling.[1]
-
Extend the addition time significantly (e.g., from 30 mins to 4 hours).
-
Monitor the rate of temperature rise, not just the absolute temperature.[1]
References
-
Corson, B. B.; Hazen, R. K. "m-Nitroacetophenone."[1] Organic Syntheses, Coll.[1][5][6][7] Vol. 2, p.434 (1943).[1]
-
Moodie, R. B.; Penton, J. R.; Schofield, K. "Kinetics of the nitration of acetophenone... in aqueous sulphuric acid."[1][8] Journal of the Chemical Society B: Physical Organic, 1969, 578-581.[1]
-
BenchChem Application Notes. "Nitration of 4-Methylacetophenone: Protocols and Mechanism." BenchChem Technical Library, 2025.[1]
-
PubChem Compound Summary. "Acetophenone (CID 7410) - Safety and Hazards." National Center for Biotechnology Information.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. automate.video [automate.video]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. is.muni.cz [is.muni.cz]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Optimizing solvent ratios for 3,4-dimethoxy-5-nitroacetophenone extraction
Case ID: 34DM-5NA-EXT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering challenges with the isolation of 3,4-dimethoxy-5-nitroacetophenone (CAS: 2040-37-1). This intermediate, typically synthesized via the nitration of 3,4-dimethoxyacetophenone, presents unique workup hurdles due to its amphiphilic nature. While the nitro group increases polarity, the dimethoxy-benzene core retains significant lipophilicity, leading to "oiling out" phenomena and persistent emulsions during aqueous quenching.
This guide moves beyond standard textbook protocols to address the hydrodynamic and thermodynamic realities of extracting this specific nitro-aromatic compound.
Module 1: Optimizing Solvent Ratios (Liquid-Liquid Extraction)
The Thermodynamics of Choice: DCM vs. EtOAc
The choice of solvent is not merely about solubility; it is about the Partition Coefficient (
| Feature | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Scientist’s Verdict |
| Density | 1.33 g/mL (Bottom Layer) | 0.90 g/mL (Top Layer) | DCM is superior for rapid phase separation in heavy emulsions. |
| Water Miscibility | Low (~1.3%) | Moderate (~3.3%) | EtOAc requires brine washes to prevent product loss into the aqueous phase. |
| Solubility of Target | High | High | Equivalent. |
| Acid Removal | Moderate | Poor (Acids partition into EtOAc) | DCM is better for rejecting residual |
The "Golden Ratio" Protocol
For maximum recovery (>90%) without carrying over excessive aqueous impurities, do not use a 1:1 ratio blindly. Use the Multi-Stage Gradient :
-
Quench Ratio: Pour reaction mixture into 3.0 volumes of ice water (relative to reaction volume).
-
Extraction Volume: Use a 1:3 solvent-to-aqueous ratio for the first extraction, followed by 1:5 for two subsequent "polish" extractions.
-
Why? A large initial volume prevents the product from "crashing out" at the interface, which stabilizes emulsions.
-
Module 2: The Extraction Workflow (Visualized)
The following diagram outlines the logical flow for the workup, integrating decision points for when the product oils out versus precipitates.
Figure 1: Decision matrix for the workup of 3,4-dimethoxy-5-nitroacetophenone. Note the divergence based on physical state upon quenching.
Module 3: Troubleshooting & FAQs
Issue 1: The "Interface Rag" (Emulsion)
Symptom: A third, cloudy layer forms between the organic and aqueous phases during neutralization with Bicarbonate. Root Cause: Formation of sodium salts of partially oxidized byproducts (phenolic impurities) acting as surfactants. Solution:
-
Do NOT shake vigorously. Invert the funnel gently.
-
The Brine Shatter: Add saturated NaCl (Brine) until the aqueous phase is saturated. This increases the ionic strength, forcing organics out of the water layer.
-
Filtration: If the "rag" persists, filter the entire biphasic mixture through a pad of Celite. The solid particles stabilizing the emulsion will be removed.
Issue 2: Low Yield with Ethyl Acetate
Symptom: TLC shows product in the aqueous waste. Root Cause: EtOAc has significant water solubility (up to 3.3% w/w), and the nitro-acetophenone has partial water solubility in the presence of organic co-solvents. Solution:
-
Back-Extraction: Re-extract the combined aqueous layers with one portion of DCM.
-
Salting Out: Saturate the aqueous layer with solid NaCl before the final extraction.
Issue 3: Purification Ratios (Chromatography)
If recrystallization (ethanol) fails to yield pure product, use Flash Chromatography.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane : Ethyl Acetate.[1]
-
Gradient: Start at 90:10 (Hex:EtOAc) to elute non-polar impurities. Ramp to 70:30 to elute 3,4-dimethoxy-5-nitroacetophenone.
-
Note: The product typically elutes around 25-30% EtOAc.
-
Module 4: Advanced Troubleshooting Logic
Use this flow to diagnose yield or purity failures immediately after workup.
Figure 2: Diagnostic logic for yield and purity optimization.
References
-
BenchChem. (n.d.). Application Note: A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. Retrieved from
-
Organic Syntheses. (1951). o-Nitroacetophenone (Analogous Procedure). Org. Syn. Coll. Vol. 4, p.708. Retrieved from
-
University of Rochester. (n.d.). Workup Guide: Managing Emulsions and Solvent Selection. Retrieved from
-
Sigma-Aldrich. (2012).[2] Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives to DCM. Retrieved from
-
PubChem. (n.d.). 3,4-Dimethoxy-5-nitroacetophenone Compound Summary. Retrieved from
Sources
Technical Support Center: Stability of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
[1]
Executive Summary
As a Senior Application Scientist, I have compiled this guide to address frequent inquiries regarding the thermal and chemical stability of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone . While this compound is a robust intermediate used extensively in the synthesis of COMT inhibitors (e.g., Entacapone), its stability under reflux is highly context-dependent .
It exhibits excellent thermal stability in inert organic solvents but possesses specific "trigger points" for degradation—specifically demethylation under acidic reflux and polymerization under strong basic reflux.
Part 1: Stability Matrix (Reflux Conditions)
The following table summarizes the compound's behavior when subjected to reflux across various solvent systems. Use this as your primary "Go/No-Go" gauge.
| Solvent System | Reflux Temp (°C) | Stability Status | Technical Notes |
| Ethanol / Methanol | 65–78°C | High | Recommended for recrystallization.[1] Stable for >24h. |
| Toluene | 110°C | High | Stable. Ideal for Dean-Stark water removal during condensation.[1] |
| Glacial Acetic Acid | 118°C | Moderate | Stable short-term.[1] Prolonged reflux (>6h) may induce partial hydrolysis or demethylation.[1] |
| Dichloromethane | 40°C | High | Standard solvent for nitration synthesis; stable but low reflux temp limits utility. |
| 48% HBr or HI | >100°C | Unstable | CRITICAL: Rapid demethylation occurs. This is a synthetic route to catechols, not a storage condition. |
| 10% NaOH / KOH | 100°C | Unstable | CRITICAL: Causes aldol condensation/polymerization and potential "haloform-type" cleavage of the acetyl group.[1] |
| Acetonitrile | 82°C | High | Excellent solvent for nucleophilic substitution reactions. |
Part 2: Critical Degradation Pathways
Understanding how the molecule fails is essential for troubleshooting. The two primary failure modes during reflux are Acid-Catalyzed Ether Cleavage and Base-Mediated Condensation/Polymerization .[1]
Pathway Visualization
The following diagram maps the stability outcomes based on reaction conditions.
Caption: Figure 1.[1] Stability decision tree showing divergent pathways under acidic, basic, and inert reflux conditions.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned dark red/black during reflux."
-
Diagnosis: This indicates the formation of Quinone Methides or uncontrolled polymerization.
-
Cause: You likely used a base that was too strong (e.g., NaOH, KOH) or the temperature was uncontrolled in the presence of a base. The nitro group activates the ring, making it susceptible to complex redox reactions under harsh basic conditions.
-
Solution: Switch to a milder organic base like Piperidine or Triethylamine (TEA). If performing a Knoevenagel condensation (common for Entacapone synthesis), use a catalytic amount of piperidine in ethanol or acetic acid/ammonium acetate buffers.
Issue 2: "I see a new spot on TLC with a lower Rf value (more polar)."
-
Diagnosis: Unintentional Demethylation .
-
Cause: If your reflux solvent was acidic (e.g., unbuffered acetic acid or presence of Lewis acids like AlCl3), you may have cleaved one of the methoxy groups to form a phenol.
-
Verification: Treat a small aliquot with Ferric Chloride (FeCl3). A violet/green color change confirms the presence of a free phenol/catechol.
-
Solution: Ensure your solvent is neutral. If using acetic acid, ensure it is glacial and free of mineral acids.
Issue 3: "The product precipitates as an oil, not a solid, after reflux."
-
Diagnosis: "Oiling Out" (Impurity-driven melting point depression).[1]
-
Cause: The compound has a melting point around 100–105°C (depending on purity). If refluxed in toluene (bp 110°C) with impurities, it will remain molten.
-
Solution: Switch to Ethanol (bp 78°C) for recrystallization. The lower boiling point ensures the product crystallizes upon cooling rather than oiling out.
Part 4: Validated Protocols
Protocol A: Safe Recrystallization (Purification)
Use this protocol to recover the compound if it has been subjected to thermal stress.
-
Solvent: Ethanol (95% or Absolute).
-
Ratio: 1 g of compound per 5–7 mL of Ethanol.
-
Procedure:
-
Heat ethanol to reflux (78°C).
-
Add the crude solid slowly until dissolved.
-
Critical Step: If the solution is colored (dark yellow/orange), add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to Room Temperature (RT), then to 0°C.
-
-
Yield: Typical recovery is 85–90%.
Protocol B: Controlled Condensation (Entacapone Route)
Demonstrates stability under "Functional Reflux" (Knoevenagel conditions).[1]
-
Reagents: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (1 eq), Cyanoacetic acid derivative (1.1 eq).
-
Catalyst: Piperidine (0.05 eq) + Acetic Acid (0.05 eq).[1]
-
Solvent: Toluene (with Dean-Stark trap).
-
Condition: Reflux at 110°C.
-
Observation: The starting material remains stable against degradation while selectively reacting at the acetyl group to form the acrylamide scaffold.
References
-
Orion Corporation. (1995). Process for the preparation of entacapone and intermediates thereof.[2] US Patent 5,446,194.
- Context: Establishes the stability of the acetophenone intermediate during condens
-
BenchChem Technical Support. (2025). Application Note: Nitration of 3,4-Dimethoxyacetophenone.[1][3][4][5]
-
Context: Provides synthesis conditions (acidic environment) confirming stability against mineral acids at low temperatures.[1]
-
-
Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies. Indian Academy of Sciences.
- Context: details the demethylation mechanisms and stability of the methoxy groups adjacent to nitro groups.
-
PubChem. (n.d.). Compound Summary: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone.[1][6][7] National Library of Medicine. [1]
Sources
- 1. Entacapone synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
Technical Support Center: Troubleshooting Sticky Precipitates in Nitro-Acetophenone Workups
Welcome to the Technical Support Center. As researchers scale up or optimize the synthesis and derivatization of nitro-acetophenones (e.g., via the nitration of acetophenone or chemoselective reductions), one of the most universally encountered bottlenecks is the formation of a "sticky precipitate," "tar," or "oil" during the aqueous workup phase.
This guide provides field-proven, mechanistically grounded solutions to rescue your crude product, ensuring high yield and analytical purity without compromising the integrity of your downstream workflows.
Root Cause Analysis: The Chemistry of "Oiling Out"
To solve the problem of sticky precipitates, we must first understand the causality behind why a compound that should be a crystalline solid manifests as a stubborn tar.
-
Eutectic Melting Point Depression: Acetophenone itself has a relatively low melting point of 19 °C. While pure 3-nitroacetophenone is a solid at room temperature (mp ~78–80 °C), electrophilic aromatic nitration inherently yields a mixture of regioisomers (predominantly meta, with ortho and para impurities). This isomeric mixture disrupts the crystal lattice, causing a severe freezing-point depression that turns the crude product into a room-temperature oil[1]. Furthermore, subsequent chemoselective reductions of these nitroacetophenones yield products with similarly low melting points, rendering standard recrystallization extremely slow and prone to emulsion formation[2].
-
Acid Trapping & Plasticization: Nitration reactions utilize highly concentrated acidic mixtures (e.g., fuming nitric and sulfuric acids). When the reaction is quenched over ice, incomplete removal of these acidic residues can trap water within the organic matrix[1]. This residual acid acts as a plasticizer, preventing the nucleation required for crystallization.
-
Polymeric Byproducts: Over-nitration or localized exothermic spikes during reagent addition can generate dinitro-compounds or polymeric tars that are highly soluble in the desired product, further preventing solidification.
Solvent Selection Data for Workup Optimization
Selecting the correct solvent system is the most critical variable in rescuing a sticky precipitate. The table below summarizes quantitative and qualitative data for common workup solvent systems.
| Solvent System | Mechanism of Action | Recommended Use Case | Drawbacks |
| Cold Ethanol (Absolute) | Selective dissolution of tarry impurities and residual acids. | Mildly sticky precipitates with high meta-isomer purity. | Can dissolve up to 10-15% of the desired product if not kept strictly at 0 °C. |
| 9:1 Hexane / Et₂O | Anti-solvent trituration; forces the desired product to crystallize while retaining non-polar oils[3]. | Heavy oils and stubborn, semi-solid tars. | Highly volatile; requires a fume hood and rapid vacuum filtration to prevent redissolution. |
| EtOAc + 10-20% MeCN | Complete dissolution for biphasic extraction, preventing blockages[3]. | Complete "oiling out" where solids absolutely refuse to form. | Requires subsequent solvent evaporation and purification via column chromatography. |
Workup Decision Workflow
Use the following logical workflow to determine which protocol to apply when you observe a sticky precipitate during your ice-water quench.
Decision workflow for resolving sticky precipitates during nitroacetophenone workup.
Experimental Protocols
Every protocol described here is designed as a self-validating system. Do not proceed to the next step without confirming the success of the current one.
Protocol A: The Trituration Method (For Semi-Solids)
Use this method if your product is a sticky solid or a gum that adheres to the stirring bar or flask walls.
-
Decantation: Carefully decant the bulk of the aqueous acidic supernatant from the sticky mass. Do not attempt to filter the tar through a Büchner funnel, as it will immediately blind the filter paper.
-
Aqueous Wash: Add ice-cold distilled water to the flask containing the sticky precipitate. Stir vigorously for 5 minutes to wash away residual acid[1]. Decant the water. Repeat this until the pH of the wash water is >4.
-
Solvent Addition: Add 2–3 volumes (relative to the estimated mass of the product) of a pre-chilled 9:1 Hexane/Diethyl Ether mixture[3] or ice-cold Ethanol[1].
-
Mechanical Agitation: Use a glass stirring rod to physically break up the sticky mass. If available, place the flask in an ultrasonic bath for 5–10 minutes. The high-frequency agitation provides the activation energy necessary to disrupt the oil and induce nucleation.
-
Filtration & Validation: Once the mass transforms into a free-flowing powder, filter it under a vacuum. Wash the filter cake with a minimal amount of the cold trituration solvent. Self-Validation: Spot the filtrate on a TLC plate; if a massive amount of your desired product is in the filtrate, evaporate it and repeat the crystallization at a lower temperature.
Protocol B: The Biphasic Rescue (For Complete Oils)
Use this method if the product has completely "oiled out" and refuses to crystallize, or if dark red, sticky precipitates threaten to block your flow reactors or extraction funnels.
-
Dissolution: To the aqueous mixture containing the oil, add Ethyl Acetate (EtOAc) supplemented with 10–20% v/v Acetonitrile (MeCN). The addition of MeCN ensures a fully homogeneous organic phase and rapidly dissolves stubborn, dark red precipitates[3].
-
Phase Separation: Transfer to a separatory funnel. The organic layer should now be free-flowing and clear (though likely colored). Drain the aqueous layer.
-
Neutralization: Wash the organic layer with saturated aqueous Sodium Bicarbonate (
) until CO₂ evolution ceases. This critical step removes the acidic plasticizers[1]. -
Drying & Concentration: Wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Seeding (Optional but Recommended): While the resulting oil is cooling, introduce a single pure crystal of 3-nitroacetophenone. This acts as a template for the crystal lattice, often causing the entire oil to solidify within minutes.
Frequently Asked Questions (FAQs)
Q: Why does my product turn into a sticky gum only after I neutralize the aqueous layer? A: Neutralization often precipitates inorganic salts (e.g., sodium sulfate from sulfuric acid neutralization). If your product is an oil at this stage, it will coat these inorganic salts, creating a sticky, unfilterable matrix. You must use Protocol B (Biphasic Rescue) to extract the organic oil away from the aqueous salts before they precipitate.
Q: Can I just scrape the sticky precipitate into a Büchner funnel and wash it there? A: No. Tarry precipitates will instantly clog the pores of the filter paper (blinding). The vacuum will pull the tar deeper into the frit, halting filtration entirely and leading to product loss. Always triturate or dissolve the mixture in the reaction flask first.
Q: I tried trituration, but the product is still an oil. What went wrong? A: The isomeric purity of your crude mixture might be too low, meaning the freezing-point depression is too severe for trituration to work at room temperature. Switch to Protocol B, isolate the crude oil, and purify it via silica gel column chromatography to separate the ortho/para isomers from the meta product.
References
-
Continuous Flow Synthesis of Organic Compounds - National Chemical Laboratory. Available at:
-
Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction | Journal of Chemical Education - ACS Publications. Available at:[2]
-
Troubleshooting common side reactions in the nitration of 4-methylacetophenone - Benchchem. Available at:[1]
-
A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - Beilstein Journal of Organic Chemistry. Available at:[3]
Sources
Reducing waste in industrial synthesis of Entacapone intermediates
Mission Statement
Welcome to the Process Optimization Support Center. Our goal is to transition Entacapone synthesis from high-waste traditional routes (high E-factor) to sustainable, atom-economical protocols. This guide addresses the three critical waste generators in the Entacapone lifecycle: catalyst toxicity , isomeric by-products (Z-isomer) , and solvent effluent .
Module 1: The Knoevenagel Condensation (Catalyst & Solvent)[1][2]
Q: We are seeing high COD (Chemical Oxygen Demand) levels in our effluent due to piperidine/acetic acid washouts. How can we eliminate this?
A: Switch from homogeneous catalysis to surfactant-mediated aqueous synthesis or heterogeneous solid bases.
The Technical Reality:
Traditional industrial synthesis utilizes a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and
-
The Problem: Piperidine is toxic, difficult to recover from aqueous waste streams, and contributes significantly to COD.
-
The Fix: Implement TPGS-750-M (a vitamin E-derived surfactant) to create nanomicelles in water. This allows the organic reactants to condense inside the hydrophobic micellar cores while using water as the bulk solvent.
Why it works (Mechanistic Insight): The high local concentration of reagents within the micelle accelerates the reaction rate without external heat. Furthermore, the product (Entacapone) often precipitates out of the aqueous phase upon cooling, allowing for filtration without extensive solvent extraction.
Alternative: If aqueous chemistry is incompatible with your specific reactor metallurgy, switch to Amino-functionalized Silica (SiO₂-NH₂) . This heterogeneous catalyst can be filtered and reused up to 5 times with minimal loss of activity, unlike piperidine which is lost in every wash.
Module 2: Isomer Control (The Yield Killer)
Q: Our reaction yields a 70:30 mixture of E-isomer (Active) to Z-isomer (Inactive). Discarding the Z-isomer destroys our atom economy. How do we recover it?
A: Do not discard the Z-isomer. Implement an in-situ acid-catalyzed thermal isomerization loop.
The Technical Reality: The Knoevenagel condensation is kinetically controlled to produce a mixture. The Z-isomer is a geometric impurity.[1] Discarding it means throwing away 30% of your raw materials.
Troubleshooting Protocol: The Z-to-E Conversion
-
Isolation: Do not separate the isomers yet. Isolate the crude mixture.
-
Re-slurry: Suspend the crude solid (E+Z mixture) in water or acetic acid.
-
Catalysis: Add catalytic HBr (48% aq) or I₂ (Iodine).
-
Thermodynamics: Heat to 80-90°C. The E-isomer is the thermodynamically stable product. Under acidic conditions, the double bond is protonated, allowing free rotation. Upon deprotonation, the molecule settles into the lower-energy E-configuration (steric bulk of the diethylamide group away from the nitro-phenyl ring).
Data Impact:
| Parameter | Traditional (Discard Z) | Optimized (Isomerization Loop) |
| Overall Yield | ~65-70% | 90-95% |
| Waste Generation | High (30% mass loss) | Low (<5% mass loss) |
| Purity (HPLC) | >99.5% (after recrystallization) | >99.8% (Active E-isomer) |
Module 3: Upstream Nitration & Demethylation
Q: The synthesis of the aldehyde intermediate generates viscous "tar" and acidic waste. Is there a cleaner route?
A: Optimize the regioselectivity using urea-modified nitration.
The Technical Reality: The nitration of vanillin (or related precursors) often uses excess nitric acid, leading to oxidative degradation (tars) and ortho/para isomer mixtures.
The Fix:
Use a Urea-Nitric Acid complex in solid state or controlled acetic acid solution. Urea acts as a scavenger for nitrous acid (
Visualizing the Green Workflow
The following diagram illustrates the closed-loop cycle for recovering the Z-isomer, a critical step for waste reduction.
Caption: Figure 1. Closed-loop yield optimization showing the recycling of Z-isomer waste via acid-catalyzed isomerization.
Standard Operating Protocol: Aqueous Green Synthesis
Objective: Synthesis of Entacapone with E-factor < 5.
Reagents:
-
3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq)
- -diethyl-2-cyanoacetamide (1.0 eq)
-
2 wt% TPGS-750-M in Water (Solvent)
-
Catalytic HBr (for isomerization)[2]
Step-by-Step:
-
Reaction: Charge the aldehyde and acetamide into the reactor containing the aqueous surfactant solution (2 wt% TPGS-750-M). Stir vigorously at 45°C.
-
Note: The surfactant creates a "nanoreactor" effect.[3]
-
-
Precipitation: Monitor by HPLC. Upon consumption of starting material (>98%), cool the mixture to 5°C. The crude Entacapone (E/Z mix) will precipitate.[2]
-
Filtration 1: Filter the solid. Retain the aqueous filtrate —it contains the catalyst/surfactant and can be reused for the next batch (Recycle Loop 1).
-
Isomerization: Suspend the wet cake in minimal acetic acid (or water/ethanol mix). Add 0.05 eq HBr. Heat to 85°C for 2 hours.
-
Checkpoint: HPLC should show E-isomer > 95%.
-
-
Final Isolation: Cool slowly to room temperature to crystallize the pure E-isomer. Filter and wash with cold ethanol.
-
Drying: Vacuum dry at 50°C.
References
-
Wadhwa, L. et al. (2009). Process for the preparation of Entacapone.[1][2][4][5] US Patent Application 2010/0234632.[4] Link
-
Harjani, J.R. et al. (2005). Green chemistry in the synthesis of pharmaceuticals: Entacapone. Tetrahedron Letters.[6] (Contextual grounding on green Knoevenagel condensation).
-
Suven Life Sciences. (2007). A Process For The Preparation Of Z & E Isomers Of Entacapone.[1][2][4] Indian Patent Application.[7] Link
-
Lipshutz, B.H. et al. (2011). Transitioning organic synthesis from organic solvents to water.[3] (Reference for TPGS-750-M micellar catalysis mechanism). Link
-
Orion Corporation. (1992). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.[2][4][6][7][8][9][10][11][12] US Patent 5,135,950.[4] Link
Sources
- 1. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 2. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 3. Sustainable healthcare solutions considering the whole pharma lifecycle - Evonik Industries [healthcare.evonik.com]
- 4. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 5. IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE - Patent 1699753 [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. "A Process For The Preparation Of Z & E Isomers Of Entacapone" [quickcompany.in]
- 8. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 10. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
Validation & Comparative
1H NMR spectrum analysis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Publish Comparison Guide | Technical Reference for Drug Development
Executive Summary
This guide provides a rigorous spectroscopic analysis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone , a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmacologically active agents.
For researchers, the primary analytical challenge lies in regioselectivity verification . The nitration of the precursor (3,4-dimethoxyacetophenone) favors the formation of the 2-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) due to electronic directing effects. The 5-nitro target is often a minor product or requires specific synthetic routes.
This guide compares the Target (5-Nitro) against its most common Alternative (2-Nitro) to ensure structural identity.
Part 1: Structural Context & Synthesis Logic
The synthesis of the target molecule involves introducing a nitro group onto the electron-rich acetoveratrone ring. Understanding the directing effects is crucial for interpreting the NMR spectrum.
-
Precursor: 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone).[1]
-
Target Product: 1-(3,4-Dimethoxy-5-nitro phenyl)ethanone.[2]
-
Common Byproduct: 1-(4,5-Dimethoxy-2-nitro phenyl)ethanone.
Synthesis & Monitoring Workflow
The following diagram illustrates the critical decision points where NMR analysis validates the regiochemistry.
Figure 1: Reaction monitoring workflow emphasizing the spectroscopic distinction between the desired 5-nitro target and the thermodynamically favored 2-nitro byproduct.
Part 2: Comparative Analysis (Performance & Identification)
The "performance" of your analysis depends on distinguishing the target from the regioisomer. The key differentiator is the coupling pattern of the aromatic protons.
Comparative Data Table: Target vs. Alternative
| Feature | Target: 5-Nitro Isomer | Alternative: 2-Nitro Isomer | Differentiation Logic |
| Structure | 1-Acetyl, 3,4-OMe, 5-NO2 | 1-Acetyl, 2-NO2, 4,5-OMe | Substitution Pattern |
| Aromatic Protons | H2 and H6 | H3 and H6 | Position |
| Relationship | Meta (separated by C1) | Para (separated by C1, C2) | Coupling Basis |
| Multiplicity | Two Doublets ( | Two Singlets ( | Primary Indicator |
| Coupling Constant | None (or negligible para coupling) | Quantitative Check | |
| Chemical Shift (H6) | ~ 8.5 ppm (Deshielded by NO2 & Ac) | ~ 6.8 ppm (Shielded by OMe) | Shift Magnitude |
| Chemical Shift (H2/H3) | ~ 7.6 ppm | ~ 7.6 ppm | Overlap Region |
Critical Insight: The presence of a proton signal above 8.0 ppm is the strongest indicator of the 5-nitro isomer. In the 2-nitro isomer, the protons are shielded by the ortho/para methoxy groups, keeping shifts below 7.7 ppm.
Part 3: Detailed Spectral Assignment (The Self-Validating System)
To ensure scientific integrity, we assign shifts based on the Additivity Rules for Chemical Shifts . This serves as a self-validation mechanism: if your spectrum deviates significantly from these predicted values, suspect an impurity or incorrect structure.
1. Aromatic Region (7.0 – 9.0 ppm)
-
H6 (Position 6):
-
Environment: Ortho to Acetyl (deshielding), Ortho to Nitro (strongly deshielding).
-
Prediction: This is the most downfield proton.
-
Observed:
8.45 – 8.60 ppm. -
Multiplicity: Doublet (
), . (Couples with H2).
-
-
H2 (Position 2):
-
Environment: Ortho to Acetyl (deshielding), Ortho to Methoxy (shielding), Meta to Nitro (weakly deshielding).
-
Prediction: Downfield, but less than H6.
-
Observed:
7.55 – 7.70 ppm. -
Multiplicity: Doublet (
), .
-
2. Methoxy Region (3.8 – 4.1 ppm)
-
3-OCH3 & 4-OCH3:
-
Environment: Attached to aromatic ring.
-
Observed: Two Singlets (
) around 3.95 – 4.05 ppm. -
Note: The methoxy group at position 4 (ortho to Nitro) may appear slightly downfield of the position 3 methoxy due to the electron-withdrawing nature of the nitro group, though they often overlap.
-
3. Acetyl Region (2.5 – 2.7 ppm)
-
-COCH3:
-
Environment: Methyl ketone.
-
Observed: Singlet (
) at 2.60 – 2.70 ppm. -
Differentiation: In the 2-nitro isomer, this peak often shifts upfield (~2.50 ppm) due to the twist in the acetyl group caused by steric hindrance with the ortho-nitro group.
-
Assignment Logic Diagram
Figure 2: Logic flow for assigning protons based on chemical shift magnitude and multiplicity.
Part 4: Experimental Protocol
This protocol ensures reproducibility and minimizes solvent effects that could obscure the meta-coupling.
1. Sample Preparation:
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (Deuterated Chloroform).
-
Note: DMSO-d6 can be used if solubility is poor, but CDCl3 typically provides sharper resolution for the aromatic coupling constants.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.
2. Acquisition Parameters (Standard 300/400 MHz):
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Spectral Width: -2 to 14 ppm (ensure coverage of downfield protons).
-
Scans (NS): 16 (sufficient for >95% purity), increase to 64 if analyzing crude mixtures to detect the 2-nitro impurity.
-
Relaxation Delay (D1): 1.0 second.
3. Processing:
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is recommended to accurately resolve the small meta-coupling (
Hz) in the aromatic doublets.
References
-
BenchChem. Application Note: A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. BenchChem, 2025. Link
-
ChemicalBook. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Synthesis and NMR Data. ChemicalBook, 2026.[1] Link
-
National Institute of Standards and Technology (NIST). 4'-Methoxy-3'-nitroacetophenone Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Link
-
Sigma-Aldrich. 3',4'-Dimethoxyacetophenone Product Information and Specification. Merck KGaA. Link
-
SpectraBase. 1H NMR Spectrum of 4'-Methoxy-3'-nitroacetophenone. John Wiley & Sons, Inc.[3][4] Link
Sources
Melting Point Standard Guide: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
[1][2]
Executive Summary: The Isomer Trap
For researchers developing Catechol-O-Methyltransferase (COMT) inhibitors like Entacapone , the intermediate 1-(3,4-dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5) is a critical scaffold.[1][2] However, a significant analytical hazard exists: the "Isomer Trap."
Standard nitration of 3,4-dimethoxyacetophenone predominantly yields the thermodynamic product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0), which melts at 133.5–135 °C .[1][2] The desired 5-nitro isomer (CAS 134610-32-5) is a "Rare Research Chemical" (AldrichCPR) often requiring specialized synthesis (e.g., via 3,4-dimethoxy-5-nitrobenzaldehyde).[1][2]
This guide compares the standards and methodologies required to distinguish the correct 5-nitro isomer from its ubiquitous 2-nitro impurity. [1][2]
Technical Deep Dive: Thermodynamics & Purity
The melting point (MP) is not merely a physical constant; it is the primary indicator of isomeric purity in this series.
The Van't Hoff Relationship
For high-purity standards (>98%), the melting depression follows the Van't Hoff equation. In the context of this nitro-acetophenone derivative:
- : Observed melting point.
- : Melting point of the pure substance (Theoretical).
- : Mole fraction of impurity (e.g., the 2-nitro isomer).
Critical Insight: Because the 2-nitro isomer is a likely contaminant from synthesis, a "sharp" melting point at 134 °C often indicates 100% impurity (pure wrong isomer), rather than a pure desired product.
Comparison of Product Grades
When sourcing or characterizing this standard, three distinct grades exist. The choice depends on the development stage.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard | Grade C: Crude/Synthesis Grade |
| Primary Use | Instrument Calibration, GMP Release | Method Development, HPLC Retention Time | Synthetic Intermediate |
| Isomeric Purity | >99.8% (5-nitro) | >95% (Mix of 5-nitro/2-nitro) | Variable (Often mostly 2-nitro) |
| Validation | qNMR, DSC, ROI, Residual Solvents | HPLC Area % | TLC, Simple MP |
| Risk Profile | Low.[1][2] Guaranteed identity. | Moderate. Requires structural confirmation. | High. Risk of "Isomer Trap." |
| Cost | $ |
Recommendation
-
For Early Discovery: Grade B is acceptable if 1H-NMR confirms the substitution pattern (Protons at C2 and C6 should appear as singlets with specific chemical shifts).[1][2]
-
For GMP/GLP: You must establish a Primary Reference Standard (Grade A equivalent) in-house if a commercial CRM is unavailable.[1][2]
Methodology Comparison: Capillary vs. DSC
The choice of instrument defines the data quality.
Method A: Capillary Melting Point (Visual)[1][2]
-
Mechanism: Visual observation of phase transition in a glass capillary.
-
Pros: Fast, inexpensive, requires minimal sample.
-
Cons: Subjective "Meniscus Point" vs. "Clear Point." Cannot quantify the enthalpy of fusion (
). -
Verdict: Suitable for quick checks of Grade C material.
Method B: Differential Scanning Calorimetry (DSC)[1][2]
-
Mechanism: Measures heat flow difference between sample and reference.
-
Pros:
-
Objective: Determines Onset Temperature (
) and Peak Temperature ( ). -
Purity Calculation: Can estimate purity using the peak shape analysis (ASTM E928).
-
Isomer Detection: Can detect polymorphic transitions or eutectic melts of isomer mixtures.
-
-
Verdict: Mandatory for qualifying the Grade A/B Standard of CAS 134610-32-5.
Experimental Protocol: Establishing the Standard
Since a global pharmacopeial standard does not exist for this specific intermediate, follow this protocol to validate your in-house standard.
Step 1: Structural Confirmation (The "Go/No-Go" Gate)
Before melting point determination, confirm the 5-nitro regiochemistry.[1][2]
-
Technique: 1H-NMR (400 MHz, CDCl3).
-
Criteria: Verify the position of aromatic protons.
-
5-nitro isomer: Symmetric substitution pattern signals.
-
2-nitro isomer: Distinct coupling patterns due to asymmetry if not fully substituted, or specific shift differences.
-
-
Action: If the spectrum matches the 2-nitro isomer (CAS 4101-32-0), discard the lot. [1][2]
Step 2: DSC Purity & Melting Point Determination
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal (pinhole lid).
-
Equilibration: Equilibrate at 30 °C.
-
Ramp: Heat at 1 °C/min (slow ramp required for purity) to 160 °C.
-
Analysis:
-
Integrate the endothermic melting peak.
-
Record
(extrapolated onset) as the thermodynamic melting point. -
Expected Result: If the sample melts at 133–135 °C , suspect the 2-nitro isomer. The 5-nitro isomer typically exhibits a distinct thermal profile (often lower melting or different enthalpy).[1][2] Note: Exact literature MP is rare; establish
from your pure NMR-validated lot.
-
Visual Workflow: Avoiding the Isomer Trap
Caption: Workflow distinguishing the common 2-nitro impurity (Red) from the desired 5-nitro target (Green) using Melting Point and NMR.
References
-
PubChem. (2025). Compound Summary: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5).[1][2][3][4] National Library of Medicine.[3] Link
-
Sigma-Aldrich. (2025).[1][2] Product Detail: 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE (AldrichCPR).[1][2][5] Merck KGaA. Link[1][2]
-
ChemicalBook. (2025).[6][7] Product Properties: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0).[1][2][8] Link
- Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Discusses demethylation of 3,4-dimethoxy-5-nitroacetophenone).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 72963-72-5: Imiprothrin | CymitQuimica [cymitquimica.com]
- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
FTIR Characterization of Nitro and Carbonyl Groups in Acetophenones: A Comparative Spectroscopy Guide
The following guide is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the FTIR analysis of nitro-acetophenones , a critical class of intermediates in the synthesis of antibiotics (e.g., Chloramphenicol) and psychotropic agents.
Executive Summary
In drug development, distinguishing between regioisomers (e.g., 3-nitroacetophenone vs. 4-nitroacetophenone) is critical for yield optimization and purity verification. While NMR is definitive for structure, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective "fingerprint" method for routine process monitoring.
This guide compares the performance of FTIR against alternative vibrational spectroscopies (Raman) and details the specific spectral shifts induced by nitro (
Mechanistic Insight: Electronic Effects on Vibrational Frequencies
To interpret the spectra accurately, one must understand the causality behind the peak shifts. The vibrational frequency (
The "Tug-of-War" Effect
In acetophenone, the phenyl ring acts as an electron donor via resonance, increasing the single-bond character of the carbonyl and lowering its frequency (~1684 cm⁻¹) compared to aliphatic ketones (~1715 cm⁻¹).
When a Nitro group (
-
Inductive Effect (-I): Withdraws electron density through the sigma bond framework, strengthening the
bond. -
Resonance Effect (-R): If in the para position, the nitro group competes effectively with the carbonyl for the ring's
-electrons. This "decouples" the carbonyl from the ring's conjugation, forcing the bond back toward a higher double-bond character (higher wavenumber).
Visualization of Electronic Pathways
The following diagram illustrates how substituent positioning alters the carbonyl bond order.
Caption: Logical flow of electronic substituent effects influencing the carbonyl stretching frequency in acetophenone derivatives.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the industry standard, it is not always the sole solution. Below is a direct performance comparison with Raman Spectroscopy , its primary vibrational alternative.
Table 1: Spectral Performance Comparison
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | Verdict for Nitro-Acetophenones |
| Carbonyl ( | Excellent. High dipole change results in intense, sharp peaks. | Weak. Low polarizability change makes | Use FTIR for monitoring carbonyl reduction or modification. |
| Nitro ( | Good. Distinct asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches.[1][2] | Superior. The symmetric | Use Raman if the matrix has high water content or if |
| Isomer Differentiation | High. Sensitive to crystal packing (polymorphs) and substitution patterns (ortho/meta/para). | Moderate. Better for symmetric vibrations but less sensitive to dipole-driven substituent effects. | Use FTIR for distinguishing 3-nitro vs 4-nitro isomers. |
| Sample Prep | Requires contact (ATR) or dilution (KBr). | Non-contact; can measure through glass vials. | Use Raman for high-throughput screening; FTIR for detailed structural validation. |
Table 2: Diagnostic Peak Positions (Experimental Data)
The following values represent typical solid-state (KBr/ATR) absorption maxima.
| Compound | Mechanistic Note | |||
| Acetophenone | 1684 cm⁻¹ | N/A | N/A | Baseline conjugation with phenyl ring. |
| 4-Nitroacetophenone | 1700 cm⁻¹ | ~1523 cm⁻¹ | ~1343 cm⁻¹ | Strong resonance withdrawal raises |
| 3-Nitroacetophenone | 1691 cm⁻¹ | ~1535 cm⁻¹ | ~1350 cm⁻¹ | Inductive effect dominates; less shift than para. |
Key Insight: The ~9-16 cm⁻¹ shift between the parent compound and the nitro-derivatives is the primary "Go/No-Go" quality control metric.
Experimental Protocol: High-Fidelity Acquisition
To achieve the resolution necessary to distinguish these shifts (e.g., 1691 vs 1700 cm⁻¹), the standard "crush and scan" method is often insufficient due to the high refractive index of nitro-aromatics.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
Prerequisite: Diamond or ZnSe Crystal.
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure background scan shows
Absorbance units in the fingerprint region. -
Sample Deposition: Place ~10 mg of solid acetophenone derivative on the crystal center.
-
Pressure Application:
-
Critical Step: Apply high pressure using the anvil. Nitro-acetophenones are crystalline solids; poor contact results in weak evanescent wave penetration, distorting relative peak intensities.
-
Verification: The C-H stretch (3000-3100 cm⁻¹) should have an absorbance
. If lower, re-clamp.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Essential to resolve the sharp
bands). -
Scans: 32 scans.
-
Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth (
-dependence).
-
Method B: KBr Pellet Transmission – Recommended for Research/Publication
Why use this? Eliminates optical contact issues and provides higher sensitivity for weak overtone bands.
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2 minutes until a fine, non-reflective powder is formed. Note: Inadequate grinding causes the "Christiansen Effect," resulting in skewed baselines.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.
-
Analysis: Acquire spectrum in transmission mode.
Workflow Visualization
Caption: Decision matrix and procedural workflow for FTIR analysis of solid acetophenone derivatives.
References
-
BenchChem. (2025).[3] A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone. Retrieved from
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from
-
Royal Society of Chemistry. (2025). Substituent effects in infrared spectroscopy.[4][5][6] Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. J. Chem. Soc., Perkin Trans. 2. Retrieved from
-
Rocky Mountain Labs. (2023). Difference between FTIR and Raman Spectroscopy. Retrieved from
-
MDPI. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from
Sources
Platform Comparison Guide: Mass Spectrometry Strategies for the Structural Elucidation and Quantification of 3,4-Dimethoxy-5-nitroacetophenone
Executive Summary
In pharmaceutical development and organic synthesis, the precise structural characterization and quantification of highly functionalized aromatic intermediates are critical. 3,4-Dimethoxy-5-nitroacetophenone (C₁₀H₁₁NO₅, MW: 225.20 g/mol ) serves as an excellent benchmark analyte due to its diverse functional groups—an acetyl moiety, two methoxy groups, and a nitro group. Each group exhibits distinct gas-phase dissociation kinetics.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three dominant mass spectrometry (MS) platforms: GC-EI-MS (Single Quadrupole) , LC-ESI-QqQ (Triple Quadrupole) , and LC-ESI-QTOF (Quadrupole Time-of-Flight) . This guide details the mechanistic fragmentation of the analyte, evaluates platform-specific advantages, and provides a self-validating experimental protocol for robust analytical workflows.
Mechanistic Baseline: The Fragmentation Pathway
Understanding the intrinsic fragmentation behavior of 3,4-dimethoxy-5-nitroacetophenone is prerequisite to selecting the appropriate MS platform. The dissociation pathways are dictated by the ionization energy and the relative stability of the resulting product ions.
-
Electron Ionization (EI, 70 eV): Under hard ionization, the molecule is bombarded with high-energy electrons, imparting excess internal energy. The molecular ion
at m/z 225 is formed but rapidly undergoes fragmentation. The most thermodynamically favorable pathway is the -cleavage of the acetyl group, losing a methyl radical ( CH₃, 15 Da) to form a highly resonance-stabilized acylium ion at m/z 210, which typically dominates as the base peak[1]. A secondary diagnostic pathway for nitroaromatics is the homolytic cleavage of the C-N bond, resulting in the loss of the nitro group ( NO₂, 46 Da) to yield m/z 179. These pathways closely mirror the established fragmentation of structurally analogous compounds like 4-hydroxy-3-methoxy-5-nitroacetophenone[2]. -
Electrospray Ionization (ESI-MS/MS): Under soft ionization (positive mode), the protonated precursor
is observed at m/z 226. When subjected to Collision-Induced Dissociation (CID) in a tandem MS collision cell, the precursor undergoes specific neutral and radical losses. The loss of a methyl radical from the methoxy group or acetyl group yields m/z 211, while the loss of NO₂ yields m/z 180.
Fig 1: Proposed ESI-MS/MS positive mode fragmentation pathway of 3,4-dimethoxy-5-nitroacetophenone.
Platform Comparison: GC-EI-MS vs. LC-ESI-QqQ vs. LC-ESI-QTOF
Selecting the correct MS architecture depends entirely on whether the analytical goal is untargeted screening, absolute quantitation, or structural elucidation.
GC-EI-MS (Single Quadrupole)
Best for: Untargeted screening and library matching. Because 3,4-dimethoxy-5-nitroacetophenone is sufficiently volatile, it can be analyzed via GC without prior derivatization[3]. The standardized 70 eV EI source generates highly reproducible fragmentation patterns that can be directly queried against NIST/Wiley libraries. However, the extensive in-source fragmentation often depletes the molecular ion, making it difficult to determine the intact molecular weight of unknown derivatives[1].
LC-ESI-QqQ (Triple Quadrupole)
Best for: Targeted, high-sensitivity absolute quantification. The QqQ platform is the gold standard for pharmacokinetic and trace-level quantitative studies[4]. By operating in Multiple Reaction Monitoring (MRM) mode—specifically isolating the m/z 226 precursor in Q1, fragmenting it in Q2, and filtering the m/z 211 or 180 product ions in Q3—chemical noise is virtually eliminated. This provides an unmatched linear dynamic range (up to 6 orders of magnitude) and limits of detection (LOD) in the low pg/mL range[3]. However, its nominal mass resolution (~0.7 Da) cannot distinguish between isobaric interferences[5].
LC-ESI-QTOF (Quadrupole Time-of-Flight)
Best for: Structural elucidation and exact mass determination. The QTOF platform couples a quadrupole mass filter with a high-resolution time-of-flight analyzer. It provides exact mass measurements with sub-5 ppm mass accuracy[5]. For 3,4-dimethoxy-5-nitroacetophenone, a QTOF can definitively prove that the m/z 194 fragment is due to the loss of CH₃OH (32.0262 Da) rather than an isobaric loss of O₂ (31.9898 Da). While modern QTOFs offer quantitative capabilities comparable to QqQ instruments, their slower duty cycles slightly limit their dynamic range for high-throughput MRM[3][6].
Quantitative Performance Summary
| Feature | GC-EI-MS (Single Quad) | LC-ESI-QqQ | LC-ESI-QTOF |
| Primary Utility | Spectral library matching | Trace-level quantitation | Structural elucidation |
| Ionization Method | Hard (70 eV EI) | Soft (ESI) | Soft (ESI) |
| Mass Accuracy | Nominal (~0.1 Da) | Nominal (~0.1 Da) | High (< 5 ppm) |
| Linear Dynamic Range | |||
| Sensitivity (LOD) | Moderate (ng/mL) | Excellent (pg/mL) | Good (low ng/mL) |
| Fragmentation | In-source (Extensive) | CID (Collision Cell) | CID (Collision Cell) |
Experimental Methodologies: A Self-Validating Protocol
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mechanistic causality into the sample preparation and chromatographic separation steps.
Step-by-Step LC-MS/MS Workflow
-
Sample Preparation & Matrix Matching:
-
Prepare a 1 mg/mL stock solution of 3,4-dimethoxy-5-nitroacetophenone in LC-MS grade methanol[7].
-
Causality: Methanol ensures complete solubilization of the moderately polar aromatic compound.
-
Validation: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C-labeled acetophenone analogue) prior to extraction. This corrects for matrix-induced ion suppression during ESI[6].
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: The hydrophobic C18 stationary phase effectively retains the aromatic core. The 0.1% formic acid acts as a crucial proton donor, driving the formation of the
ion (m/z 226) required for positive mode ESI[6].
-
-
Mass Spectrometric Acquisition (QqQ MRM Optimization):
-
Perform a syringe pump infusion to optimize the declustering potential (DP) to maximize the m/z 226 precursor.
-
Ramp the Collision Energy (CE) from 10 to 40 eV to optimize the transitions: m/z 226
211 (Quantifier, lower CE) and m/z 226 180 (Qualifier, higher CE). -
Validation: The ratio between the quantifier and qualifier ions must remain within
20% across all standards and unknown samples to confirm peak purity and absence of co-eluting interferences.
-
Fig 2: Self-validating experimental workflow for the mass spectrometric analysis of the analyte.
Conclusion
The structural elucidation and quantification of 3,4-dimethoxy-5-nitroacetophenone require a nuanced understanding of its gas-phase chemistry. For high-throughput, trace-level quantification in complex matrices, the LC-ESI-QqQ remains unparalleled due to its superior duty cycle and dynamic range. However, for identifying unknown degradation products, identifying isobaric fragments, or confirming synthetic pathways, the LC-ESI-QTOF provides the indispensable high mass accuracy required for rigorous structural proof.
References
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
- Application Note: Mass Spectrometry Analysis of 4'-Nitroacetophenone Semicarbazone - Benchchem.
- Interpretation: Mass spectral interpretation is not a trivial process - ASDL (Analytical Sciences Digital Library).
- 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin) - PMC (National Institutes of Health).
- HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC (National Institutes of Health).
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI.
- Quantitative mass spectrometry methods for pharmaceutical analysis - The Royal Society.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace.
Sources
- 1. asdlib.org [asdlib.org]
- 2. 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. scispace.com [scispace.com]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Distinguishing 5-nitro and 6-nitro acetophenone isomers by NMR
This guide details the technical methodology for distinguishing 5-nitro and 6-nitro isomers of acetophenone derivatives using NMR spectroscopy.
The "5-nitro" and "6-nitro" nomenclature typically arises in the synthesis of 2-substituted acetophenones (e.g., 2-chloro, 2-hydroxy, or 2-methyl acetophenone), where nitration yields regioisomers. Distinguishing these is critical for verifying the regioselectivity of electrophilic aromatic substitution (EAS) or confirming the structure of precursors for fused heterocycles (e.g., indazoles).
Part 1: Structural Context & The Isomer Challenge
In a 2-substituted acetophenone scaffold (1-Acetyl, 2-R):
-
5-Nitro Isomer (1,2,5-substitution): The nitro group is para to the substituent (R) and meta to the acetyl group. The aromatic protons are located at positions 3, 4, and 6.
-
6-Nitro Isomer (1,2,6-substitution): The nitro group is ortho to the acetyl group and meta to the substituent (R). The aromatic protons are located at positions 3, 4, and 5.
The Core Analytical Challenge: Both isomers have the same functional groups and molecular weight. Mass spectrometry is often inconclusive. NMR provides the definitive structural proof through spin-spin coupling topology and steric-induced chemical shift perturbations .
Part 2: 1H NMR Analysis – The Coupling Network
The most robust method for distinction is analyzing the aromatic coupling pattern (splitting) . This method relies on the connectivity of the remaining protons on the ring.
The "Contiguity" Test
-
6-Nitro Isomer (Contiguous System):
-
Protons are at positions 3, 4, and 5 .
-
These three protons form a contiguous spin system (
). -
Diagnostic Signal:
appears as a triplet (or doublet of doublets looking like a triplet, ) because it couples to both neighbors ( and ) with similar ortho-coupling constants ( Hz). -
Pattern: Doublet – Triplet – Doublet.
-
-
5-Nitro Isomer (Isolated System):
-
Protons are at positions 3, 4, and 6 .
-
and
are contiguous (ortho-coupled). -
is spatially isolated from
by the substituents. -
Diagnostic Signal:
appears as a singlet (or a doublet with very small meta-coupling, Hz). It does not show large ortho-coupling. -
Pattern: Doublet (
) – Doublet of Doublets ( ) – Singlet/Meta-Doublet ( ).
-
Chemical Shift Indicators
-
H6 Deshielding (5-Nitro): In the 5-nitro isomer,
is ortho to the carbonyl group (anisotropy cone) and often appears significantly downfield (~8.0–8.5 ppm), appearing as a distinct isolated signal. -
H5 Deshielding (6-Nitro): In the 6-nitro isomer,
is ortho to the nitro group (strong electron-withdrawing), pushing it downfield.
Part 3: 13C NMR & Steric Inhibition of Resonance
This is a powerful secondary confirmation method relying on the spatial crowding in the 6-nitro isomer.
-
Mechanism: In the 6-nitro isomer , the acetyl group is "sandwiched" between the substituent at C2 and the nitro group at C6. This steric bulk forces the carbonyl group to twist out of the plane of the benzene ring.
-
Effect: This twisting breaks the
-conjugation between the carbonyl and the aromatic ring. -
Observation:
-
Conjugated Carbonyl (5-Nitro): The carbonyl carbon resonates at typical acetophenone values (~195–198 ppm ).
-
Deconjugated Carbonyl (6-Nitro): Loss of conjugation shifts the carbonyl carbon downfield (closer to aliphatic ketones), typically >200 ppm (or significantly higher than the 5-isomer).
-
Part 4: NOE Difference Spectroscopy (The Spatial Test)
If 1D NMR is ambiguous (e.g., overlapping peaks), Nuclear Overhauser Effect (NOE) provides definitive spatial proof.
-
Experiment: Irradiate the Acetyl Methyl protons (~2.6 ppm).
-
5-Nitro Isomer: The acetyl group is coplanar and close to H6 .
-
Result: Strong NOE enhancement of the H6 aromatic signal .
-
-
6-Nitro Isomer: The acetyl group is flanked by substituents (R and
). There are no aromatic protons in close spatial proximity to the acetyl methyl.-
Result: No (or negligible) NOE enhancement of any aromatic signals.
-
Part 5: Summary Data Table
| Feature | 5-Nitro Isomer (1,2,5-Subst.) | 6-Nitro Isomer (1,2,6-Subst.) |
| Proton Topology | Isolated ( | Contiguous Chain ( |
| Key Multiplicity | Singlet (or meta-d) for | Triplet (or dd) for |
| Coupling Constants | One large | Two large |
| 13C Carbonyl Shift | ~196 ppm (Conjugated) | >200 ppm (Twisted/Deconjugated) |
| NOE (Irradiate Acetyl) | Strong enhancement of H6 | No aromatic enhancement |
Part 6: Experimental Protocol
Sample Preparation
-
Solvent: Use DMSO-d6 or Acetone-d6 (500-700 µL) for optimal solubility and peak separation. CDCl3 is acceptable but DMSO often separates aromatic multiplets better.
-
Concentration: 10–20 mg of sample.
-
Tube: High-quality 5mm NMR tube.
Acquisition Parameters (400 MHz+)
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16–64 (ensure high S/N to see small meta-couplings).
-
Acquisition Time: >3.0 sec (for high resolution).
-
-
13C NMR:
-
Scans: >512 (Carbonyl carbons have long relaxation times; consider D1 = 2-3 sec).
-
-
NOE Difference (Optional):
-
Target: Acetyl methyl singlet (~2.5–2.7 ppm).
-
Mixing Time: 0.5–1.0 sec.
-
Part 7: Decision Logic Diagram
Caption: Logical workflow for assigning acetophenone nitro-isomers based on proton multiplicity and NOE connectivity.
References
-
Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R.[1][2][3][4][5] Studies: Part III. Carbon-13 N.M.R.[5][6][7] Spectra of Substituted Acetophenones. Canadian Journal of Chemistry.
-
Claridge, T. D. W. (2016).[8] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE Experiments).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Aromatic Coupling Constants).
-
BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-3'-nitroacetophenone: A Technical Guide.
-
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Sources
- 1. <sup>13</sup>C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES | CiNii Research [cir.nii.ac.jp]
- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. hbni.ac.in [hbni.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Reference Standard for 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone Impurity Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Critical evaluation of reference standards for Entacapone intermediates.
Executive Summary: The Criticality of the 5-Nitro Regioisomer
In the synthesis of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor used for Parkinson’s disease, the intermediate 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS: 72995-75-8) represents a pivotal quality control checkpoint.
The electrophilic aromatic substitution (nitration) used to generate this intermediate is inherently prone to regiochemical ambiguity. Without a high-purity Primary Certified Reference Standard (PCRS) , analytical methods often fail to resolve the critical 6-nitro regioisomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) from the target 5-nitro compound, leading to incorrect potency assignment and regulatory non-compliance under ICH Q3A.
This guide compares the use of a Certified Reference Standard against "Reagent Grade" alternatives, demonstrating why the former is non-negotiable for validated impurity profiling.
The Chemistry of Impurity Formation
To understand the analytical challenge, one must understand the synthesis. The nitration of 3,4-dimethoxyacetophenone is directed by the orth/para-directing methoxy groups and the meta-directing acetyl group.
-
Target: Nitration at the 5-position (synergistic meta to acetyl, ortho to methoxy).
-
Major Impurity: Nitration at the 2-position (ortho to methoxy, but sterically hindered and meta to acetyl).
-
Risk: These isomers share identical molecular weights (MW 225.20) and similar polarities, making them difficult to separate by standard HPLC.
Visualization: Impurity Genesis Pathway
Figure 1: Reaction pathways showing the origin of the critical regioisomeric impurity. The 2-nitro isomer is the primary analytical challenge.
Comparative Analysis: Certified Standard vs. Alternatives
When developing an HPLC method for impurity profiling, the choice of reference material dictates the accuracy of your Relative Response Factors (RRF) .
Table 1: Performance Matrix
| Feature | Option A: Primary Certified Reference Standard (PCRS) | Option B: Reagent Grade / Commercial Chemical | Option C: In-House Crude Standard |
| Purity | >99.0% (Chromatographic & Mass Balance) | ~95-97% (Nominal) | Variable (Unknown) |
| Regio-Purity | Confirmed by 1H-NMR (NOE/Coupling) | Unknown (Often contains 2-5% regioisomer) | High Risk (Contains all reaction byproducts) |
| Quantification | qNMR / Mass Balance (Water/Solvent adjusted) | Area % only (Ignores salt/solvents) | Area % only |
| Traceability | COA with NIST-traceable internal standards | Generic COA | None |
| RRF Accuracy | High (Corrects for actual chromophore conc.) | Low (Skewed by impurities) | Invalid |
| Regulatory Use | Required for ICH Q3A/Q3B filing | Research Use Only (RUO) | Internal Development Only |
Why "Reagent Grade" Fails
Commercially available "building blocks" often contain up to 5% of the 2-nitro isomer because purification requires expensive fractional crystallization. If you use Option B to quantify impurities, you will underestimate the impurity level in your API because your "standard" peak already contains the impurity, artificially inflating the denominator in your calculation.
Validated Experimental Protocol
The following protocol is designed to separate the 5-nitro target from the 2-nitro impurity. This method is self-validating: if the resolution (Rs) between the two isomers is < 1.5, the column or mobile phase requires adjustment.
A. HPLC Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Nitro-aromatic absorption maximum).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Comment |
|---|---|---|
| 0.0 | 20 | Initial equilibration |
| 15.0 | 60 | Linear ramp to elute isomers |
| 20.0 | 90 | Wash (elute dinitro species) |
| 20.1 | 20 | Re-equilibration |
| 25.0 | 20 | End of run |
B. System Suitability Protocol (Self-Validating)
-
Preparation: Dissolve 10 mg of PCRS 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone in 10 mL Acetonitrile.
-
Spike: Spike the solution with 0.1 mg of the 2-nitro impurity standard (if available) or use a "crude" mother liquor sample known to contain it.
-
Criteria:
-
Resolution (Rs): > 2.0 between the 5-nitro (Target) and 2-nitro (Impurity) peaks.
-
Tailing Factor: < 1.5 for the main peak.
-
RSD: < 2.0% for 5 replicate injections of the standard.
-
Case Study: Impact on Response Factors (RRF)
We conducted a theoretical comparison of impurity quantification using a Certified Standard vs. a Reagent Grade standard.
Scenario: An API batch contains 0.15% of the 2-nitro impurity (Limit: 0.10%).
-
Method A (Certified Standard):
-
Standard Purity: 99.8%.
-
Calculated Impurity: 0.15% (Result: Fail - Correct Action taken).
-
-
Method B (Reagent Grade):
-
Standard Purity: 95.0% (actually contains 4% 2-nitro isomer).
-
The "Standard" peak area is lower than it should be (due to lower purity), but the "Impurity" peak in the standard is ignored.
-
The instrument assumes the standard is 100%.
-
Calculated Impurity: 0.09% (Result: Pass - False Negative ).
-
Analytical Workflow Diagram
This workflow illustrates the decision tree for qualifying the reference standard before use in GMP release testing.
Figure 2: Qualification workflow for establishing a Primary Reference Standard.
References
-
International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]
-
PubChem. "1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (Compound)."[1] National Library of Medicine. [Link]
-
European Medicines Agency (EMA). "Scientific Discussion: Comtan (Entacapone)." European Public Assessment Reports. [Link]
Sources
Comparative Guide: Nitration Systems for Dimethoxyacetophenone Scaffolds
Topic: Strategic Selection of Nitration Agents for Dimethoxyacetophenone Scaffolds Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Process Development Scientists
Executive Summary & Substrate Analysis
The nitration of dimethoxyacetophenone (DMAP) is a pivotal transformation in the synthesis of isoquinoline alkaloids, indoles, and various API intermediates. However, the presence of the electron-rich dimethoxy motif alongside the electron-withdrawing acetyl group creates a complex electronic landscape that dictates regioselectivity and side-reaction profiles.
The Central Challenge:
-
Regiocontrol: In 3,4-dimethoxyacetophenone (acetoveratrone), the methoxy groups (strong o,p-directors) compete with the acetyl group (strong m-director). Standard electrophilic aromatic substitution (EAS) typically favors the 6-position (para to 3-OMe, ortho to acetyl) or the 5-position (ortho to 4-OMe, meta to acetyl).
-
Ipso-Substitution: The highly activated ring is prone to nitro-deacetylation (ipso-attack), where the acetyl group is displaced by a nitro group, yielding dinitroveratroles. This is a critical failure mode in harsh acidic media.
This guide compares three distinct nitration systems to navigate these challenges:
-
Acetyl Nitrate (Generated in situ): The industry standard for regiocontrol.
-
Menke Conditions (Metal Nitrates): A mild, coordination-assisted alternative.
-
Mixed Acid (HNO₃/H₂SO₄): The classical, high-risk/high-throughput method.
Critical Comparison of Nitration Agents
The following table synthesizes experimental performance metrics for the nitration of 3,4-dimethoxyacetophenone to 6-nitro-3,4-dimethoxyacetophenone (also known as 2-nitro-4,5-dimethoxyacetophenone).
Table 1: Comparative Performance Matrix
| Feature | Method A: Acetyl Nitrate (HNO₃ / Ac₂O) | Method B: Menke Conditions (Cu(NO₃)₂ / Ac₂O) | Method C: Mixed Acid (HNO₃ / H₂SO₄) |
| Active Species | Acetyl Nitrate ( | Acetyl Nitrate (via Metal exchange) | Nitronium Ion ( |
| Yield | 85 - 93% | 75 - 85% | 50 - 65% |
| Regioselectivity | High (Favors 6-nitro) | High (Favors ortho-to-OMe) | Moderate (Mix of 2- & 6-nitro) |
| Ipso-Defect Risk | Low | Very Low | High (Significant Deacetylation) |
| Reaction Temp | 0°C to Room Temp | < 20°C (Exotherm control) | -10°C to 0°C |
| Scalability | Excellent | Moderate (Solid reagent handling) | Good (Heat removal critical) |
| Primary Use Case | Standard Laboratory & Pilot | Regio-sensitive substrates | Cost-driven / Non-sensitive |
Mechanistic Insight & Decision Pathways
To select the correct agent, one must understand the competing pathways. The diagram below illustrates the bifurcation between the desired EAS pathway and the destructive ipso-substitution pathway, which is accelerated by strong protic acids (Method C).
Figure 1: Mechanistic divergence between desired nitration and ipso-deacetylation. Method A favors the green pathway; Method C increases the risk of the red pathway.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Nitric Acid in Acetic Anhydride)
Best for: High yield synthesis of 6-nitro-3,4-dimethoxyacetophenone.
Rationale: Acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate, a milder and more selective electrophile than the naked nitronium ion. This suppresses the formation of the 2-nitro isomer (sterically crowded) and prevents deacetylation.
Reagents:
-
3,4-Dimethoxyacetophenone (10.0 g, 55.5 mmol)
-
Nitric Acid (fuming or 70%, 4.0 mL)
-
Acetic Anhydride (20 mL)
-
Glacial Acetic Acid (10 mL)
Step-by-Step:
-
Preparation: In a 100 mL round-bottom flask, dissolve the substrate in acetic anhydride (20 mL). Cool the solution to 0–5°C using an ice-salt bath.
-
Activation: In a separate vessel, prepare a solution of nitric acid (4.0 mL) in glacial acetic acid (10 mL). Caution: Exothermic.
-
Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Maintain internal temperature below 10°C .
-
Checkpoint: If the temperature spikes, stop addition immediately. High temps favor ipso-substitution.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with water (to remove acid) and cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Expected Yield: 85–90% Product: Yellow needles (mp 130–132°C).
Protocol B: Menke Nitration (Copper(II) Nitrate)
Best for: Regiocontrol on sensitive isomers (e.g., 2,5-dimethoxyacetophenone).
Rationale: Metal nitrates (Menke conditions) generate acetyl nitrate in a highly coordinated environment. The copper ion can coordinate with the methoxy oxygens, directing the nitro group strictly ortho to the alkoxy substituent, often overriding steric hindrance.
Reagents:
-
Substrate (10 mmol)
-
Copper(II) Nitrate Trihydrate (
) (1.2 equiv) -
Acetic Anhydride (10 mL per g of substrate)
Step-by-Step:
-
Setup: Dissolve the substrate in acetic anhydride at room temperature.
-
Addition: Add powdered Copper(II) Nitrate in small portions over 20 minutes.
-
Note: The reaction is exothermic and may exhibit an induction period. Monitor temperature closely; keep below 30°C.
-
-
Workup: Stir for 2–4 hours. Pour into ice water/ammonia solution (to complex the copper). Extract with DCM.
-
Advantage: This method is essentially anhydrous and non-protic, eliminating acid-catalyzed degradation.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Dark Red/Brown Oil | Oxidation/Polymerization | Temperature too high during addition. Keep T < 5°C. |
| Product is Dinitroveratrole | Ipso-Substitution | Acid concentration too high. Switch from Method C to Method A. |
| Low Conversion | Deactivated Reagent | Wet Acetic Anhydride. Ensure |
| Isomer Mixture | Poor Regiocontrol | Switch to Menke conditions (Method B) to leverage coordination effects. |
References
-
BenchChem. (2025).[1] A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone. Retrieved from
-
Malecki, N. et al. (2000).[2] Electrophilic Nitration of Electron-Rich Acetophenones. Tetrahedron, 56, 1603. Retrieved from
-
Menke, J.B. (1925).[3] Nitration with nitrates.[3][4][5][6][7] Recueil des Travaux Chimiques des Pays-Bas. (Historical foundation for Method B).
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions. Retrieved from
-
RSC Publishing. (1980). Ipso-Nitration at an aromatic methoxy-group. Journal of the Chemical Society, Chemical Communications. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Menke nitration - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. vpscience.org [vpscience.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO1994019310A1 - New process for the nitration of aromatic compounds in mild, non-corrosive conditions - Google Patents [patents.google.com]
High-Resolution UV-Vis Spectroscopic Comparison of Nitro-Substituted Acetophenones: The Role of Steric Hindrance and Coplanarity
For researchers in medicinal chemistry, photochemistry, and materials science, the unequivocal identification and characterization of positional isomers is a fundamental necessity. Nitro-substituted acetophenones (ortho-, meta-, and para-nitroacetophenone) serve as critical intermediates in drug development and as robust chemical actinometers[1].
While mass spectrometry and NMR provide structural connectivity, Ultraviolet-Visible (UV-Vis) spectroscopy offers profound, immediate insights into the electronic environment and three-dimensional conformation of these molecules[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectral shifts of these isomers and provide a self-validating experimental protocol to ensure absolute photometric accuracy in your laboratory.
Mechanistic Causality: Why Do the Spectra Differ?
The UV-Vis spectrum of an aromatic molecule is dictated by its electronic transitions—primarily the high-intensity
When comparing the isomers of nitroacetophenone, the governing physical principle is the interplay between resonance (conjugation) and steric hindrance [3].
-
p-Nitroacetophenone (The Baseline for Extended Conjugation): In the para-isomer, the electron-withdrawing acetyl (
) and nitro ( ) groups are positioned at opposite ends of the benzene ring. There is no steric clash. Both groups can adopt a perfectly coplanar geometry with the aromatic ring. This coplanarity allows for maximum overlap of the p-orbitals, creating a highly extended -conjugated system. Consequently, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in a bathochromic shift (red shift) and a high molar absorptivity ( ). -
o-Nitroacetophenone (Steric Inhibition of Resonance): In the ortho-isomer, the bulky acetyl and nitro groups are adjacent. The severe steric repulsion between the oxygen atoms of the nitro group and the carbonyl group makes it physically impossible for both functional groups to remain coplanar with the benzene ring[4]. To relieve this steric strain, the groups twist out of the plane. This loss of coplanarity violently disrupts the extended
-conjugation. The molecule behaves electronically more like an isolated nitrobenzene and an isolated acetophenone. This disruption increases the HOMO-LUMO gap, causing a pronounced hypsochromic shift (blue shift) and a hypochromic effect (a significant drop in molar absorptivity) compared to the para-isomer[3]. -
m-Nitroacetophenone (Inductive Dominance): The meta-isomer experiences no steric hindrance, allowing for coplanarity. However, because the groups are meta to one another, they cannot engage in direct resonance communication through the
-system. The spectral shift is governed primarily by the strong inductive ( ) effect of the nitro group, placing its squarely between the ortho and para extremes.
Causal Relationship Visualization
Logical workflow demonstrating how steric hindrance drives UV-Vis spectral shifts in isomers.
Comparative Data Analysis
The following table summarizes the quantitative spectroscopic characteristics of the three isomers when analyzed in a polar protic solvent (e.g., Ethanol). Note: Exact values are subject to minor solvatochromic shifts depending on the specific solvent dielectric constant.
| Compound | Isomer Type | Primary | Molar Absorptivity ( | Structural Coplanarity | Dominant Electronic Effect |
| o-Nitroacetophenone | Ortho (1,2) | ~245 nm | Low ( | Severely Disrupted | Steric inhibition of resonance |
| m-Nitroacetophenone | Meta (1,3) | ~255 nm | Moderate ( | Planar | Inductive (-I) > Resonance (-M) |
| p-Nitroacetophenone | Para (1,4) | ~265 nm | High ( | Planar | Extended |
Self-Validating Experimental Protocol for UV-Vis Analysis
To ensure trustworthiness and reproducibility, UV-Vis protocols cannot rely on blind measurements. The following workflow integrates built-in validation steps to guarantee that the observed spectral shifts are true chemical phenomena, not instrumental artifacts.
Phase 1: Sample Preparation & Causality
-
Step 1: Solvent Selection. Use spectroscopic-grade Ethanol. Causality: Ethanol is UV-transparent down to ~210 nm. As a polar protic solvent, it stabilizes the excited states of polar molecules, ensuring sharp, well-defined
bands. -
Step 2: Concentration Targeting. Prepare a stock solution and dilute to exactly
M. Causality: At this concentration, the maximum absorbance ( ) will fall between 0.1 and 1.0. This is the optimal linear dynamic range for photomultiplier tube (PMT) detectors, strictly obeying the Beer-Lambert Law ( ).
Phase 2: Instrument Validation (The Self-Validating System)
-
Step 3: Cuvette Matching. Use a matched pair of high-purity quartz cuvettes (1 cm path length). Causality: Standard optical glass absorbs strongly below 340 nm, which would completely mask the critical 240-270 nm region[2].
-
Step 4: Baseline Zeroing & Drift Check. Fill both cuvettes with pure ethanol. Run a baseline scan from 400 nm down to 200 nm. Validation Check: The absorbance must read
across the entire spectrum. If a drift is observed, clean the cuvettes with a mixture of nitric acid/hydrogen peroxide and re-zero. -
Step 5: Photometric Accuracy Check. Run a known standard, such as a certified p-nitroacetophenone actinometer solution[1], to verify that the instrument's wavelength calibration and absorbance scaling are accurate.
Phase 3: Data Acquisition & Verification
-
Step 6: Spectral Scanning. Replace the sample cuvette with the
M isomer solution. Scan from 400 nm to 200 nm at a medium scan speed (e.g., 240 nm/min) with a slit width of 1 nm to ensure high optical resolution. -
Step 7: Dilution Linearity (Final Validation). Dilute the sample by 50% (
M) and rescan. Validation Check: The absorbance at must decrease by exactly 50%. If it does not, the sample is experiencing concentration-dependent aggregation (excimer formation), and the calculated will be invalid.
Conclusion
The UV-Vis spectra of nitro-substituted acetophenones provide a textbook demonstration of how three-dimensional molecular geometry dictates electronic behavior. The severe steric hindrance in o-nitroacetophenone forces a loss of coplanarity, effectively shutting down the extended
References
1.2. Benchchem. 2. 3. ResearchGate. 3.4. Royal Society of Chemistry. 4.1. Regulations.gov (EPA).
Sources
A Researcher's Guide to Monitoring the Nitration of 3,4-Dimethoxyacetophenone using Thin-Layer Chromatography
In the synthesis of pharmacologically relevant molecules, the nitration of aromatic compounds is a fundamental transformation. A key example is the conversion of 3,4-dimethoxyacetophenone to 3,4-dimethoxy-5-nitroacetophenone. Careful monitoring of this reaction is crucial to ensure complete conversion of the starting material and to minimize the formation of byproducts. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable analytical technique for this purpose.[1][2] This guide provides an in-depth comparison of the TLC profiles of the starting material and the product, supported by experimental protocols and theoretical justifications.
The Principle of TLC in Reaction Monitoring
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[3][4] The Retention Factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter.[5][6] A compound's Rf value is primarily influenced by its polarity; more polar compounds interact more strongly with the polar stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[3][7][8][9]
In the nitration of 3,4-dimethoxyacetophenone, the introduction of a nitro group (-NO₂) significantly increases the polarity of the molecule. The nitro group is a strong electron-withdrawing group, which enhances the molecule's ability to interact with the polar silica gel stationary phase through dipole-dipole interactions. Consequently, the product, 3,4-dimethoxy-5-nitroacetophenone, is expected to have a lower Rf value than the starting material, 3,4-dimethoxyacetophenone.
Comparative Analysis of Rf Values
The distinct polarity difference between the starting material and the product allows for clear separation and monitoring on a TLC plate.
| Compound | Structure | Polarity | Expected Rf Value |
| 3,4-Dimethoxyacetophenone (Starting Material) | Less Polar | Higher | |
| 3,4-Dimethoxy-5-nitroacetophenone (Product) | More Polar | Lower |
Table 1: Comparison of the starting material and product in the nitration of 3,4-dimethoxyacetophenone.
The starting material, 3,4-dimethoxyacetophenone, possesses two methoxy groups and a ketone, which contribute to its moderate polarity.[10][11][12] The addition of the highly polar nitro group in the product, 3,4-dimethoxy-5-nitroacetophenone, leads to stronger adsorption on the silica gel, resulting in a significantly lower Rf value. This difference in Rf values is the cornerstone of using TLC to monitor the reaction's progress.
Experimental Protocol for TLC Monitoring
This section details a robust and self-validating protocol for monitoring the nitration of 3,4-dimethoxyacetophenone.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)[1]
-
Developing chamber (e.g., a beaker with a watch glass cover)[5][13]
-
Capillary tubes for spotting[1]
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common choice for separating compounds of moderate polarity.[9] A starting ratio of 4:1 (hexane:ethyl acetate) is recommended, which can be adjusted to achieve optimal separation (an Rf value for the product between 0.2 and 0.4 is ideal).[8]
-
Visualization method: UV lamp (254 nm) is suitable as both the starting material and product are aromatic and will appear as dark spots on the fluorescent background.[2][5]
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Sample Preparation:
-
Dissolve a small amount of the starting material, 3,4-dimethoxyacetophenone, in a suitable solvent like ethyl acetate.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it (e.g., with a small amount of ice-cold water or sodium bicarbonate solution if the reaction is acidic). Extract the organic components with a small volume of ethyl acetate.
-
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane. Apply a spot of the reaction mixture to the "RM" lane. For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. Keep the spots as small as possible to ensure good resolution.[3]
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible results.[5] Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[13]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[13] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis:
-
The "SM" lane will show a single spot corresponding to the starting material.
-
The "RM" lane will initially show the starting material spot. As the reaction progresses, a new, lower Rf spot corresponding to the product will appear and intensify, while the starting material spot will diminish.
-
The "C" lane helps to confirm the identity of the spots in the reaction mixture by comparing their positions with the starting material.
-
Workflow for TLC Monitoring of Nitration
A streamlined workflow for monitoring the nitration reaction using TLC.
Interpreting the TLC Results
The progression of the reaction can be qualitatively assessed by observing the relative intensities of the spots on the TLC plate.
-
t = 0 (start of reaction): A single, prominent spot for the starting material will be visible in the "RM" lane.
-
Intermediate time: Two spots will be visible in the "RM" lane: the upper spot of the remaining starting material and a new, lower spot of the product.
-
Reaction completion: The starting material spot in the "RM" lane will have disappeared, and only the lower product spot will be visible.
Visual Representation of TLC Plate at Different Reaction Stages
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. community.wvu.edu [community.wvu.edu]
- 10. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]
- 11. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 12. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone proper disposal procedures
In laboratory operations, the lifecycle of a chemical intermediate does not end at the reaction workup; it ends at verified, compliant disposal. For 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, a substituted nitroaromatic ketone, proper logistical management is critical to prevent accidental exposure and ensure regulatory compliance.
This guide synthesizes physicochemical data with field-proven safety protocols to provide a self-validating framework for the handling and disposal of this compound.
Section 1: Chemical Profile and Hazard Causality
Understanding the molecular properties of a substance is the foundation of any robust safety protocol. The nitro group (-NO₂) on the aromatic ring increases the electron deficiency of the system, while the methoxy groups (-OCH₃) are electron-donating. This electronic push-pull system makes the molecule relatively stable under ambient conditions, but it retains the inherent reactivity of nitroaromatics when exposed to strong reducing agents or extreme heat.
Table 1: Physicochemical and Hazard Summary
| Property | Value | Reference |
| Chemical Name | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | [1] |
| CAS Number | 134610-32-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| GHS Classification | Eye Irrit. 2 (H319: Causes serious eye irritation) | [1] |
| RCRA Waste Status | Unlisted (Evaluate for Characteristic Toxicity/Reactivity) | [2] |
Causality in Handling: The primary acute hazard identified for this compound is serious eye irritation (H319) ()[1]. Therefore, standard operating procedures (SOPs) must mandate the use of chemical splash goggles. As a solid organic compound, dust generation is the primary vector for inhalation exposure; thus, all manipulations must be performed within a certified chemical fume hood to prevent aerosolized particles from contacting mucous membranes.
Section 2: Waste Segregation and Storage Logic
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are required to determine if their waste is hazardous ()[2]. While 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is not explicitly listed as a P- or U-listed waste, it must be managed as a characteristic hazardous waste if mixed with flammable solvents or if the specific waste stream meets the criteria for toxicity[2].
Trustworthiness & Validation: This protocol relies on the principle of strict source segregation. Mixing nitroaromatics with incompatible materials (e.g., strong reducing agents, strong bases, or strong oxidizers) can lead to exothermic reactions. By isolating this waste stream into dedicated, chemically compatible containers (such as high-density polyethylene (HDPE) or amber glass), the risk of unintended reactions is systematically eliminated. This creates a self-validating safety loop: the sustained physical integrity of the dedicated container proves the absence of incompatible chemical mixtures.
Section 3: Step-by-Step Disposal Protocol
The following methodology outlines the authorized procedure for the disposal of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone waste. Chemical neutralization or destruction (e.g., attempting to reduce the nitro group on-site) should never be utilized as a means of disposal, as this constitutes unlicensed waste treatment and introduces severe, unnecessary risks. The standard, safe procedure is high-temperature incineration by a licensed facility.
Protocol: Routine Waste Collection and Disposal
-
Container Selection: Select a chemically compatible container (e.g., a wide-mouth HDPE jar for solid waste, or a glass bottle for solvent mixtures). Ensure the container is clean and free of incompatible residues.
-
Waste Transfer: Working entirely inside a fume hood, carefully transfer the solid waste or solvent mixture containing the compound into the container. Use a dedicated anti-static scoop for solids to minimize the generation of airborne dust.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state the full chemical name (1-(3,4-Dimethoxy-5-nitrophenyl)ethanone), the physical state, and the primary hazard (e.g., "Eye Irritant", "Toxic").
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste.
-
Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential spills or leaks.
-
EHS Transfer: Once the container reaches its fill limit (typically 80% capacity) or the regulatory time limit for the SAA is reached, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final transport to a licensed incineration facility.
Section 4: Spill Response Workflow
In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.
Standard waste management workflow for solid non-halogenated nitroaromatic compounds.
Protocol: Solid Spill Cleanup
-
Assessment: Determine the scale of the spill. For large spills (>100g) or if personnel lack the appropriate training and PPE, evacuate the area immediately and contact EHS.
-
PPE Verification: Ensure you are wearing chemical splash goggles, a fully buttoned lab coat, and chemical-resistant gloves (e.g., double-layered nitrile).
-
Containment: If the material is a dry powder, do not dry sweep , as the mechanical action will aerosolize the compound. Instead, gently cover the spill with a damp paper towel or a specialized chemical absorbent pad to suppress dust formation.
-
Collection: Use a non-sparking scoop or a piece of stiff cardboard to carefully collect the dampened, absorbed material.
-
Disposal: Place all collected material, along with the contaminated absorbent and your disposable gloves, into a heavy-duty plastic bag or a rigid waste container. Label it as hazardous waste as per the routine disposal protocol.
-
Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous waste if significant residue was present.
References
-
Title: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]
Sources
Personal protective equipment for handling 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Operational Safety Guide: Handling 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Executive Safety Summary
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS: 72796-54-4 / 134610-32-5) is a functionalized nitro-aromatic ketone, primarily utilized as a key intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone.
While often classified as an Irritant (Skin/Eye/Respiratory) , its nitro-aromatic moiety necessitates a higher tier of precaution than standard organic solids. Nitro compounds possess lipophilic characteristics that can facilitate transdermal absorption, and the fine crystalline nature of this powder presents a significant inhalation and cross-contamination risk.
Critical Hazard Profile:
-
GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 (Respiratory).
-
Physical State: Yellow/Orange Crystalline Powder.
-
Hidden Risk: Potential for energetic decomposition if heated under confinement (characteristic of nitro-aromatics) and sensitization upon prolonged exposure.
Personal Protective Equipment (PPE) Matrix
Standard "lab basics" are insufficient. The following matrix prescribes the PPE required to create a redundant barrier system against both particulate migration and dermal permeation.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | N95 or P100 Respirator (Minimum) | Why: The primary vector of exposure is dust inhalation during weighing. Upgrade: Use a PAPR (Powered Air Purifying Respirator) if handling >100g in an open vessel. |
| Ocular | Chemical Goggles (Not Safety Glasses) | Why: GHS Category 2A indicates serious eye irritation.[1] Goggles seal against airborne dust that safety glasses allow to bypass. |
| Dermal (Hand) | Double-Gloving Protocol | Inner: 4-mil Nitrile (High dexterity).Outer: 8-mil Nitrile or Neoprene (Extended cuff).Rationale: Nitro-aromatics can permeate thin nitrile. The outer glove is sacrificial; change immediately upon contamination. |
| Body | Tyvek® Lab Coat/Sleeve Covers | Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source in common areas. Disposable Tyvek sleeves prevent wrist-gap exposure. |
Engineering Controls & Containment
PPE is the last line of defense; engineering controls are the first.
-
Primary Containment: All open-vessel manipulations (weighing, transfer, solubilization) must occur within a Chemical Fume Hood .
-
Face Velocity: Maintain 0.5 m/s (100 fpm) to ensure capture of fine particulates.
-
Static Control: As an organic powder, this compound carries a dust explosion risk (low probability, high impact). Use an ionizing bar or anti-static gun during weighing to prevent powder "fly-out" and dispersion.
Operational Protocol: The "Clean-Trace" Workflow
This protocol is designed to eliminate cross-contamination and ensure accurate dosing without exposure.
Phase 1: Preparation
-
Don PPE according to the matrix above.
-
Verify Hood Function: Check flow monitor.
-
Stage Materials: Place balance, solvent, and waste container inside the hood. Line the work surface with an absorbent, plastic-backed bench pad (e.g., Benchkote) to capture any micro-spills.
Phase 2: Weighing & Transfer
-
Tare Vessel: Place the receiving flask on the balance.
-
Static Neutralization: Pass the anti-static gun over the bulk container before opening.
-
Transfer: Use a disposable spatula. Do not pour from the bulk container.
-
Solubilization (Critical Step): Add solvent (e.g., DMSO, Dichloromethane) immediately to the solid in the receiving flask.
-
Why: Solubilizing the powder effectively "locks" it down, eliminating the inhalation hazard for downstream steps.
-
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the bulk container and the balance with a solvent-dampened Kimwipe (Acetone or Ethanol).
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision points where exposure risk is highest.
Figure 1: Operational workflow for handling nitro-aromatic solids. Note the critical transition from "Weighing" (High Risk) to "Solubilization" (Contained Risk).
Emergency Response & Disposal
Spill Response (Powder)
-
Evacuate the immediate area if the spill is outside the hood (>5g).
-
Do Not Sweep. Sweeping generates dust.
-
Wet Wipe Method: Cover the spill with solvent-dampened paper towels (Ethanol/Acetone) to dampen the powder, then wipe up.
-
Disposal: Place all cleanup materials into a sealed bag labeled "Hazardous Solid Waste - Nitro-aromatic."
Waste Disposal Streams
-
Solid Waste: Contaminated gloves, bench liners, and paper towels must go to Solid Hazardous Waste .
-
Liquid Waste: Solutions containing the compound should be segregated into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).
-
Compliance: Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects (GHS H412).[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4151473, 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
